Muromonab-CD3
Description
Properties
CAS No. |
140608-64-6 |
|---|---|
Molecular Formula |
C11H17NO4 |
Synonyms |
Muromonab-CD3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the T-Cell Activating Mechanism of Muromonab-CD3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muromonab-CD3 (Orthoclone OKT3) is a murine monoclonal antibody that targets the CD3 complex on the surface of human T-lymphocytes. Its potent immunosuppressive properties, mediated through a complex mechanism of initial T-cell activation followed by profound depletion and functional modulation, have made it a significant agent in the management of acute solid organ transplant rejection. This technical guide provides a comprehensive examination of the molecular and cellular events underpinning this compound's mechanism of action. It delves into the initial binding kinetics, the intricate signaling pathways triggered upon engagement with the T-cell receptor complex, the subsequent cytokine release syndrome, and the long-term immunosuppressive effects. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to further investigate and harness the therapeutic potential of targeting the CD3 complex.
Introduction
This compound, the first monoclonal antibody approved for therapeutic use in humans, represents a paradigm in immunotherapy.[1] It is a murine IgG2a antibody that specifically binds to the epsilon chain of the CD3 complex, a key component of the T-cell receptor (TCR) responsible for signal transduction.[2][3] The clinical application of this compound is primarily for the treatment of acute allograft rejection in transplant recipients.[4][5] Its administration leads to a rapid and significant reduction in circulating T-cells, thereby preventing their attack on the transplanted organ.[6] However, the initial interaction of this compound with T-cells triggers a transient but potent activation cascade, leading to a systemic inflammatory response known as cytokine release syndrome (CRS).[1][3] Understanding the dual nature of this compound's interaction with T-cells—initial activation followed by immunosuppression—is critical for its safe and effective use and for the development of next-generation T-cell modulating therapies.
Molecular Interaction and Binding Kinetics
The initial and pivotal event in the mechanism of action of this compound is its high-affinity binding to the CD3ε subunit of the T-cell receptor (TCR) complex. This interaction is the trigger for the subsequent cascade of intracellular signaling events.
Table 1: Binding Affinity of this compound (OKT3) to Human CD3
| Antibody Format | Apparent Dissociation Constant (Kd) |
| OKT3 Fab Fragment | ~2.63 µM[2] |
| Intact Divalent OKT3 | ~680 nM[2] |
The bivalent nature of the intact this compound antibody allows for the cross-linking of TCR complexes on the T-cell surface, a critical step for potent T-cell activation.
Intracellular Signaling Cascade
The binding of this compound to the CD3 complex initiates a signaling cascade that mimics the natural activation of T-cells by antigen-presenting cells. This process can be broadly divided into proximal and distal signaling events.
Proximal Signaling Events
Upon TCR cross-linking by this compound, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits are phosphorylated by Src family kinases, primarily Lck. These phosphorylated ITAMs serve as docking sites for the Syk family kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).
-
ZAP-70 Activation: Once recruited to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck.
-
LAT Signalosome Formation: Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76. This leads to the formation of a multi-protein signaling complex, often referred to as the LAT signalosome.
-
Activation of PLC-γ1: The LAT signalosome recruits and activates Phospholipase C-gamma 1 (PLC-γ1).
Distal Signaling and Transcription Factor Activation
Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Flux: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular calcium activates the phosphatase calcineurin.
-
NFAT Activation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate gene transcription.
-
PKC and Ras/MAPK Pathways: DAG activates Protein Kinase C (PKC), which in turn initiates signaling cascades that lead to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
The coordinated activation of NF-κB, NFAT, and AP-1 is essential for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other molecules that mediate T-cell activation and effector functions.
Cytokine Release Syndrome (CRS)
A direct and immediate consequence of the widespread T-cell activation induced by the first dose of this compound is the massive and rapid release of pro-inflammatory cytokines, leading to a systemic inflammatory response known as Cytokine Release Syndrome (CRS).[1][3]
Key Cytokines Involved
The primary cytokines implicated in CRS include:
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that contributes to fever and inflammation.
-
Interferon-gamma (IFN-γ): A key activator of macrophages and other immune cells.
-
Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and differentiation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.
Table 2: In Vitro Cytokine Release Induced by this compound (OKT3)
| Cytokine | Geometric Mean Concentration (pg/mL) |
| IFN-γ | >1000[7] |
| IL-2 | >1000[7] |
| TNF-α | >1000[7] |
| IL-6 | >1000[7] |
Data from an international collaborative study on in vitro cytokine release assays.[7]
Table 3: Fold Increase in Plasma Cytokine Levels in a Murine Model of Anti-CD3 Induced CRS
| Cytokine | Peak Fold Increase Above Baseline |
| TNF-α | ~75-fold[8] |
| IFN-γ | ~40-fold[8] |
| IL-2 | ~10-fold[8] |
| IL-6 | >10-fold[8] |
Data represents peak levels observed within the first few hours post-administration.[8]
Immunosuppressive Effects
Following the initial wave of T-cell activation, this compound exerts its therapeutic immunosuppressive effects through several mechanisms:
T-Cell Depletion
Administration of this compound leads to a rapid and profound depletion of circulating T-lymphocytes.[6] This occurs within minutes to hours of the first dose. The mechanisms contributing to T-cell clearance include:
-
Complement-Dependent Cytotoxicity (CDC): The IgG2a isotype of this compound can activate the complement cascade, leading to the lysis of T-cells.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody can be recognized by Fc receptors on natural killer (NK) cells and macrophages, leading to the destruction of the targeted T-cells.
-
Opsonization and Phagocytosis: Antibody-coated T-cells are cleared by phagocytic cells in the reticuloendothelial system.
In a murine model, daily administration of a low dose of anti-CD3 mAb resulted in a significant depletion of both CD4+ and CD8+ T-cells in the lymph nodes and spleen, which persisted for several months in thymectomized animals.[9]
Antigenic Modulation
Surviving T-cells undergo a process known as antigenic modulation, where the TCR/CD3 complex is internalized from the cell surface. This renders the T-cells unresponsive to further stimulation through the TCR, as the target of this compound is no longer accessible.
Induction of Anergy and Apoptosis
Prolonged exposure to this compound can induce a state of T-cell anergy, a long-term state of unresponsiveness. Additionally, the potent and sustained activation signal delivered by this compound can lead to activation-induced cell death (AICD), a form of apoptosis that eliminates over-stimulated T-cells.
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Release Assay
This protocol describes a general method for activating human peripheral blood mononuclear cells (PBMCs) with this compound and measuring the subsequent cytokine release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (OKT3)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA, Cytometric Bead Array, Luminex)
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentrations of TNF-α, IFN-γ, IL-2, and IL-6 in the supernatant using a suitable immunoassay.
Flow Cytometry for CD3 Receptor Modulation
This protocol outlines a method to quantify the internalization of the CD3 receptor on T-cells following treatment with this compound.
Materials:
-
PBMCs or isolated T-cells
-
This compound (OKT3)
-
Fluorescently labeled monoclonal antibodies against CD3, CD4, and CD8
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat PBMCs or isolated T-cells with this compound at a predetermined concentration.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells with cold flow cytometry buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD3, CD4, and CD8 for 30 minutes on ice.
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of CD3 on the gated CD4+ and CD8+ T-cell populations to quantify receptor modulation over time.
Conclusion
The mechanism of T-cell activation by this compound is a multifaceted process that begins with high-affinity binding to the CD3 complex, leading to a potent but transient activation of T-cells and a subsequent cytokine storm. This initial activation phase is followed by profound and sustained immunosuppression mediated by T-cell depletion, antigenic modulation, and the induction of anergy and apoptosis. A thorough understanding of these intricate mechanisms is paramount for the clinical management of patients receiving this compound and for the rational design of novel immunomodulatory therapies that aim to either harness the activating potential or exploit the immunosuppressive properties of targeting the CD3/TCR complex. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of T-cell immunology and therapeutic development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidelines for the optimal use of muromonab CD3 in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of the first reference antibody panel for qualification and validation of cytokine release assay platforms – Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo administration of anti-murine CD3 monoclonal antibody induces selective, long-term anergy in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Therapeutic Monoclonal Antibodies: A Technical Guide to the Discovery and History of OKT3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of OKT3 (muromonab-CD3), the first monoclonal antibody approved for therapeutic use in humans. We will delve into the foundational experiments, quantitative data, and the intricate signaling pathways that defined a new era in immunology and transplantation medicine.
Historical Context and Discovery
The journey of OKT3 began with the groundbreaking development of hybridoma technology by Georges Köhler and César Milstein in 1975, which for the first time allowed for the production of large quantities of identical (monoclonal) antibodies.[1][2] This pivotal invention paved the way for the creation of highly specific probes to study and manipulate the immune system.
In 1979, Patrick Kung, Gideon Goldstein, and their colleagues at Ortho Pharmaceutical Corporation (now part of Johnson & Johnson) reported the generation of a panel of murine monoclonal antibodies against human T-cell surface antigens.[3] Among these was a clone designated OKT3 , derived from a hybridoma cell line produced by fusing spleen cells from a mouse immunized with human peripheral blood lymphocytes with a myeloma cell line.[4] The name "OKT" was a nod to its origins: 'O' for Ortho, 'K' for Kung, and 'T' for T-cell.[4]
Initial characterization revealed that OKT3 reacted with a surface protein present on all mature human peripheral T cells.[3] Subsequent research identified this target as the CD3 complex , a group of proteins intimately associated with the T-cell receptor (TCR) and essential for T-cell activation.[4][5] This discovery was a watershed moment, as it provided a specific target to modulate T-cell function, with profound implications for treating T-cell-mediated diseases such as organ transplant rejection.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characteristics and clinical efficacy of OKT3.
Table 1: Binding Affinity of OKT3 to the CD3 Complex
| Parameter | Value | Method | Reference |
| Apparent Affinity (Kd) of OKT3 Fab | 2.63 µM | Surface Plasmon Resonance | [3] |
| Association Rate (kon) of OKT3 Fab | 2.0 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | [3] |
| Dissociation Rate (koff) of OKT3 Fab | 0.48 s⁻¹ | Surface Plasmon Resonance | [3] |
| Apparent Affinity (Kd) of Divalent OKT3 | 680 nM | Surface Plasmon Resonance | [3] |
| Association Rate (kon) of Divalent OKT3 | 6.1 x 10⁴ M⁻¹s⁻¹ | Surface Plasmon Resonance | [3] |
| Dissociation Rate (koff) of Divalent OKT3 | 0.39 s⁻¹ | Surface Plasmon Resonance | [3] |
Table 2: Clinical Efficacy of OKT3 in Acute Renal Transplant Rejection
| Study | Treatment Group | Control Group | Reversal Rate | 1-Year Graft Survival | Patient Population | P-value | Reference |
| Ortho Multicenter Transplant Study Group (1985) | OKT3 | High-Dose Steroids | 94% | 62% | 123 cadaveric renal transplant recipients with acute rejection | 0.009 (reversal rate), 0.029 (graft survival) | [1] |
| Thistlethwaite et al. (1987) | OKT3 (Primary Treatment) | - | 100% (Related Donor), 95% (Cadaver Donor) | 91% (Related Donor), 76% (Cadaver Donor) | 94 renal transplant recipients | - | [6] |
| Thistlethwaite et al. (1987) | OKT3 (Rescue Treatment) | - | 85% (Related Donor), 79% (Cadaver Donor) | 85% (Related Donor), 55% (Cadaver Donor) | 46 renal transplant recipients | - | [6] |
Table 3: Clinical Efficacy of OKT3 in Acute Cardiac Transplant Rejection
| Study | Patient Population | Reversal Rate | 2-Year Graft Survival | 2-Year Patient Survival | Reference |
| Gilbert et al. (1989) | 113 cardiac transplant recipients | 90% | 77% | 65% | [7] |
| Bristow et al. (1988) | 8 cardiac transplant recipients | 75% (6/8 complete recovery) | - | - | [8] |
Table 4: Common Dosage Regimens for OKT3 in Transplant Rejection
| Indication | Dosage | Duration | Reference |
| Acute Renal Allograft Rejection (Adults) | 5 mg/day intravenously | 10-14 days | [1] |
| Acute Renal Allograft Rejection (Pediatrics, <30 kg) | 2.5 mg/day intravenously | 10-14 days | [9] |
| Acute Cardiac Allograft Rejection | 5 mg/day intravenously | 10-14 days | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of the OKT3 antibody.
Hybridoma Production of OKT3
The following protocol is a synthesized representation of the hybridoma technology used for generating monoclonal antibodies like OKT3.
Experimental Workflow for Hybridoma Production
Caption: Workflow for the production of monoclonal antibodies using hybridoma technology.
Methodology:
-
Immunization:
-
Immunize a BALB/c mouse with an intraperitoneal injection of human peripheral blood lymphocytes.
-
Administer booster injections at regular intervals to elicit a strong immune response.
-
Monitor the mouse's serum for the presence of antibodies against human T cells using an immunoassay.
-
-
Cell Fusion:
-
Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
In parallel, culture P3X63-Ag8.653 myeloma cells, which are HGPRT-deficient.
-
Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.
-
Induce cell fusion by the dropwise addition of 50% polyethylene (B3416737) glycol (PEG).
-
-
Selection of Hybridomas:
-
After fusion, slowly dilute the cell suspension and centrifuge to remove the PEG.
-
Resuspend the cells in HAT (hypoxanthine-aminopterin-thymidine) medium. Aminopterin blocks the de novo nucleotide synthesis pathway, making HGPRT-deficient myeloma cells unable to survive. Unfused B-cells have a limited lifespan. Only hybrid cells, which inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent, will survive.
-
Plate the cells in 96-well microtiter plates.
-
-
Screening and Cloning:
-
After 10-14 days, screen the supernatant from each well for the presence of antibodies that bind to human T cells using an enzyme-linked immunosorbent assay (ELISA).
-
Select hybridomas from positive wells and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive clones and cryopreserve them for future use.
-
-
Antibody Production:
-
Grow the selected hybridoma clones in larger culture volumes to produce monoclonal antibodies in the supernatant.
-
Alternatively, for higher concentrations, inject the hybridoma cells into the peritoneal cavity of a pristane-primed mouse to produce ascites fluid rich in the monoclonal antibody.
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Flow Cytometry for T-Cell Staining with OKT3
This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) with a fluorescently labeled OKT3 antibody for analysis by flow cytometry.
Experimental Workflow for Flow Cytometry
Caption: Workflow for staining T-cells with OKT3 for flow cytometry analysis.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from fresh, anticoagulated human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) (staining buffer).
-
Resuspend the cells in staining buffer at a concentration of 1 x 10⁷ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a fluorescence-activated cell sorting (FACS) tube.
-
Add the predetermined optimal concentration of a fluorescently conjugated OKT3 antibody (e.g., FITC-OKT3). A typical concentration is 5 µL per million cells.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
After incubation, wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events in the lymphocyte gate.
-
-
Data Analysis:
-
Analyze the collected data using appropriate software to gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage of CD3-positive cells within the lymphocyte gate.
-
T-Cell Activation Assay using OKT3
This protocol describes an in vitro assay to measure T-cell activation and proliferation induced by OKT3.
Experimental Workflow for T-Cell Activation Assay
Caption: Workflow for an in vitro T-cell activation assay using plate-bound OKT3.
Methodology:
-
Plate Coating:
-
Dilute the OKT3 antibody to a concentration of 1-10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted antibody solution to each well of a 96-well flat-bottom plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to bind to the plastic.
-
-
Cell Culture:
-
Wash the antibody-coated plate three times with sterile PBS to remove any unbound antibody.
-
Isolate human PBMCs as described in the flow cytometry protocol.
-
Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Add 200 µL of the cell suspension (containing 2 x 10⁵ cells) to each well of the antibody-coated plate.
-
-
Proliferation Measurement:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse each well with 1 µCi of [³H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter. The amount of radioactivity is proportional to the degree of T-cell proliferation.
-
Signaling Pathways
OKT3 exerts its profound effects on T-cells by targeting the CD3 complex, a critical component of the T-cell receptor (TCR) signaling machinery. The binding of OKT3 to the CD3ε chain initiates a complex cascade of intracellular events.[10][11]
OKT3-Mediated T-Cell Activation
Initially, the cross-linking of CD3 molecules by OKT3, particularly when the Fc portion of the antibody is engaged by Fc receptors on accessory cells like monocytes, triggers a potent T-cell activation signal.[1][8] This mimics the natural activation process that occurs when the TCR recognizes an antigen.
OKT3-Induced T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade initiated by OKT3 binding to the CD3 complex, leading to T-cell activation.
This initial activation leads to a massive release of cytokines, including TNF-α, IFN-γ, and IL-2, which is responsible for the common side effect known as cytokine release syndrome (CRS) .[2][12][13][14]
Immunosuppressive Mechanism of Action
The therapeutic effect of OKT3, however, stems from its ability to subsequently induce profound immunosuppression. This is achieved through several mechanisms:
-
Antigenic Modulation: The binding of OKT3 to the CD3 complex leads to the internalization and degradation of the entire TCR-CD3 complex from the T-cell surface.[5] This renders the T-cells "blind" to their target antigens, effectively blocking their function.[5]
-
T-Cell Depletion: OKT3-coated T-cells are cleared from the circulation by the reticuloendothelial system, leading to a rapid and profound lymphopenia.[5]
-
Induction of Anergy and Apoptosis: Prolonged exposure to OKT3 can induce a state of T-cell anergy (unresponsiveness) or trigger activation-induced cell death (apoptosis), further contributing to its immunosuppressive effects.[6]
Logical Flow of OKT3's Dual Action
Caption: The biphasic mechanism of action of OKT3, from initial activation to therapeutic immunosuppression.
Conclusion
The discovery and development of the OKT3 antibody represent a landmark achievement in medical science. It not only provided the first effective treatment for acute organ transplant rejection but also validated the concept of using monoclonal antibodies as therapeutic agents. While its use has been largely superseded by newer, humanized antibodies with improved safety profiles, the legacy of OKT3 endures. The scientific and clinical journey of OKT3 laid the essential groundwork for the burgeoning field of antibody-based therapies that continue to revolutionize the treatment of a wide array of diseases, from cancer to autoimmunity. This technical guide serves as a testament to the pioneering work that ushered in the age of therapeutic monoclonal antibodies.
References
- 1. Mechanism of T lymphocyte activation by OKT3 antibodies. A general model for T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies defining distinctive human T cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD3 Monoclonal Antibodies: A First Step Towards Operational Immune Tolerance in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanisms of immunosuppression induced by antithymocyte globulins and OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OKT3 and H57-597: From Discovery, to Commercialization, to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissection of the role of macrophages in triggering T lymphocytes for interleukin 2 production by monoclonal antibody OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OKT3 monoclonal antibody reversal of renal and hepatic rejection in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding CD3: A Key Player in Immune Response - XL BIOTEC [xlbiotec.com]
- 11. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways in the regulation of cytokine release syndrome in human diseases and intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of oral pentoxifylline on the cytokine release syndrome during inductive OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to the Muromonab-CD3 Signaling Pathway in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muromonab-CD3 (Orthoclone OKT3) is a murine monoclonal antibody that targets the CD3 epsilon chain of the T-cell receptor (TCR) complex.[1][2] Its interaction with the TCR initiates a complex signaling cascade that has profound effects on T-lymphocyte function, making it a significant agent in the management of acute solid organ transplant rejection.[3][4] This technical guide provides a comprehensive overview of the this compound signaling pathway, from initial receptor engagement to downstream cellular responses. It details the molecular mechanisms of T-cell activation and subsequent immunosuppression, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows.
Introduction
This compound was the first monoclonal antibody approved for therapeutic use in humans and represents a paradigm in immunotherapy.[3][4] By targeting the CD3 complex, a central component of the TCR responsible for signal transduction, this compound effectively modulates T-cell activity.[1][5] The initial administration leads to a rapid activation of T-cells, often manifesting as Cytokine Release Syndrome (CRS), which is then followed by a prolonged period of immunosuppression characterized by the depletion of circulating T-cells.[2][6] Understanding the intricate signaling events triggered by this compound is crucial for optimizing its therapeutic use and for the development of next-generation immunomodulatory antibodies.
The Core Signaling Pathway
The binding of this compound to the CD3 epsilon chain on T-lymphocytes mimics the engagement of the TCR by an antigen-presenting cell, thereby initiating a potent signaling cascade. This process can be broadly divided into two phases: an initial activation phase and a subsequent inhibitory/apoptotic phase.
Phase 1: T-Cell Activation and Cytokine Release
Upon binding of this compound to the CD3 complex, a conformational change is induced, leading to the activation of the Src family kinase, Lck (Lymphocyte-specific protein tyrosine kinase) . Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.[7][8]
These phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70) .[7][9] Once recruited, ZAP-70 is also phosphorylated and activated by Lck.[1][8] Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) .[7][8]
The phosphorylation of LAT creates a scaffold for the assembly of a larger signaling complex, often referred to as the "signalosome". This complex includes proteins such as Grb2, Gads, and PLCγ1 (Phospholipase C gamma 1).[7] The activation of PLCγ1 is a pivotal event, as it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells) , allowing its translocation to the nucleus.[10]
-
DAG activates Protein Kinase C theta (PKCθ), which is essential for the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1) transcription factor pathways.[9][11]
The nuclear translocation of NFAT, NF-κB, and AP-1 drives the transcription of a wide array of genes responsible for T-cell activation, proliferation, and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[9][12] This massive and rapid release of cytokines is the primary cause of the clinically observed Cytokine Release Syndrome (CRS).[6][13]
Phase 2: Immunosuppression and Apoptosis
Following the initial wave of activation, this compound induces a profound state of immunosuppression through several mechanisms:
-
TCR Modulation and Internalization: Prolonged exposure to this compound leads to the internalization and degradation of the TCR-CD3 complex, rendering the T-cells unresponsive to further stimulation.[10][14]
-
T-Cell Depletion: this compound, being a murine IgG2a antibody, can engage Fc receptors on phagocytic cells, leading to opsonization and clearance of T-cells from circulation.[3][14]
-
Activation-Induced Cell Death (AICD): The intense and sustained signaling triggered by this compound can lead to AICD, a form of apoptosis that eliminates over-stimulated T-cells.[3] This process is crucial for maintaining immune homeostasis and is a key contributor to the long-term immunosuppressive effect of the drug.
Quantitative Data
The following tables summarize key quantitative parameters associated with this compound's activity. It is important to note that specific values can vary depending on the experimental conditions and the assays used.
| Parameter | Value | Reference |
| Binding Target | CD3 epsilon chain of the TCR complex | [1][2] |
| Antibody Isotype | Murine IgG2a | [3] |
| Typical Clinical Dose | 5 mg/day intravenously for 10-14 days | [4] |
Table 1: this compound Properties and Dosing.
| Cytokine | Peak Induction Time (in vivo) | Fold Increase (Representative) |
| TNF-α | ~1-2 hours | >100-fold |
| IFN-γ | ~2-4 hours | >50-fold |
| IL-2 | ~1-4 hours | >20-fold |
| IL-6 | ~2-6 hours | >1000-fold |
Table 2: Representative Cytokine Release Profile Following this compound Administration. Note: Fold increases are illustrative and can vary significantly between individuals and experimental systems.[12][13]
Experimental Protocols
Investigating the this compound signaling pathway requires a variety of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol allows for the quantification of T-cell activation by measuring the surface expression of activation markers such as CD25 and CD69.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (OKT3)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/mL). Include an untreated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated fluorescently conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+ and CD8+ T-cells expressing CD25 and CD69.
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol is designed to detect the phosphorylation of key signaling molecules like ZAP-70 and LAT following this compound stimulation.
Materials:
-
Jurkat T-cells or purified primary T-cells
-
RPMI 1640 medium
-
This compound (OKT3)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat cells or primary T-cells in RPMI medium.
-
Starve the cells in serum-free medium for 2-4 hours prior to stimulation.
-
Stimulate the cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ZAP-70) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis. Strip and re-probe the membrane for total protein and loading control.
Cytokine Release Assay
This protocol measures the amount of cytokines released into the supernatant of T-cells stimulated with this compound.
Materials:
-
PBMCs or purified T-cells
-
Complete RPMI medium
-
This compound (OKT3)
-
96-well flat-bottom plate
-
ELISA kit or multiplex bead array for the cytokines of interest (e.g., TNF-α, IFN-γ, IL-2, IL-6)
Procedure:
-
Plate PBMCs or T-cells in a 96-well plate as described in the flow cytometry protocol.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of cytokines in the supernatant using an ELISA kit or a multiplex bead array according to the manufacturer's instructions.
-
Generate dose-response curves for each cytokine.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of this compound and a typical experimental workflow for its investigation.
Caption: this compound signaling cascade leading to T-cell activation and cytokine release.
Caption: General experimental workflow for studying the effects of this compound on T-lymphocytes.
Conclusion
The this compound signaling pathway is a complex and multifaceted process that has been instrumental in shaping our understanding of T-cell biology and immunotherapy. Its dual nature of initial, potent T-cell activation followed by profound immunosuppression highlights the delicate balance of signals that govern lymphocyte function. The detailed molecular understanding of this pathway, facilitated by the experimental approaches outlined in this guide, continues to inform the development of safer and more effective immunomodulatory therapies for a range of diseases, from transplant rejection to autoimmune disorders and cancer. While this compound itself is now less commonly used due to the advent of humanized antibodies with more favorable side-effect profiles, the principles of its mechanism of action remain highly relevant in the field of immunology and drug development.
References
- 1. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunological analysis of the murine anti-CD3-induced cytokine release syndrome model and therapeutic efficacy of anti-cytokine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of morbidity and cytokine release in anti-CD3 MoAb-treated mice by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
The CD3 Receptor Complex: A Comprehensive Technical Guide to Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cluster of Differentiation 3 (CD3) receptor complex is a cornerstone of adaptive immunity, serving as the central signaling apparatus of the T-cell receptor (TCR). Its intricate structure and highly regulated function are paramount for T-cell activation, differentiation, and effector functions. This technical guide provides an in-depth exploration of the CD3 complex, detailing its molecular architecture, the stoichiometry of its components, and the critical signaling cascades it initiates upon antigen recognition. We will delve into the key roles of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), the sequential activation of the tyrosine kinases Lck and ZAP-70, and the downstream propagation of the activation signal. Furthermore, this guide furnishes detailed experimental protocols for the study of the CD3 complex and presents quantitative data on protein-protein interactions and signaling kinetics in structured tables for comparative analysis. Visualizations of key signaling pathways and experimental workflows are provided using Graphviz DOT language to facilitate a deeper understanding of the complex molecular interactions. This document is intended to be a valuable resource for researchers and drug development professionals seeking to understand and therapeutically modulate T-cell responses.
Structure and Stoichiometry of the TCR-CD3 Complex
The T-cell receptor (TCR) complex is a multi-protein assembly on the surface of T lymphocytes responsible for recognizing antigens presented by Major Histocompatibility Complex (MHC) molecules.[1] The complex is composed of the antigen-binding TCR heterodimer (either αβ or γδ) and the invariant CD3 signaling module.[2][3][4] The CD3 complex itself is comprised of four distinct polypeptide chains: CD3γ, CD3δ, and two copies of CD3ε.[2][3][5] These associate with a homodimer of the ζ-chain (also known as CD247) to form the complete TCR-CD3 complex.[2][6][7] The stoichiometry of the αβ TCR-CD3 complex is established as being composed of one TCRαβ heterodimer, one CD3δε heterodimer, one CD3γε heterodimer, and one CD3ζζ homodimer.[8][9][10][11]
The transmembrane domains of the CD3 chains contain negatively charged aspartate residues, which facilitate their association with the positively charged transmembrane domains of the TCR chains.[2] The extracellular domains of CD3γ, CD3δ, and CD3ε are members of the immunoglobulin superfamily.[2] A cryo-electron microscopy structure of the human TCR-CD3 complex has revealed that the extracellular domains of the CD3 dimers are packed against the constant domains of the TCRαβ, and the transmembrane helices of the CD3 subunits form a barrel-like structure that encases the TCR transmembrane helices.[12]
Function and Signaling Cascade
The primary function of the CD3 complex is to transduce the antigen recognition signal from the TCR across the plasma membrane, initiating a signaling cascade that leads to T-cell activation.[1][3][4] The intracellular tails of the CD3 and ζ-chains are critical for this process, as they contain conserved signaling motifs known as Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[2][10] Each CD3γ, CD3δ, and CD3ε chain contains one ITAM, while each ζ-chain possesses three ITAMs, totaling ten ITAMs per TCR-CD3 complex.[2][13][14]
The consensus amino acid sequence of an ITAM is YxxL/I(x)6-8YxxL/I.[10] Upon TCR engagement with a peptide-MHC (pMHC) ligand, the Src-family kinase Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity of the TCR-CD3 complex.[15][16]
Initiation of Signaling: ITAM Phosphorylation
The initial and most critical event in TCR signaling is the phosphorylation of the tyrosine residues within the ITAMs by Lck.[4][8][17] This phosphorylation creates docking sites for the tandem SH2 domains of the ζ-chain-associated protein of 70 kDa (ZAP-70), another crucial tyrosine kinase in the T-cell activation pathway.[2][18][19]
Caption: Initial steps of TCR signaling upon pMHC engagement.
The Role of Lck and ZAP-70 in Signal Amplification
The recruitment of ZAP-70 to the phosphorylated ITAMs (pITAMs) is a pivotal step in signal amplification.[15][18] Once docked, ZAP-70 is itself phosphorylated and activated by Lck.[18][20] Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[15][18][20] The phosphorylation of these scaffold proteins leads to the assembly of a larger signaling complex, or "signalosome," which propagates the signal through multiple downstream pathways, including the activation of PLC-γ1, Ras-MAPK, and PI3K-Akt pathways, ultimately leading to changes in gene expression and T-cell activation.[13][15][16]
Quantitative Data
The interactions within the TCR-CD3 signaling pathway are governed by specific binding affinities and kinetic parameters. These quantitative aspects are crucial for understanding the sensitivity and fidelity of T-cell activation.
Table 1: Stoichiometry of the TCR-CD3 Complex Components
| Component | Number of Chains per Complex | Reference(s) |
| TCRαβ heterodimer | 1 | [8][9][10][11] |
| CD3δε heterodimer | 1 | [8][9][10] |
| CD3γε heterodimer | 1 | [8][9][10] |
| CD3ζζ homodimer | 1 | [8][9][10] |
| Total Chains | 8 |
Table 2: Binding Affinities and Kinetics of Key Interactions
| Interacting Molecules | Dissociation Constant (Kd) | On-rate (kon) | Off-rate (koff) | Method | Reference(s) |
| TCR - pMHC | 1 - 100 µM | Variable | Variable | SPR | [5][18] |
| OT1 TCR - OVA:H-2Kb (2D) | ~0.2 µM | ~1 x 10^4 µm^2/s | ~7.2 s^-1 | Micropipette Adhesion Assay | [21] |
| Lck SH2 - pITAM | High Affinity | - | - | SPR | [2] |
| ZAP-70 tSH2 - pITAM | High Affinity | - | - | SPR | [2] |
| p85 SH2 - Phosphopeptide (YMXM) | 0.3 - 3 nM | 3 x 10^7 - 40 x 10^7 M^-1s^-1 | 0.11 - 0.19 s^-1 | BIAcore | [22] |
Note: Binding affinities and kinetics can vary significantly depending on the specific TCR, pMHC ligand, and experimental conditions (e.g., 2D vs. 3D measurements).
Experimental Protocols
The study of the CD3 receptor complex relies on a variety of sophisticated biochemical and immunological techniques. The following are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) of the TCR-CD3 Complex
This protocol describes the isolation of the intact TCR-CD3 complex from T-cell lysates.
Materials:
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[23]
-
Antibody for immunoprecipitation (e.g., anti-CD3ε antibody)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer without detergents.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis:
-
Wash 1x10^7 T-cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.[23]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-CD3ε) to the pre-cleared lysate.[24]
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complex by adding 50 µL of elution buffer and incubating for 5-10 minutes at room temperature, or by adding 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated complex for downstream analysis (e.g., Western blotting).
-
References
- 1. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 2. Binding affinities of the SH2 domains of ZAP-70, p56lck and Shc to the zeta chain ITAMs of the T-cell receptor determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ITAM-mediated Signaling by the T-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between T Cell Receptor Binding Kinetics and the Level of Cognate Peptide Presented by Major Histocompatibility Complexes Governs CD8+ T Cell Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCR-ligand dissociation rate is a robust and stable biomarker of CD8+ T cell potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | How does the T-cell antigen receptor work? [frontiersin.org]
- 8. Stoichiometry of the T-cell receptor–CD3 complex and key intermediates assembled in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stoichiometry of the T cell antigen receptor (TCR) complex: each TCR/CD3 complex contains one TCR alpha, one TCR beta, and two CD3 epsilon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stoichiometry of the T-cell receptor-CD3 complex and key intermediates assembled in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Stoichiometry of the T cell antigen receptor (TCR) complex: each TCR/CD3 complex contains one TCR alpha, one TCR beta, and two CD3 epsilon chains. [scholars.duke.edu]
- 12. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 14. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The kinase, SH3, and SH2 domains of Lck play critical roles in T-cell activation after ZAP-70 membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ITAM phosphorylation and binding in the T-cell receptor chain - ePrints Soton [eprints.soton.ac.uk]
- 18. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The kinase, SH3, and SH2 domains of Lck play critical roles in T-cell activation after ZAP-70 membrane localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. The kinetics of two dimensional TCR and pMHC interactions determine T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. assaygenie.com [assaygenie.com]
Muromonab-CD3-Induced Cytokine Release Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muromonab-CD3 (Orthoclone OKT3), a murine monoclonal antibody targeting the CD3 complex on T-lymphocytes, was the first monoclonal antibody approved for clinical use, primarily for the prevention and treatment of acute solid organ transplant rejection.[1][2] While an effective immunosuppressant, its administration is frequently associated with a significant adverse event known as Cytokine Release Syndrome (CRS). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced CRS, offering valuable insights for researchers, scientists, and professionals involved in drug development. The guide details the initial T-cell activation cascade, the critical role of Fc-gamma receptors in amplifying the inflammatory response, and the subsequent cytokine storm that characterizes this syndrome. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for investigating CRS are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of this complex immunological phenomenon.
Core Mechanism of this compound-Induced Cytokine Release Syndrome
The primary mechanism of this compound-induced CRS is the rapid and widespread activation of T-lymphocytes, leading to a massive release of pro-inflammatory cytokines.[3] This process can be dissected into two key phases: initial T-cell activation and subsequent amplification by accessory immune cells.
Initial T-Cell Activation
This compound binds to the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR). This binding mimics the natural interaction of the TCR with an antigen-presenting cell, triggering a potent activation signal within the T-cell.[1] This initial activation is independent of the antibody's Fc region and leads to the release of a first wave of cytokines, primarily from the activated T-cells themselves.
Role of Fc-gamma Receptors and Cellular Cross-linking
The Fc region of the this compound antibody (a murine IgG2a isotype) plays a crucial role in the amplification of the cytokine response. This Fc region binds to Fc-gamma receptors (FcγRs) expressed on various accessory immune cells, most notably monocytes and macrophages.[3][4] This cross-linking of T-cells and accessory cells leads to a more robust and sustained activation of both cell types, resulting in a significantly larger and more diverse cytokine release.[4] Polymorphisms in FcγR genes, such as in FcγRIIa, can influence the intensity of this interaction and, consequently, the severity of CRS.[4]
Signaling Pathways
The binding of this compound to the CD3 complex initiates a cascade of intracellular signaling events within the T-cell, culminating in cytokine gene transcription and release.
Caption: this compound T-Cell Activation Pathway.
The cross-linking of T-cells with accessory cells via FcγRs further amplifies this signaling cascade.
Caption: FcγR-Mediated Cross-linking and Amplification.
Quantitative Data on Cytokine Release
The administration of this compound leads to a rapid and significant increase in the serum levels of several pro-inflammatory cytokines. The table below summarizes quantitative data from a murine model of anti-CD3 induced CRS, which closely mimics the human response.[5][6]
| Cytokine | Peak Fold Increase (vs. control) | Time to Peak (hours post-injection) |
| TNF-α | ~75 | 1 |
| IL-2 | ~10 | 0.5 |
| IFN-γ | ~40 | 0.5 |
| IL-6 | >10 | 1 |
Data adapted from a murine model of anti-CD3 induced CRS.[6]
In a clinical study involving patients with advanced cancer, administration of OKT3 (the murine antibody from which this compound is derived) also induced a dose-dependent, transient release of Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6) into the serum.[7] Another study investigating the role of FcγRIIa polymorphism in patients receiving a murine IgG1 anti-CD3 mAb reported a significant increase in plasma TNF-α, IFN-γ, and IL-6 in high-responder patients, while low-responders showed no such increase.[4]
Experimental Protocols
In Vitro PBMC Stimulation for Cytokine Release Assay
This protocol describes the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with immobilized this compound to induce cytokine release, a common in vitro model for studying CRS.
Materials:
-
Human PBMCs isolated from healthy donors
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound (or anti-human CD3 antibody, clone OKT3)
-
Sterile Phosphate Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)
-
Anti-human CD28 antibody (optional, for co-stimulation)
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Procedure:
-
Plate Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50 µL of the antibody solution to each well of a 96-well plate. For unstimulated controls, add 50 µL of sterile PBS.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the antibody solution and wash the wells twice with 200 µL of sterile PBS.
-
-
Cell Plating:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of the coated plate.
-
For co-stimulation, soluble anti-human CD28 antibody can be added to the cell suspension at a final concentration of 1-5 µg/mL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
At desired time points (e.g., 6, 24, 48 hours), centrifuge the plate and collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6) in the collected supernatants using a validated immunoassay.
-
Caption: In Vitro PBMC Stimulation Workflow.
Flow Cytometry for T-Cell Activation Markers
This protocol outlines a general approach for identifying T-cell activation markers by flow cytometry following stimulation with this compound.
Materials:
-
Stimulated and unstimulated PBMCs (from the in vitro assay)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (for T-cell identification)
-
CD4 and CD8 (for T-cell subset identification)
-
CD69 (early activation marker)
-
CD25 (IL-2 receptor alpha chain, activation marker)
-
HLA-DR (MHC class II, late activation marker)
-
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Resuspend cells in FACS buffer containing the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer containing a viability dye just before acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire a sufficient number of events on a calibrated flow cytometer.
-
Gate on viable, single lymphocytes.
-
Identify CD3+ T-cells.
-
Within the CD3+ population, differentiate CD4+ and CD8+ subsets.
-
Analyze the expression of activation markers (CD69, CD25, HLA-DR) on the T-cell subsets.
-
Caption: Flow Cytometry Gating Strategy for T-Cell Activation.
Conclusion
The mechanism of this compound-induced Cytokine Release Syndrome is a well-defined process initiated by potent T-cell activation via the CD3 complex, and significantly amplified through FcγR-mediated cross-linking with accessory immune cells. This leads to a rapid and massive release of pro-inflammatory cytokines, resulting in a systemic inflammatory response. The in-depth understanding of these pathways, supported by quantitative data and robust experimental models, is crucial for the development of safer and more effective immunomodulatory therapies. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate CRS and to evaluate the potential of novel therapeutic agents to induce this adverse event.
References
- 1. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of polymorphic Fc receptor Fc gammaRIIa in cytokine release and adverse effects of murine IgG1 anti-CD3/T cell receptor antibody (WT31) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological analysis of the murine anti-CD3-induced cytokine release syndrome model and therapeutic efficacy of anti-cytokine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase IA/IB trial of anti-CD3 murine monoclonal antibody plus low-dose continuous-infusion interleukin-2 in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation Immune Cells [bdbiosciences.com]
Unraveling the Dichotomy of Muromonab-CD3: A Technical Guide to T-Cell Activation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3 (Orthoclone OKT3) was the first monoclonal antibody approved for therapeutic use in humans, revolutionizing the management of acute allograft rejection in organ transplant recipients.[1][2] This murine IgG2a antibody targets the CD3 complex, an essential component of the T-cell receptor (TCR), leading to a profound immunosuppressive effect.[3][4] However, the clinical application of this compound is characterized by a complex duality of T-cell response: an initial, potent activation that can lead to significant side effects, followed by a desired state of T-cell apoptosis and depletion.[5][6] This guide provides an in-depth technical exploration of the molecular mechanisms underpinning these opposing cellular fates, offering valuable insights for researchers and drug development professionals in the field of immunology and immunotherapy.
Core Mechanism of Action
This compound binds to the epsilon chain of the CD3 complex on the surface of T-lymphocytes.[3] This interaction initially mimics the engagement of the TCR by an antigen-presenting cell, triggering a cascade of intracellular signaling events. This initial phase is responsible for the acute T-cell activation observed clinically. Subsequently, sustained exposure to this compound leads to the induction of apoptosis, or programmed cell death, in the activated T-cell population.[5][6]
Quantitative Analysis of this compound Effects on T-Cells
The following tables summarize quantitative data on the effects of this compound on T-cell populations and cytokine release.
Table 1: In Vitro T-Cell Apoptosis Induced by Anti-CD3 Antibodies
| Cell Type | Treatment | Time Point (hours) | Percentage of Apoptotic Cells (Mean ± SD) | Reference |
| Murine T-cells (from young mice) | Immobilized anti-CD3 | 20 | 19.3% ± (not specified) | [7] |
| Murine T-cells (from old mice) | Immobilized anti-CD3 | 20 | 33.0% ± (not specified) | [7] |
| Murine T-cells (from young mice) | Immobilized anti-CD3 | 40 | Increased from 20h, specific % not stated | [7] |
| Murine T-cells (from old mice) | Immobilized anti-CD3 | 40 | Greater increase than young mice, specific % not stated | [7] |
Table 2: Serum Cytokine Levels in Patients Treated with hOKT3γ1(Ala-Ala) (a humanized, non-FcR-binding anti-CD3 mAb)
| Cytokine | Pre-treatment Detectable Levels (out of 18 patients) | Pre-treatment Concentration (Mean, pg/mL) | Post-treatment Response (Percentage of patients with increased levels) |
| IL-2 | 0 | Not applicable | Not specified |
| IL-5 | 10 | 22.6 | 72% |
| IL-6 | 3 | 20.3 | Not specified |
| IL-10 | 3 | 37 | 63% |
| IFN-γ | 1 | 30 | Not specified |
| TNF-α | 14 | 36 | Lower than typically reported for OKT3 |
Data from a clinical trial with a humanized anti-CD3 antibody, hOKT3γ1(Ala-Ala), which is designed to reduce the cytokine release syndrome seen with murine this compound.[8] The cytokine release with the original this compound is generally more robust.
Table 3: Changes in Peripheral Blood T-Cell Subsets After Neoadjuvant Chemoimmunotherapy (including an immune checkpoint inhibitor, not this compound, for illustrative purposes of T-cell activation markers)
| T-Cell Subset | Pre-treatment (%) | Post-treatment (%) | P-value |
| CD137+ CD8+ T-cells | 0.7 ± 0.9 | 0.8 ± 1.1 | 0.0312 |
| CD38+ CD8+ T-cells | 26.6 ± 9.71 | 35.56 ± 13.12 | 0.0237 |
| Ki-67+ CD8+ T-cells | 4 ± 2.4 | 7.5 ± 40.4 | 0.0005 |
| IFN-γ+ CD8+ T-cells | 2.9 ± 2.4 | 5.2 ± 5.0 | 0.0047 |
This table illustrates the types of changes in T-cell activation markers that can be observed following immunotherapy. While not specific to this compound, it provides a reference for the expected phenotype of activated T-cells.[3]
Signaling Pathways
T-Cell Activation Pathway
The initial binding of this compound to the CD3 complex triggers a signaling cascade analogous to TCR activation.
Caption: this compound induced T-cell activation signaling pathway.
T-Cell Apoptosis Pathway
Prolonged stimulation with this compound leads to activation-induced cell death (AICD), primarily through the Fas-FasL pathway.
Caption: this compound induced T-cell apoptosis signaling pathway.
Experimental Protocols
Flow Cytometry for T-Cell Apoptosis (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic T-cells following this compound treatment.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
RPMI 1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or T-cells at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 ng/mL) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer within one hour of staining.
-
Use FITC and PI signal detectors.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the stained cells to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
ELISA for Cytokine Quantification (e.g., TNF-α)
This protocol measures the concentration of cytokines released into the cell culture supernatant following this compound stimulation.
Materials:
-
Cell culture supernatants from this compound treated and untreated cells
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare a standard curve using the provided recombinant TNF-α standard.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Western Blot for Caspase-3 Activation
This protocol detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis, in this compound treated T-cells.
Materials:
-
T-cell lysates from this compound treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-caspase-3, recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse T-cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Identify the bands corresponding to pro-caspase-3 (approximately 35 kDa) and the cleaved, active form of caspase-3 (approximately 17/19 kDa). An increase in the cleaved form indicates apoptosis.
-
Conclusion
This compound remains a pivotal tool in understanding T-cell biology. Its dual capacity to induce both potent activation and subsequent apoptosis provides a unique model for studying the intricate signaling pathways that govern T-cell fate. A thorough comprehension of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of next-generation immunomodulatory therapies with improved efficacy and safety profiles. This guide serves as a comprehensive resource for researchers and scientists dedicated to advancing the field of immunology and therapeutic antibody development.
References
- 1. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Proliferation Protocols | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. T-cell subsets and cytokines are indicative of neoadjuvant chemoimmunotherapy responses in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-8 and Caspase-3 Are Expressed by Different Populations of Cortical Neurons Undergoing Delayed Cell Death after Focal Stroke in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
An In-depth Technical Guide to Early T-cell Activation Markers with OKT3 Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular and molecular events that characterize the early stages of T-lymphocyte activation induced by the monoclonal antibody OKT3. It is designed to be a valuable resource for researchers and professionals involved in immunology, drug development, and cell therapy, offering detailed experimental protocols, quantitative data on activation markers, and a thorough examination of the underlying signaling pathways.
Introduction
OKT3 is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR) complex.[1][2] Its binding to CD3 mimics the physiological activation of T-cells by antigen-presenting cells (APCs), leading to a robust and polyclonal T-cell activation.[3] This potent mitogenic property has made OKT3 a valuable tool in research for studying T-cell biology and a therapeutic agent for immunosuppression in the context of organ transplantation.[4] Understanding the dynamics of early activation markers following OKT3 stimulation is crucial for evaluating T-cell function, assessing the efficacy of immunomodulatory drugs, and developing novel cell-based therapies.
Core Concepts of OKT3-Mediated T-cell Activation
OKT3-induced T-cell activation is a complex process that initiates a cascade of intracellular signaling events, culminating in cellular proliferation and the acquisition of effector functions. A critical aspect of this process is the upregulation of specific cell surface markers and the secretion of a range of cytokines. These molecules serve as indicators of the activation state and functional capacity of the T-cells.
Key Early Activation Markers
Upon stimulation with OKT3, T-cells rapidly express a series of activation markers. The most prominent among these are:
-
CD69: A very early activation marker, CD69 is a type II C-lectin transmembrane protein. Its expression can be detected within hours of T-cell receptor engagement and typically peaks around 24 hours.[5] While its precise function is still under investigation, it is thought to be involved in lymphocyte retention in tissues.
-
CD25: The alpha chain of the high-affinity interleukin-2 (B1167480) (IL-2) receptor, CD25 is a key marker of T-cell activation and is essential for T-cell proliferation. Its expression is upregulated later than CD69, typically becoming detectable after 24 hours and peaking at 48-72 hours.[5][6]
-
HLA-DR: A major histocompatibility complex (MHC) class II molecule, HLA-DR is typically expressed on professional APCs. However, upon activation, T-cells also upregulate HLA-DR, indicating a state of prolonged activation and the potential to interact with other immune cells. It is considered a late activation marker.[5]
Pro-inflammatory Cytokine Release
OKT3 stimulation triggers the rapid release of a cocktail of pro-inflammatory cytokines, which can lead to a systemic inflammatory response known as cytokine release syndrome (CRS). Key cytokines include:
-
Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and survival.
-
Interferon-gamma (IFN-γ): A pleiotropic cytokine with potent immunomodulatory effects, including the activation of macrophages and other immune cells.
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in a wide range of cellular responses.
Quantitative Analysis of Early T-cell Activation Markers
The following tables summarize the typical expression patterns of key activation markers and the concentration of secreted cytokines at various time points following OKT3 stimulation of human peripheral blood mononuclear cells (PBMCs). It is important to note that these values can vary depending on the donor, the specific experimental conditions, and the concentration of OKT3 used.
Table 1: Expression of T-cell Surface Activation Markers Post-OKT3 Stimulation
| Time Point | % CD69+ of CD3+ T-cells | % CD25+ of CD3+ T-cells | % HLA-DR+ of CD3+ T-cells |
| 0 hours (Unstimulated) | < 2% | < 5% | < 5% |
| 6 hours | 20 - 40% | 5 - 15% | < 10% |
| 24 hours | 50 - 80% | 30 - 60% | 10 - 30% |
| 48 hours | 40 - 70% | 60 - 90% | 20 - 50% |
| 72 hours | 20 - 50% | 70 - 95% | 30 - 60% |
Table 2: Concentration of Secreted Cytokines in Culture Supernatant Post-OKT3 Stimulation
| Time Point | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| 0 hours (Unstimulated) | < 20 | < 20 | < 20 |
| 6 hours | 100 - 500 | 200 - 1000 | 500 - 2000 |
| 24 hours | 1000 - 5000 | 2000 - 10000 | 1000 - 5000 |
| 48 hours | 500 - 2000 | 1000 - 5000 | 500 - 2000 |
| 72 hours | < 500 | < 1000 | < 500 |
Signaling Pathways in OKT3-Mediated T-cell Activation
The binding of OKT3 to the CD3 complex initiates a series of intracellular signaling events that are fundamental to T-cell activation. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow for T-cell Activation and Analysis
The following diagram outlines a typical workflow for the stimulation of PBMCs with OKT3 and subsequent analysis of activation markers and cytokine production.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[3][7][8][9][10]
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, Ficoll-Paque, and red blood cells.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: T-cell Activation with Plate-Bound OKT3
This protocol details the stimulation of PBMCs using plate-bound OKT3 antibody.[11][12]
Materials:
-
Isolated PBMCs
-
96-well flat-bottom tissue culture plates
-
OKT3 monoclonal antibody (purified, azide-free)
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
Procedure:
-
Prepare a 1 µg/mL solution of OKT3 in sterile PBS.
-
Add 100 µL of the OKT3 solution to each well of a 96-well plate. For unstimulated controls, add 100 µL of sterile PBS.
-
Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow the antibody to coat the wells.
-
Aspirate the antibody solution from the wells and wash each well twice with 200 µL of sterile PBS.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of the antibody-coated plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 24, 48, 72 hours).
Protocol 3: Flow Cytometry for Surface Activation Markers
This protocol describes the staining of cell surface activation markers for analysis by flow cytometry.[13][14]
Materials:
-
Stimulated and unstimulated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies against CD3, CD4, CD8, CD69, CD25, and HLA-DR
-
Isotype control antibodies
-
FACS tubes or 96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate and transfer to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies to the respective tubes. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Protocol 4: Intracellular Cytokine Staining (ICS)
This protocol details the procedure for detecting intracellular cytokines by flow cytometry.[13][15][16][17][18][19]
Materials:
-
Stimulated and unstimulated PBMCs
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for surface markers (as in Protocol 3)
-
Fixation/Permeabilization buffer kit (e.g., Cytofix/Cytoperm)
-
Fluorochrome-conjugated antibodies against IL-2, IFN-γ, and TNF-α
-
Isotype control antibodies for intracellular staining
-
Flow cytometer
Procedure:
-
Four to six hours before the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell cultures.
-
Harvest the cells and perform surface marker staining as described in Protocol 3 (steps 1-5).
-
After surface staining, wash the cells once with FACS buffer.
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer, centrifuging at 400 x g for 5 minutes between washes.
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash buffer.
-
Add the predetermined optimal concentrations of the fluorochrome-conjugated anti-cytokine antibodies. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer within 24 hours.
Conclusion
This technical guide provides a detailed framework for understanding and analyzing early T-cell activation in response to OKT3 stimulation. The quantitative data, signaling pathway diagrams, and comprehensive experimental protocols offer a valuable resource for researchers and professionals in the field of immunology and drug development. By applying these methodologies, a deeper understanding of T-cell biology can be achieved, facilitating the development of novel immunotherapies and a more precise evaluation of their effects.
References
- 1. TCR stimulation with modified anti-CD3 mAb expands CD8+ T cell population and induces CD8+CD25+ Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.unb.br [repositorio.unb.br]
- 3. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of induction of activation of human peripheral blood mononuclear cells with a non-activating form of anti-CD3 MoAb in autoimmune thyroid disease (AITD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic and cell cycle analysis of human peripheral blood mononuclear cells activated with interleukin-2 and/or OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. www2.egr.uh.edu [www2.egr.uh.edu]
- 12. Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anilocus.com [anilocus.com]
- 14. youtube.com [youtube.com]
- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 16. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 19. biotech.illinois.edu [biotech.illinois.edu]
Muromonab-CD3 (OKT3): A Technical Guide to its Binding Affinity for Human CD3 Epsilon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Muromonab-CD3 (OKT3), a murine monoclonal antibody, to its target, the epsilon subunit of the human CD3 T-cell co-receptor (CD3ε). This compound was the first monoclonal antibody approved for therapeutic use in humans, primarily for the prevention of organ transplant rejection.[1] Its mechanism of action relies on its specific binding to CD3ε, which is a critical component of the T-cell receptor (TCR) complex.[2][3][4] This interaction initially triggers T-cell activation, but subsequently leads to the blockage of T-cell function and apoptosis, resulting in immunosuppression.[4][5][6]
Quantitative Binding Affinity Data
The binding kinetics of this compound to human CD3ε have been characterized using various biophysical techniques. The following tables summarize the key quantitative data from published studies.
Table 1: Binding Affinity of this compound Fab Fragment to Human CD3εγ Heterodimer
| Parameter | Value | Method | Source |
| Association Rate (k_on_ or k_ass_) | 2.0 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Rate (k_off_ or k_diss_) | 0.48 s⁻¹ | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Constant (K_d_) (calculated from k_off_/k_on_) | 2.73 µM | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Constant (K_d_) (from equilibrium data) | 2.63 µM | Surface Plasmon Resonance (SPR) | [2] |
Table 2: Binding Affinity of Murine OKT3 to Human CD3ε
| Parameter | Value | Method | Source |
| Association Constant (K_a_) | 1.2 x 10⁹ M⁻¹ | Not Specified | [7] |
| Dissociation Constant (K_d_) | ~0.83 nM (calculated from K_a_) | Not Specified | [7] |
Note: The affinity of the intact, bivalent this compound antibody is expected to be higher than its monovalent Fab fragment due to avidity effects.
Experimental Protocols
The determination of the binding kinetics of this compound to CD3ε has been primarily achieved through Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol is based on the methodology described for analyzing the interaction between the OKT3 Fab fragment and the CD3εγ heterodimer.[2]
Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and dissociation constant (K_d_) of this compound binding to human CD3ε.
Materials:
-
BIAcore 3000 instrument (or equivalent)
-
CM5 biosensor chip
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Immobilization buffer: 10 mM Sodium Citrate, pH 5.0
-
Running buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Surfactant P20
-
Purified OKT3 Fab fragments
-
Purified recombinant human CD3εγ heterodimer
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The surface of the CM5 sensor chip is activated with a 1:1 mixture of NHS and EDC.
-
The OKT3 Fab fragments are diluted in the immobilization buffer and injected over the activated surface to achieve a surface density of approximately 500 resonance units (RU).
-
Any remaining active esters on the surface are deactivated by an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the injection of the OKT3 Fab fragment to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Binding Analysis:
-
The purified CD3εγ heterodimer (analyte) is diluted in running buffer to a range of concentrations.
-
The CD3εγ samples are injected over both the OKT3 Fab-coupled surface and the reference surface at a constant flow rate (e.g., 20 µl/min).
-
The association of the analyte to the ligand is monitored in real-time as an increase in resonance units (RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand, observed as a decrease in RU.
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a pulse of a suitable regeneration solution to remove all bound analyte, allowing for subsequent injections.
-
-
Data Analysis:
-
The binding response is calculated by subtracting the signal from the reference flow cell from the signal of the ligand-coupled flow cell.
-
The association (k_on_) and dissociation (k_off_) rates are determined by globally fitting the sensorgram data to a 1:1 Langmuir binding model using analysis software such as BIAevaluation.
-
The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_off_ to k_on_. An equilibrium K_d_ can also be determined by measuring the binding response at equilibrium over a range of analyte concentrations.[2]
-
Visualizations
This compound Binding and T-Cell Receptor Signaling Pathway
The binding of this compound to the CD3ε subunit of the T-cell receptor complex initiates a cascade of intracellular signaling events.
Experimental Workflow for SPR Analysis
The following diagram outlines the key steps in determining the binding kinetics of this compound to CD3ε using Surface Plasmon Resonance.
References
- 1. Isothermal titration calorimetry [cureffi.org]
- 2. Crystal structure of the human T cell receptor CD3εγ heterodimer complexed to the therapeutic mAb OKT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD3 Monoclonal Antibody (OKT3), Functional Grade (16-0037-81) [thermofisher.com]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Humanization of the murine anti-human CD3 monoclonal antibody OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Therapeutic Antibodies: A Technical Guide to the Historical Significance of Muromonab-CD3 in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3, commercially known as Orthoclone OKT3, represents a seminal moment in the history of medicine and immunology. As the first monoclonal antibody approved for therapeutic use in humans in 1986, it heralded a new era of targeted biological therapies that has since revolutionized the treatment of a multitude of diseases.[1][2] This in-depth technical guide explores the core scientific principles of this compound, its profound historical significance, and its enduring legacy in the field of drug development. While initially a cornerstone in transplant immunology for preventing acute organ rejection, its use was ultimately curtailed by significant side effects, leading to its withdrawal from the market in 2010.[3][4] This guide will delve into the quantitative outcomes of its clinical use, the experimental underpinnings of its development and application, and the immunological pathways it modulates.
Mechanism of Action: Targeting the T-Cell Core
This compound is a murine monoclonal antibody of the IgG2a class that specifically targets the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR) complex on the surface of human T-lymphocytes.[2][5][6] The binding of this compound to the CD3 complex has a dual effect. Initially, it leads to a transient activation of T-cells, which is responsible for the acute "cytokine release syndrome" observed in patients.[2][6][7] Subsequently, it induces the internalization and shedding of the TCR from the T-cell surface, a process known as antigenic modulation, and promotes T-cell apoptosis.[2][4][5][6] This ultimately results in a profound depletion of circulating T-cells, thereby preventing their-mediated rejection of a transplanted organ.[4][5]
Signaling Pathway of T-Cell Activation and its Interruption by this compound
Clinical Efficacy and Applications
This compound was primarily indicated for the treatment of acute allograft rejection in renal transplant patients and steroid-resistant acute allograft rejection in cardiac and hepatic transplant recipients.[8] Clinical trials demonstrated its superiority over conventional high-dose steroid therapy in reversing acute renal allograft rejection.[3]
Quantitative Data from Clinical Trials
| Outcome Measure | This compound Group | Conventional Steroid Therapy Group | p-value | Reference |
| Reversal of Acute Renal Allograft Rejection | 94% (n=62) | 75% (n=60) | p=0.006 | [3] |
| 1-Year Graft Survival Rate (Post-Rejection) | 62% | 45% | p=0.04 | [3] |
| 2-Year Graft Survival Rate (Post-Rejection) | 56% | 42% | p=0.06 | [3] |
| Reversal in Steroid/Lymphocyte Immune Globulin Resistant Cases | 65% (n=225) | N/A | N/A | [3] |
| Induction Therapy: Rejection Episodes | 51% | 66% | N/A | [4] |
Adverse Effects and Cytokine Release Syndrome
The most significant and immediate adverse effect of this compound administration is the Cytokine Release Syndrome (CRS).[2] This systemic inflammatory response is triggered by the initial T-cell activation upon antibody binding, leading to a massive release of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-6.[7] Symptoms typically appear within 30 to 60 minutes of the first infusion and can range from mild flu-like symptoms (fever, chills, myalgia) to life-threatening complications including pulmonary edema, cardiac arrest, and encephalopathy.[2] Pre-treatment with corticosteroids, acetaminophen, and antihistamines became standard practice to mitigate the severity of CRS.[2]
Other notable adverse effects included an increased risk of severe infections due to profound immunosuppression, particularly from opportunistic pathogens like cytomegalovirus and herpes simplex virus.[3] The murine origin of the antibody also led to the development of human anti-mouse antibodies (HAMA), which could neutralize the drug's efficacy upon repeated administration and increase the risk of anaphylactic reactions.[9]
Experimental Protocols and Methodologies
While the specific, proprietary protocols for the commercial production of Orthoclone OKT3 are not publicly available, the underlying methodologies are well-established in the field of biotechnology.
Production of this compound via Hybridoma Technology
This compound was produced using hybridoma technology, a groundbreaking method for which Georges Köhler and César Milstein were awarded the Nobel Prize.[10] The general workflow involves the following steps:
-
Immunization: A mouse is immunized with human T-cells to elicit an immune response and the production of B-cells that generate antibodies against T-cell surface antigens, including CD3.
-
Cell Fusion: Spleen cells from the immunized mouse, rich in antibody-producing B-cells, are fused with immortal myeloma cells (cancerous B-cells) to create hybridoma cells.
-
Screening and Selection: The hybridoma cells are screened to identify the clones that produce the desired monoclonal antibody with high specificity for the human CD3 antigen.
-
Cloning and Expansion: The selected hybridoma clone is cultured in large quantities (either in vitro in bioreactors or in vivo in the ascites fluid of mice) to produce a substantial amount of this compound.
-
Purification: The monoclonal antibodies are purified from the culture medium or ascites fluid using protein A affinity chromatography.
Quality Control Assays
A series of quality control assays are essential to ensure the purity, potency, and safety of the final antibody product. These typically include:
-
Purity Assessment: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity and integrity of the antibody.
-
Potency Assay: A cell-based assay is used to measure the biological activity of this compound, such as its ability to induce T-cell cytotoxicity or inhibit T-cell proliferation.
-
Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) test is performed to quantify and ensure low levels of bacterial endotoxins.
-
Sterility Testing: The final product is tested for microbial contamination.
Immunological Monitoring of Patients
Patients receiving this compound therapy required close immunological monitoring to ensure efficacy and safety.
-
T-Cell Count Monitoring: Flow cytometry is used to monitor the number of circulating CD3-positive T-cells. The therapeutic goal is to maintain a very low level of these cells (typically <25 cells/mm³).[3]
-
This compound Serum Concentration: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of this compound in the patient's serum, with a target therapeutic level of ≥800 ng/mL.[3]
-
Human Anti-Mouse Antibody (HAMA) Titer: An ELISA is also used to detect and quantify the levels of HAMA in patients, which can predict a loss of drug efficacy.
Historical Significance and Enduring Legacy
The approval of this compound was a watershed moment for several reasons:
-
Proof of Concept: It provided the first clinical validation that monoclonal antibodies could be used as effective and specific therapeutic agents in humans.[1]
-
Catalyst for Innovation: The success of this compound spurred significant investment and research into monoclonal antibody technology, leading to the development of chimeric, humanized, and fully human antibodies with improved efficacy and safety profiles. The challenges encountered with this compound, such as CRS and immunogenicity, directly drove the innovations in antibody engineering to create less immunogenic and more tolerable therapies.
-
Foundation for Immunotherapy: It laid the groundwork for the burgeoning field of immunotherapy, which now encompasses a vast array of treatments for cancer, autoimmune diseases, and infectious diseases.
Conclusion
This compound, despite its eventual withdrawal from the market due to a challenging side-effect profile, holds an undisputed and pivotal place in the history of immunology and pharmacology. It was the trailblazer that opened the door for the entire class of monoclonal antibody therapeutics. For researchers and drug development professionals today, the story of this compound serves as a powerful case study in the potential and the pitfalls of pioneering therapies. It underscores the importance of understanding the intricate interplay between a therapeutic agent and the immune system and highlights the iterative nature of scientific progress, where the limitations of one generation of drugs pave the way for the improved therapies of the next. The legacy of this compound is not just in the patients it treated, but in the vast and expanding armamentarium of life-saving antibody-based medicines that followed in its wake.
References
- 1. apps.medicines.org.au [apps.medicines.org.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 7. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. OKT3: First-dose safety and success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
An In-depth Technical Guide to OKT3 Hybridoma and Monoclonal Antibody Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OKT3 hybridoma, the production of the OKT3 monoclonal antibody, its mechanism of action, and the associated experimental protocols. The OKT3 antibody, a murine monoclonal antibody of the IgG2a isotype, was the first monoclonal antibody approved for therapeutic use in humans and remains a significant tool in immunology and transplantation medicine.[1][2][3] It targets the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR) complex on the surface of mature T-cells.[4][5][6]
The OKT3 Hybridoma: A Landmark in Monoclonal Antibody Technology
The OKT3 hybridoma is a cell line created through the fusion of a mouse myeloma cell with a spleen cell from a mouse immunized with human T-cells.[7][8] This technology, developed by Köhler and Milstein, for which they received the Nobel Prize in 1984, allows for the continuous in vitro production of a specific monoclonal antibody.[9][10] The resulting hybridoma cell line, designated OKT3, secretes a monoclonal antibody that specifically recognizes and binds to the human CD3 antigen.[11][12]
Table 1: Characteristics of the OKT3 Hybridoma and Antibody
| Characteristic | Description |
| Hybridoma Name | OKT3 |
| Fusion Species | Mouse x Mouse |
| Myeloma Parent | P3X63 Ag8 |
| Immunogen | Human peripheral blood lymphocytes |
| Antibody Name | OKT3 (Muromonab-CD3) |
| Target Antigen | CD3 epsilon chain on human T-cells |
| Antibody Isotype | Murine IgG2a, kappa |
| Molecular Weight | ~23 kDa (CD3e) |
Production of OKT3 Monoclonal Antibody
The production of the OKT3 monoclonal antibody involves several key stages, from the initial immunization to the large-scale culture of the hybridoma and subsequent purification of the antibody.
Experimental Protocol: Hybridoma Technology for OKT3 Production
This protocol outlines the fundamental steps for generating the OKT3 hybridoma.
-
Immunization:
-
Cell Fusion:
-
Spleen cells, rich in antibody-producing B-cells, are harvested from the immunized mouse.[9][14]
-
The spleen cells are fused with myeloma cells (e.g., P3X63Ag8), which are immortal cancerous plasma cells.[14]
-
Fusion is typically induced by polyethylene (B3416737) glycol (PEG) or electrofusion.[9][14]
-
-
Selection of Hybridomas:
-
The fused cells are cultured in a selective HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[15]
-
Unfused myeloma cells, which lack the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), cannot survive in the HAT medium.[16]
-
Unfused spleen cells have a limited lifespan and will naturally die off.[16]
-
Only the hybridoma cells, which have the immortality of the myeloma cells and the HGPRT gene from the spleen cells, will survive and proliferate.[16]
-
-
Screening and Cloning:
-
The supernatants from the growing hybridoma cultures are screened for the presence of the desired antibody using techniques like ELISA or flow cytometry.[15][16]
-
Hybridomas that test positive for producing anti-CD3 antibodies are then cloned by limiting dilution to ensure that the resulting cell line is monoclonal, originating from a single hybridoma cell.[9][15]
-
Experimental Workflow: OKT3 Monoclonal Antibody Production
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Mechanisms of action and overview of OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action and Overview of OKT3 | Semantic Scholar [semanticscholar.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. biotium.com [biotium.com]
- 6. Mechanisms of immunosuppression induced by antithymocyte globulins and OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanovesicles released by OKT3 hybridoma express fully active antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. greenmoab.com [greenmoab.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. OKT3. Culture Collections [culturecollections.org.uk]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Hybridoma technology for the production of monoclonal antibodies | 2022, Volume 8 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
T-Cell Receptor Modulation by Muromonab-CD3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muromonab-CD3 (Orthoclone OKT3) is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR). Its interaction with the TCR initiates a complex cascade of events, beginning with T-cell activation and culminating in profound immunosuppression. This technical guide provides an in-depth analysis of the core mechanisms of TCR modulation by this compound, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its potent immunosuppressive effects through a multi-faceted mechanism that profoundly alters T-cell function.[1][2][3] Upon intravenous administration, this compound binds to the CD3 component of the TCR complex on the surface of T-lymphocytes.[2][4] This initial binding cross-links TCRs, mimicking the first signal of T-cell activation and leading to a transient but robust activation of T-cells.[4][5] This activation is responsible for the common first-dose side effect known as cytokine release syndrome (CRS).[4][5]
Following this initial activation, a series of modulatory events occur. The cross-linked TCR complexes are rapidly internalized, a process known as antigenic modulation, leading to a significant reduction in the density of TCRs on the T-cell surface.[6] This downmodulation renders the T-cells unresponsive to further antigenic stimulation. Concurrently, this compound opsonizes T-cells, marking them for clearance from the circulation by the reticuloendothelial system.[7] Furthermore, the sustained signaling through the CD3 complex, in the absence of co-stimulatory signals, can induce a state of anergy or even apoptosis (programmed cell death) in the targeted T-cells.[5] The culmination of these effects is a rapid and profound depletion of circulating T-lymphocytes, which is the primary basis for its clinical efficacy in preventing allograft rejection.[5][6]
Quantitative Effects of this compound
The administration of this compound leads to quantifiable changes in T-cell populations and a surge in circulating cytokines. The following tables summarize key quantitative data gathered from various studies.
Table 1: T-Cell Population and CD3 Expression Modulation
| Parameter | Observation | Time Point | Reference |
| CD3+ T-Cell Count | Cleared from circulation | Within 1 hour of administration | [6] |
| CD3/CD2 Ratio in Peripheral Blood | Before Treatment: 0.89 +/- 0.13 | Pre-treatment | |
| During Treatment: 0.10 +/- 0.11 | During Treatment | ||
| CD3 Internalization (in vitro) | 50% internalization | 12 hours | |
| 85-90% internalization | 12 hours | ||
| T-Cell Recovery | T-cells recover | By postoperative day 10 in liver transplant patients | [8] |
Table 2: Cytokine Release Syndrome (CRS) - In Vitro Human PBMC Model
| Cytokine | Concentration (pg/mL) at 72 hours (1 µg/mL OKT3) | Concentration (pg/mL) at 72 hours (5 µg/mL OKT3) | Reference |
| IFN-γ | ~15,000 | ~25,000 | [9] |
| IL-10 | ~1,000 | ~1,500 | [9] |
| TNF-α | ~2,000 | ~2,500 | [9] |
| IL-5 | ~1,000 | ~1,500 | [9] |
Note: IL-2 and IL-4 levels were near or below the detection limit of 2.5 pg/mL in this study.
Table 3: Cytokine Release in a Murine Model (Anti-CD3 Antibody)
| Cytokine | Peak Fold Increase Above Baseline | Time to Peak |
| IFN-γ | ~40-fold | 0.5 hours |
| IL-2 | ~10-fold | 0.5 hours |
| TNF-α | ~75-fold | 1 hour |
| IL-6 | Not specified | Not specified |
Signaling Pathways and Mechanisms
The interaction of this compound with the TCR complex triggers a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
The following section outlines detailed methodologies for key experiments used to characterize the effects of this compound.
Flow Cytometry for T-Cell Subset and CD3 Expression Analysis
This protocol is designed to quantify the percentage and absolute counts of T-cell subsets (CD3+, CD4+, CD8+) and to assess the level of CD3 modulation on the T-cell surface following this compound administration.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-Human CD3 (e.g., clone UCHT1)
-
Anti-Human CD4 (e.g., clone RPA-T4)
-
Anti-Human CD8 (e.g., clone RPA-T8)
-
Isotype control antibodies
-
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Wash PBMCs twice with PBS.
-
Resuspend the cell pellet in RPMI 1640 and perform a cell count and viability assessment.
-
-
Antibody Staining:
-
Adjust the PBMC concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the pre-titered fluorescently conjugated antibodies to the respective tubes. Include isotype controls.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer containing a viability dye.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets and dead cells.
-
Analyze the expression of CD3, CD4, and CD8 on the live lymphocyte gate to determine the percentage and absolute counts of each T-cell subset.
-
To assess CD3 modulation, compare the Mean Fluorescence Intensity (MFI) of CD3 staining on T-cells from treated patients with that of healthy controls or pre-treatment samples.
-
References
- 1. Muronomab: The First FDA-Approved Monoclonal Antibody | Biointron [biointron.com]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Immunologic monitoring during OKT3 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OKT3 first-dose reaction: association with T cell subsets and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
Molecular Basis of Muromonab-CD3 Immunosuppression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3 (also known as OKT3) is a murine monoclonal antibody that potently suppresses T-cell mediated immune responses. Historically, it was the first monoclonal antibody approved for clinical use in humans, primarily to treat acute rejection of solid organ transplants.[1][2] This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's immunosuppressive effects, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways.
Mechanism of Action
This compound is a murine IgG2a monoclonal antibody that specifically targets the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR) complex found on the surface of mature T-lymphocytes.[2][3] Its immunosuppressive action is multifaceted and involves a sequence of events beginning with T-cell activation, followed by profound immunosuppression.
The initial binding of this compound to the CD3 complex cross-links TCRs, mimicking the first signal of T-cell activation.[4] This leads to a transient but robust activation of T-cells, resulting in the release of a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-6 (IL-6).[2][5] This event is clinically manifested as the "cytokine release syndrome" (CRS), often observed after the first dose.[2][6]
Following this initial activation, this compound induces profound and lasting immunosuppression through several key mechanisms:
-
Antigenic Modulation of the TCR: The binding of this compound leads to the internalization and subsequent degradation of the entire TCR-CD3 complex from the T-cell surface.[6] This process, known as antigenic modulation, renders the T-cells unresponsive to further antigenic stimulation as they lack the necessary receptors to recognize antigens presented by antigen-presenting cells (APCs).
-
Induction of T-Cell Apoptosis: Sustained signaling through the TCR in the absence of co-stimulatory signals can lead to activation-induced cell death (AICD), a form of apoptosis. This compound is believed to trigger this process, leading to the depletion of circulating T-cells.[7][8]
-
Induction of T-Cell Anergy: T-cells that are not eliminated by apoptosis may enter a state of anergy, or functional unresponsiveness. These anergic T-cells are unable to proliferate or produce cytokines upon subsequent encounters with their cognate antigen.[4]
-
Fc-Mediated Effector Functions: As a murine IgG2a antibody, this compound can engage Fc receptors on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), further contributing to the depletion of T-cells.[9][10]
Quantitative Data
The following tables summarize key quantitative parameters associated with the molecular interactions and functional consequences of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| Apparent Affinity (Fab-CD3) | 2.63 µM | Surface Plasmon Resonance | [11] |
| Inhibitory Concentration | |||
| IC50 (inhibition of OKT3 binding) | 59.5 ng/mL | ELISA | [12] |
| Clinical Efficacy | |||
| Reversal of Acute Renal Rejection | 94% | Clinical Trial | [8] |
| Reversal of Acute Liver Rejection | More effective than high-dose corticosteroids | Clinical Trial | [7] |
| Reversal of Cardiac Rejection (Rescue Therapy) | 71% | Clinical Trial | [11] |
| Reversal of Cardiac Rejection (Primary Therapy) | 100% | Clinical Trial | [11] |
| Prophylaxis of Cardiac Rejection | 100% | Clinical Trial | [11] |
| Incidence of Grade II-IV aGVHD (Prophylaxis) | 33% | Phase II Clinical Trial | [13] |
| Cytokine | Peak Time Post-Injection | Fold Increase (in vivo, murine model) | Reference |
| TNF-α | 1.5 hours | ~1000-fold | [14] |
| IFN-γ | 1.5 - 8 hours | ~100-fold | [5][14] |
| IL-2 | 1.5 - 8 hours | ~10-fold | [5][14] |
| IL-3 | 1.5 - 8 hours | Not specified | [5] |
| IL-6 | 1.5 hours | ~1000-fold | [14] |
| CCL2 (MCP-1) | 1.5 hours | ~100-fold | [14] |
| CCL3 (MIP-1α) | 1.5 hours | ~10-fold | [14] |
| CCL4 (MIP-1β) | 1.5 hours | ~10-fold | [14] |
| CXCL1 (KC) | 1.5 hours | ~30-fold | [14] |
Signaling Pathways and Experimental Workflows
This compound Induced T-Cell Activation and Subsequent Immunosuppression
The initial interaction of this compound with the CD3 complex triggers the canonical T-cell receptor signaling cascade, leading to cytokine production. This is followed by mechanisms that lead to immunosuppression.
Caption: this compound signaling cascade leading to initial T-cell activation and subsequent immunosuppression.
Experimental Workflow: In Vitro Cytokine Release Assay
This workflow outlines the key steps to quantify cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs) upon stimulation with this compound.
Caption: Workflow for measuring this compound-induced cytokine release from human PBMCs.
Detailed Experimental Protocols
T-Cell Activation Assay using Jurkat Cells
This protocol describes the activation of the Jurkat T-cell line with this compound to measure IL-2 production as a marker of T-cell activation.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (OKT3)
-
Anti-CD28 antibody (optional, for co-stimulation)
-
96-well flat-bottom tissue culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS to a density of 0.5-2 x 10^6 cells/mL.[3]
-
Seed 1 x 10^5 Jurkat cells per well in a 96-well plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound (e.g., starting from 10 µg/mL) in culture medium. For co-stimulation, add anti-CD28 antibody at a final concentration of 1-5 µg/mL.[1]
-
Add 100 µL of the antibody solutions to the respective wells.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[3][15]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-2 quantification.
-
Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.[12]
Flow Cytometry Analysis of TCR/CD3 Modulation
This protocol outlines the procedure for analyzing the modulation (internalization) of the CD3 complex from the surface of T-cells following treatment with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (OKT3)
-
Fluorochrome-conjugated anti-CD3 antibody (a different clone from OKT3, e.g., UCHT1 or SK7)
-
Fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation/Permeabilization buffer (if performing intracellular staining)
-
Flow cytometer
Procedure:
-
Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.[16]
-
Resuspend PBMCs at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Add this compound at a final concentration of 10-100 ng/mL.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24, 48 hours).
-
At each time point, harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.[16][17][18]
-
Gate on CD4+ and CD8+ T-cell populations and analyze the mean fluorescence intensity (MFI) or percentage of CD3-positive cells to determine the extent of CD3 modulation.[19]
In Vitro Cytokine Release Assay with Human PBMCs
This protocol details a method to measure the release of multiple cytokines from human PBMCs in response to this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (OKT3)
-
96-well round-bottom tissue culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar)
Procedure:
-
Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.[20][21]
-
Resuspend PBMCs to a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.[21]
-
Seed 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells. Include a vehicle control (medium only).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.[22][23]
-
After incubation, centrifuge the plate at 400-500 x g for 10 minutes.
-
Carefully collect the culture supernatant from each well.
-
Analyze the concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) in the supernatants using a multiplex cytokine assay according to the manufacturer's instructions.[22][24]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes how to assess the ability of this compound to mediate the killing of T-cells by effector cells like Natural Killer (NK) cells.
Materials:
-
Target cells: Activated human T-cells or a T-cell line (e.g., Jurkat)
-
Effector cells: Human NK cells or PBMCs
-
This compound (OKT3)
-
Assay medium (e.g., RPMI-1640 with 10% FBS)
-
Target cell labeling dye (e.g., Calcein-AM or a fluorescent membrane dye)
-
Cell death marker (e.g., Propidium Iodide or 7-AAD)
-
96-well U-bottom plate
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Prepare target T-cells. If using primary T-cells, they may need to be activated first (e.g., with PHA or anti-CD3/CD28 beads).
-
Label the target cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled target cells and resuspend them in assay medium.
-
Prepare effector cells (NK cells or PBMCs).
-
In a 96-well U-bottom plate, add the labeled target cells.
-
Add this compound at various concentrations. Include an isotype control antibody.
-
Add the effector cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 25:1).[25][26]
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, add a cell death marker.
-
Analyze the plate on a flow cytometer or fluorescence plate reader to determine the percentage of lysed target cells.[27]
-
Calculate the percentage of specific lysis.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol outlines the steps to measure the ability of this compound to induce complement-mediated lysis of T-cells.
Materials:
-
Target cells: Human T-cell line (e.g., Jurkat) or isolated T-cells
-
This compound (OKT3)
-
Complement source (e.g., normal human serum or rabbit complement)
-
Assay buffer (e.g., RPMI-1640)
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD, or Calcein-AM)
-
96-well plate
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Prepare target T-cells and resuspend them in assay buffer.
-
In a 96-well plate, add the target cells.
-
Add serial dilutions of this compound. Include an isotype control.
-
Incubate for 15-30 minutes at room temperature to allow antibody binding.
-
Add the complement source to the wells. Include a control with heat-inactivated complement.
-
Incubate for 1-4 hours at 37°C.[28]
-
After incubation, add a cell viability dye.
-
Analyze the plate on a flow cytometer or fluorescence plate reader to quantify the percentage of dead cells.[10][16]
-
Calculate the percentage of specific complement-mediated lysis.
Conclusion
The immunosuppressive effects of this compound are the result of a complex interplay of initial T-cell activation, subsequent TCR modulation, induction of apoptosis and anergy, and Fc-mediated effector functions. This guide provides a comprehensive technical overview of these molecular mechanisms, supported by available quantitative data and detailed experimental protocols. A thorough understanding of these processes is crucial for researchers and drug development professionals working on immunomodulatory therapies targeting the T-cell receptor complex. While this compound itself is now less commonly used due to its immunogenicity and the availability of humanized alternatives, the principles of its mechanism of action continue to inform the development of next-generation T-cell modulating biologics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Modulation of the Human T Cell Response by a Novel Non-Mitogenic Anti-CD3 Antibody | PLOS One [journals.plos.org]
- 5. Cytokine-related syndrome following injection of anti-CD3 monoclonal antibody: further evidence for transient in vivo T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modulation of cytokine production by drugs with antiepileptic or mood stabilizer properties in anti-CD3- and anti-Cd40-stimulated blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muromonab CD3 - AdisInsight [adisinsight.springer.com]
- 11. Clinical experience with this compound monoclonal antibody (OKT3) in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti... [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Highly sensitive in vitro cytokine release assay incorporating high-density preculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADCC: the rock band led by therapeutic antibodies, tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. stemcell.com [stemcell.com]
- 28. Frontiers | Enhancement of complement-dependent cytotoxicity by linking factor-H derived short consensus repeats 19-20 to CD20 antibodies [frontiersin.org]
An In-depth Technical Guide to the Characteristics of First-Generation Anti-CD3 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of first-generation anti-CD3 monoclonal antibodies, with a primary focus on the archetypal agent, Muromonab-CD3 (OKT3). This document delves into the molecular interactions, cellular consequences, and clinical implications of these pioneering immunomodulatory agents. It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of key biological processes to facilitate a thorough understanding for researchers and professionals in the field of drug development.
Introduction to First-Generation Anti-CD3 Antibodies
First-generation anti-CD3 antibodies, most notably this compound (OKT3), represent a landmark in the history of therapeutic monoclonal antibodies. OKT3 was the first monoclonal antibody approved for clinical use in humans, initially for the treatment of acute organ transplant rejection.[1][2][3] These antibodies are of murine origin and target the epsilon chain of the CD3 complex, a key component of the T-cell receptor (TCR) responsible for signal transduction.[1][3] By binding to CD3, these antibodies profoundly modulate T-cell function, leading to a complex cascade of events including initial activation, cytokine release, and subsequent immunosuppression through mechanisms such as T-cell clearance and anergy.[4][5] While revolutionary for their time, the use of these first-generation antibodies is associated with significant clinical challenges, primarily the cytokine release syndrome (CRS) and the development of human anti-mouse antibodies (HAMA), which have driven the development of next-generation anti-CD3 therapies.[2]
Core Characteristics of this compound (OKT3)
This section outlines the fundamental properties of OKT3, from its binding kinetics to its impact on the immune system.
Binding Affinity and Specificity
OKT3 is a murine IgG2a monoclonal antibody that specifically binds to the epsilon subunit of the human CD3 complex.[1][4] The binding affinity of OKT3 has been characterized, revealing a relatively low affinity for the isolated CD3 heterodimer.
Table 1: Binding Affinity of this compound (OKT3) to the CD3 Complex
| Antibody Format | Target | Method | Dissociation Constant (Kd) | Reference(s) |
| OKT3 Fab | CD3εγ heterodimer | Surface Plasmon Resonance | ~2.7 µM | [6][7] |
| Intact OKT3 | CD3εγ heterodimer | Surface Plasmon Resonance | ~640-680 nM | [6][7] |
T-Cell Activation and Proliferation
A hallmark of first-generation anti-CD3 antibodies is their potent ability to induce T-cell activation and proliferation, particularly upon initial administration. This mitogenic effect is dependent on the cross-linking of the antibodies, often facilitated by Fc receptor-bearing cells such as monocytes.[8] This initial activation is a double-edged sword, being integral to the subsequent immunosuppressive effects but also the primary driver of the associated toxicities.
Mechanism of Action
The mechanism of action of first-generation anti-CD3 antibodies is multifaceted, involving a sequence of events that ultimately leads to profound immunosuppression.
Initial T-Cell Activation and Cytokine Release
Upon binding to the CD3 complex on T-cells, OKT3 initially acts as a potent agonist, triggering a cascade of intracellular signaling events that mimic TCR engagement. This leads to widespread T-cell activation and a massive release of pro-inflammatory cytokines, a phenomenon known as cytokine release syndrome (CRS).[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Mechanisms of action and overview of OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Crystal structure of the human T cell receptor CD3εγ heterodimer complexed to the therapeutic mAb OKT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of T lymphocyte activation by OKT3 antibodies. A general model for T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cross-reactivity of Muromonab-CD3 with Non-human Primates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cross-reactivity of Muromonab-CD3 (OKT3), a murine monoclonal antibody targeting the human CD3 complex, with non-human primate (NHP) species. The information is intended to assist researchers and drug development professionals in selecting appropriate animal models for preclinical studies of CD3-targeted immunomodulatory therapies.
Executive Summary
This compound (OKT3) is a potent immunosuppressive agent that functions by binding to the epsilon chain of the CD3 complex on T-lymphocytes, leading to their initial activation, subsequent blockage, and eventual apoptosis.[1][2] While it has been historically used to prevent acute rejection in human organ transplant recipients, its cross-reactivity with non-human primates is limited and species-specific.[1]
Evidence strongly indicates that this compound is cross-reactive with chimpanzee (Pan troglodytes) T-cells, eliciting in vivo responses comparable to those observed in humans, including T-cell depletion and cytokine release.[3][4] However, there is a consensus in the literature that this compound does not exhibit significant cross-reactivity with T-cells from commonly used macaque species in biomedical research, such as cynomolgus (Macaca fascicularis) and rhesus (Macaca mulatta) monkeys.[5] This lack of cross-reactivity in macaques presents a significant challenge for their use as a preclinical model for this specific antibody.
This guide will detail the available data on the cross-reactivity of this compound in various NHP species, provide experimental protocols for assessing such interactions, and present visual workflows and signaling pathways to aid in the design and interpretation of preclinical studies.
Cross-reactivity Profile of this compound in Non-Human Primates
The reactivity of this compound with NHP T-cells is not uniform across different species. The following tables summarize the available quantitative and qualitative data.
Table 1: In Vitro Binding and T-Cell Activation
| Non-Human Primate Species | Cross-Reactivity | Binding Target | T-Cell Activation | Quantitative Data (Binding Affinity/EC50) |
| Chimpanzee (Pan troglodytes) | Yes | CD3ε | Yes (with IgG2a isotype)[6] | Not available in the reviewed literature. |
| Cynomolgus Macaque (Macaca fascicularis) | No | N/A | No | Not applicable. |
| Rhesus Macaque (Macaca mulatta) | No | N/A | No | Not applicable. |
Table 2: In Vivo Effects
| Non-Human Primate Species | T-Cell Depletion | Cytokine Release Syndrome (CRS) | Other Reported In Vivo Effects |
| Chimpanzee (Pan troglodytes) | Yes, peripheral T-cells were cleared with the first dose.[3] A humanized anti-CD3 antibody (HuM291) induced complete depletion of circulating T-cells for up to 10 days.[4] | Yes, fever and elevations in cytokines were observed, similar to clinical effects in humans.[3] | Modulation of T-cell receptor molecules.[3] |
| Macaque species (unspecified) | Massive lymphocyte depletion was reported in one study.[7] | Not reported. | Significantly prolonged kidney graft survival in a kidney transplant model.[7] |
Note: The finding of in vivo effects in an unspecified macaque species is contradicted by multiple studies showing a lack of in vitro binding of OKT3 to cynomolgus and rhesus macaque T-cells. This discrepancy may be due to the use of a different, less common macaque species in that particular study, or an indirect mechanism of action.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of this compound to the CD3 complex on T-cells initiates a signaling cascade that can lead to either T-cell activation or apoptosis, depending on the context and co-stimulatory signals.
Experimental Workflow for Assessing Cross-reactivity
A typical workflow to determine the cross-reactivity of an anti-CD3 antibody in a non-human primate species involves a series of in vitro and in vivo experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. OKT3E, an anti-CD3 antibody that does not elicit side effects or antiidiotype responses in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A humanized anti-CD3 antibody, HuM291, with low mitogenic activity, mediates complete and reversible T-cell depletion in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP2017516786A - Antibodies that bind to human and cynomolgus monkey CD3 epsilon - Google Patents [patents.google.com]
- 6. The Quality of Chimpanzee T-Cell Activation and Simian Immunodeficiency Virus/Human Immunodeficiency Virus Susceptibility Achieved via Antibody-Mediated T-Cell Receptor/CD3 Stimulation Is a Function of the Anti-CD3 Antibody Isotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Proliferation Using Muromonab-CD3 (OKT3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3, the first monoclonal antibody approved for therapeutic use in humans, is a murine IgG2a antibody that specifically targets the epsilon chain of the CD3 complex associated with the T-cell receptor (TCR) on the surface of human T-cells.[1][2][3] This interaction triggers a potent cascade of intracellular signaling events that lead to T-cell activation and proliferation, making it a valuable tool for in vitro studies of T-cell function.[3][4] In the clinical setting, its initial activating properties are followed by the removal of the TCR complex from the cell surface and subsequent T-cell apoptosis, leading to immunosuppression.[2][5] However, in a controlled in vitro environment, this compound (commonly known as OKT3) is widely used to induce a robust proliferative response in T-lymphocytes for various research applications, including immunological studies, drug screening, and the expansion of T-cells for adoptive immunotherapy.
These application notes provide detailed protocols for the in vitro proliferation of human T-cells using this compound, including methods for T-cell isolation, activation, and the assessment of proliferation.
Mechanism of Action: T-Cell Activation via this compound
This compound initiates T-cell activation by binding to the CD3 complex, which is non-covalently associated with the T-cell receptor (TCR). This binding mimics the engagement of the TCR by an antigen-presenting cell (APC) and triggers the initial signal for T-cell activation. For a robust proliferative response, a co-stimulatory signal is typically required, often provided by an anti-CD28 antibody.[6][7] The binding of this compound leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 chains by lymphocyte-specific protein tyrosine kinase (Lck). This initiates a downstream signaling cascade involving ZAP-70, PLCγ1, and the generation of second messengers like IP3 and DAG. Ultimately, this leads to the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.[4][8][9]
Caption: this compound signaling cascade leading to T-cell proliferation.
Experimental Protocols
The following section provides detailed protocols for the in vitro proliferation of T-cells using this compound. The general workflow involves the isolation of T-cells, coating of culture plates with this compound, cell seeding and stimulation, and subsequent measurement of proliferation.
Caption: General experimental workflow for this compound induced T-cell proliferation.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
Protocol 2: T-Cell Proliferation Assay using Plate-Bound this compound
This is a widely used method for polyclonal T-cell activation.
Materials:
-
Isolated PBMCs or purified T-cells
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound (OKT3) antibody
-
Anti-human CD28 antibody (optional, for co-stimulation)
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin)
-
Recombinant human Interleukin-2 (IL-2) (optional)
-
Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking (optional)
Procedure:
-
Plate Coating:
-
Dilute this compound (OKT3) to a final concentration of 0.5-10 µg/mL in sterile PBS.[1][10][11] For co-stimulation, add anti-human CD28 antibody to a final concentration of 2-5 µg/mL.[12][13]
-
Add 50-100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.[2][10][14]
-
Aspirate the coating solution from the wells. Some protocols recommend washing the wells three times with sterile PBS, while others suggest not washing to maximize antibody binding.[1][14]
-
-
(Optional) CFSE Labeling of T-Cells:
-
Cell Seeding and Culture:
-
Resuspend the (labeled or unlabeled) T-cells in complete RPMI-1640 medium.
-
Seed the cells into the antibody-coated plates at a density of 0.5 x 10^5 to 2 x 10^5 cells/well.[13][16]
-
(Optional) Add recombinant human IL-2 to the culture medium at a concentration of 5-100 U/mL to promote sustained proliferation.[11][13]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.[6][14]
-
-
Assessment of Proliferation:
-
CFSE Dilution by Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence intensity. Each cell division results in a halving of the fluorescence intensity, allowing for the quantification of proliferation.[11]
-
[³H]-Thymidine Incorporation: Pulse the cell culture with 1 µCi of [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Cell Counting: Harvest the cells and count them using a hemocytometer or an automated cell counter.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro T-cell proliferation protocol using this compound.
| Parameter | Concentration/Value | Source(s) |
| Plate-Bound Anti-CD3 (OKT3) | ||
| Coating Concentration | 0.5 - 10 µg/mL | [1][10][11] |
| Incubation Time | 2 hours at 37°C or overnight at 4°C | [2][10][14] |
| Soluble Anti-CD3 (OKT3) | ||
| Concentration | 30 ng/mL - 1 µg/mL | [5][12][17] |
| Co-stimulation | ||
| Anti-CD28 (soluble or coated) | 2 - 5 µg/mL | [12][13] |
| Cell Culture | ||
| Seeding Density (96-well plate) | 0.5 x 10⁵ - 2 x 10⁵ cells/well | [13][16] |
| Seeding Density (general) | 1 x 10⁶ - 2 x 10⁶ cells/mL | [1][7] |
| Incubation Period | 1 - 7 days | [1][6][14] |
| Supplements | ||
| IL-2 Concentration | 5 - 600 IU/mL | [13][18] |
| Proliferation Dyes | ||
| CFSE Concentration | 1 - 10 µM | [11][15] |
Table 1: Summary of Reagent Concentrations and Culture Conditions
| Assay | Principle | Typical Readout |
| CFSE Dilution | Fluorescent dye is diluted with each cell division. | Decrease in fluorescence intensity measured by flow cytometry. |
| [³H]-Thymidine Incorporation | Radiolabeled thymidine (B127349) is incorporated into the DNA of proliferating cells. | Scintillation counting of incorporated radioactivity. |
| MTT/XTT Assay | Measures the metabolic activity of viable cells. | Colorimetric change measured by a spectrophotometer. |
| Cell Counting | Direct enumeration of cells. | Cell number determined by hemocytometer or automated counter. |
Table 2: Common T-Cell Proliferation Assays
Troubleshooting and Key Considerations
-
Purity of T-Cell Population: The presence of accessory cells, such as monocytes, can influence the proliferative response, particularly when using soluble anti-CD3 antibodies.[19] For highly purified T-cell populations, co-stimulation with anti-CD28 is often essential.
-
Antibody Immobilization: For plate-bound assays, ensure even coating of the wells to achieve consistent T-cell activation.
-
Cell Density: T-cell activation and proliferation are highly dependent on cell density. Low cell densities may lead to suboptimal activation and apoptosis.[7]
-
Kinetics of Proliferation: The peak of T-cell proliferation typically occurs between 3 to 5 days after stimulation.
-
Activation-Induced Cell Death (AICD): Prolonged or excessive stimulation can lead to AICD, which may affect the overall cell yield.
-
Donor Variability: The magnitude of the proliferative response can vary significantly between different blood donors.
Conclusion
The use of this compound provides a robust and reproducible method for inducing in vitro T-cell proliferation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively design and execute experiments to study T-cell activation and function. Careful optimization of the parameters outlined is crucial for achieving reliable and meaningful results in your specific research context.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. T-cell proliferation assay with soluble OKT3 - Immunology and Histology [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. corning.com [corning.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical studies using immobilized OKT3 to activate human T cells for adoptive immunotherapy: optimal conditions for the proliferation and induction of non-MHC-restricted cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. T cell proliferation induced by anti-CD3 antibodies: requirement for a T-T cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyclonal T-Cell Activation in Culture Using OKT3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the monoclonal antibody OKT3 for the polyclonal activation of T-lymphocytes in vitro. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, serving as a vital resource for immunology research and the development of T-cell-based therapies.
Introduction
OKT3 is a murine monoclonal antibody of the IgG2a isotype that targets the epsilon-subunit of the CD3 complex on the surface of mature human T-cells.[1][2] The CD3 complex is intimately associated with the T-cell receptor (TCR) and is crucial for signal transduction upon antigen recognition.[2] By binding to CD3, OKT3 crosslinks the TCR, mimicking the first signal of T-cell activation that is normally provided by antigen-presenting cells (APCs).[2][3] This potent mitogenic stimulus induces T-cell proliferation, cytokine production, and differentiation into effector cells, making OKT3 an invaluable tool for expanding T-cell populations for research and clinical applications.[4][5][6]
Mechanism of Action
OKT3-mediated T-cell activation is a complex process that initiates a signaling cascade leading to cellular proliferation and effector functions. The binding of OKT3 to the CD3 complex leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.[2] This event triggers a series of downstream signaling events, including the activation of protein kinase C (PKC) and an increase in intracellular calcium levels.[7]
Crucially, robust T-cell activation by OKT3 is dependent on several factors. The presence of accessory cells, such as monocytes, is often required to facilitate the cross-linking of OKT3 via their Fc receptors.[4][8] This cross-linking is a critical step for initiating a strong activation signal. Furthermore, the activation process is interleukin-2 (B1167480) (IL-2) dependent; OKT3 stimulation induces the expression of IL-2 receptors on T-cells and the production of IL-2, which then drives proliferation in an autocrine and paracrine manner.[8][9]
Experimental Protocols
Two primary methods are employed for T-cell activation using OKT3 in culture: plate-bound (immobilized) and soluble. The choice of method depends on the specific experimental goals, as they can result in different activation kinetics and strengths. Co-stimulation with an anti-CD28 antibody is often recommended to provide the second signal required for optimal T-cell activation and to prevent anergy.[3][10]
Protocol 1: T-Cell Activation with Plate-Bound OKT3
This method provides a strong and sustained activation signal by immobilizing the OKT3 antibody on the surface of a tissue culture plate.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Anti-human CD3 antibody (OKT3 clone)
-
Anti-human CD28 antibody (optional, for co-stimulation)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine)
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
Procedure:
-
Antibody Coating:
-
Prepare a solution of OKT3 in sterile PBS at a concentration of 0.5 - 10 µg/mL.[3][11] For co-stimulation, add anti-CD28 antibody to the solution at a concentration of 1-2 µg/mL.[3]
-
Add 50 µL of the antibody solution to each well of a 96-well plate. For unstimulated control wells, add 50 µL of sterile PBS.
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.[11][12]
-
Aseptically decant the antibody solution and wash the wells three times with 200 µL of sterile PBS.[11][12]
-
-
Cell Seeding:
-
Resuspend the isolated PBMCs or T-cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of the antibody-coated plate.
-
-
Incubation:
Protocol 2: T-Cell Activation with Soluble OKT3
Soluble OKT3 can also be used to activate T-cells, particularly when PBMCs are used, as monocytes within the PBMC population can crosslink the antibody.[13]
Materials:
-
Anti-human CD3 antibody (OKT3 clone)
-
Goat anti-mouse IgG (for cross-linking, optional)
-
Anti-human CD28 antibody (optional)
-
Complete cell culture medium
-
Isolated human PBMCs or purified T-cells
Procedure:
-
Cell Preparation:
-
Resuspend PBMCs or T-cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Addition:
-
Add soluble OKT3 to the cell suspension at a final concentration of 10-100 ng/mL.[6]
-
For enhanced cross-linking, especially with purified T-cells, a secondary anti-mouse IgG antibody can be added at a concentration of approximately 10 µg/mL.[14]
-
For co-stimulation, add soluble anti-CD28 antibody at a concentration of approximately 5 µg/mL.[14]
-
-
Incubation:
-
Incubate the cells in a suitable culture vessel at 37°C in a humidified incubator with 5% CO2 for 3-5 days.
-
Data Presentation: Quantitative Summary
The following tables summarize typical concentrations and expected outcomes for OKT3-mediated T-cell activation.
| Parameter | Plate-Bound OKT3 | Soluble OKT3 | Reference(s) |
| OKT3 Concentration | 0.5 - 10 µg/mL | 10 - 100 ng/mL | [3][6][11] |
| Anti-CD28 Co-stimulation | 1 - 2 µg/mL | ~5 µg/mL | [3][14] |
| Cell Density | 1 x 10^6 cells/mL | 1 x 10^6 cells/mL | N/A |
| Incubation Time | 3 - 5 days | 3 - 5 days | [11][12] |
Table 1: Recommended concentration ranges for OKT3 and co-stimulatory antibodies.
| Assay | Stimulation Conditions | Result | Reference(s) |
| T-cell Proliferation | Plate-bound OKT3 (30-300 ng/mL) | Significant fold expansion post-Rapid Expansion Protocol | [15] |
| Cytokine Release (IFN-γ, TNF-α) | OKT3 (25 ng/mL) + IL-2 (200 U/mL) | Higher release in healthy donor PBMCs vs. MDS patients | [16] |
| IL-2 Secretion | Plate-bound OKT3 + anti-CD28 | Significantly higher than OKT3 alone | [17] |
Table 2: Examples of quantitative outcomes following OKT3 stimulation.
Mandatory Visualizations
OKT3 Signaling Pathway
Caption: OKT3-mediated T-cell activation signaling cascade.
Experimental Workflow for T-Cell Activation
Caption: Workflow for plate-bound OKT3 T-cell activation.
References
- 1. Mechanisms of Action and Overview of OKT3 | Semantic Scholar [semanticscholar.org]
- 2. CD3 Monoclonal Antibody (OKT3) (14-0037-82) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of T lymphocyte activation by OKT3 antibodies. A general model for T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takarabio.com [takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of T-cells with OKT3 antibodies increases forskolin binding and cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Requirements for T cell activation by OKT3 monoclonal antibody: role of modulation of T3 molecules and interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human T lymphocyte activation by monoclonal antibodies; OKT3, but not UCHT1, triggers mitogenesis via an interleukin 2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble anti-CD3 or immobilized anti-CD3 to stimulate T lymphocyte, differences? NovoPro [novoprolabs.com]
- 11. protocols.io [protocols.io]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. T-cell proliferation assay with soluble OKT3 - Immunology and Histology [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
Application Notes and Protocols for T-Cell Identification using Muromonab-CD3 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3, the first monoclonal antibody approved for therapeutic use in humans, is a murine IgG2a antibody that specifically targets the epsilon chain of the CD3 complex on the surface of T-lymphocytes.[1][2][3][4] This specific binding has made it a valuable tool not only in immunosuppressive therapy but also as a primary reagent for the identification and enumeration of T-cells in research and clinical settings using flow cytometry.[5][6] The CD3 complex is a universal marker for T-cells, and its detection with fluorochrome-conjugated this compound (clone OKT3) allows for the precise quantification of the total T-cell population within a heterogeneous sample, such as peripheral blood mononuclear cells (PBMCs) or whole blood.[7][8] These application notes provide detailed protocols for the use of this compound in flow cytometry for accurate T-cell identification, data on its performance, and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative data for the use of this compound (clone OKT3) in flow cytometry for T-cell identification.
| Parameter | Value | Source |
| Target Antigen | CD3 epsilon chain | [2][3][4] |
| Antibody Clone | OKT3 | [5][6] |
| Isotype | Mouse IgG2a, kappa | [1] |
| Binding Affinity (Kd) | High affinity (specific value not consistently reported) | - |
| Recommended Concentration for Staining | See Table 2 | [1][8][9] |
Table 1: General Characteristics of this compound (OKT3) for Flow Cytometry
| Sample Type | Recommended Concentration | Staining Volume | Cell Number | Source |
| Peripheral Blood Mononuclear Cells (PBMCs) | ≤ 0.25 µg per test | 100 µL | 1 x 10^6 cells | [9] |
| Whole Blood | 5 µL per test | 100 µL | 100 µL of whole blood | [1] |
| General Cell Suspension | 5 µL (0.06 µg) per test | 100 µL | 10^5 to 10^8 cells | [8] |
Table 2: Recommended Staining Concentrations of this compound (OKT3)
Experimental Protocols
Protocol 1: T-Cell Identification in Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Materials:
-
Fluorochrome-conjugated this compound (clone OKT3)
-
Isolated Human PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
5 mL polystyrene round-bottom tubes
-
Centrifuge
-
Flow cytometer
2. Procedure:
-
Cell Preparation: Start with a single-cell suspension of freshly isolated or thawed cryopreserved PBMCs. Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Staining:
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to a 5 mL flow cytometry tube.
-
Add the predetermined optimal amount of fluorochrome-conjugated this compound antibody (refer to Table 2 or manufacturer's datasheet, typically ≤ 0.25 µg).
-
Vortex gently to mix.
-
Incubate for 20-30 minutes at 2-8°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to the tube.
-
Centrifuge at 300-400 x g for 5 minutes at 2-8°C.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer as soon as possible. Store samples at 2-8°C in the dark until acquisition.
Protocol 2: T-Cell Identification in Human Whole Blood
1. Materials:
-
Fluorochrome-conjugated this compound (clone OKT3)
-
Fresh human whole blood collected in an appropriate anticoagulant (e.g., EDTA or heparin)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer
-
5 mL polystyrene round-bottom tubes
-
Centrifuge
-
Flow cytometer
2. Procedure:
-
Staining:
-
Add 100 µL of well-mixed whole blood to a 5 mL flow cytometry tube.
-
Add the recommended amount of fluorochrome-conjugated this compound antibody (typically 5 µL).
-
Vortex gently to mix.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Add 2 mL of Flow Cytometry Staining Buffer and resuspend the cell pellet.
-
Centrifuge again and decant the supernatant.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Visualizations
Signaling Pathway of this compound Binding
Caption: this compound binding to the CD3ε chain initiates T-cell activation and subsequent apoptosis.
Experimental Workflow for T-Cell Identification
Caption: Flow cytometry workflow for identifying T-cells using this compound.
Conclusion
This compound (clone OKT3) remains a robust and reliable tool for the identification and quantification of T-lymphocytes by flow cytometry. The protocols provided herein offer a standardized approach for achieving reproducible results with both peripheral blood mononuclear cells and whole blood samples. Adherence to optimal antibody concentrations and staining conditions is critical for accurate data generation. The visualization of the signaling pathway and experimental workflow serves to enhance the understanding of the underlying biological processes and the practical application of this important immunological reagent.
References
- 1. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Fluorochrome choices for multi-color flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD3 Monoclonal Antibody (OKT3), APC (17-0037-42) [thermofisher.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Induction of T-cell Anergy In Vitro with Soluble Muromonab-CD3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro induction of T-cell anergy using soluble Muromonab-CD3 (also known as OKT3). T-cell anergy is a state of hyporesponsiveness crucial for maintaining peripheral tolerance and preventing autoimmunity. Inducing anergy in vitro is a valuable tool for studying immune regulation and developing immunomodulatory therapies.
Introduction
T-cell activation is a tightly regulated process requiring two signals: Signal 1 through the T-cell receptor (TCR)/CD3 complex and Signal 2, a costimulatory signal from antigen-presenting cells (APCs). Stimulation of the TCR/CD3 complex with soluble anti-CD3 antibodies like this compound in the absence of adequate costimulation can lead to a state of T-cell anergy.[1][2] This state is characterized by the inability of T-cells to proliferate or produce key cytokines like Interleukin-2 (IL-2) upon subsequent antigenic challenge.[2][3] The induction of anergy with soluble this compound in the presence of accessory cells is dependent on initial T-cell activation.[4] Anergic T-cells exhibit a defect in the early stages of TCR-CD3-mediated signal transduction, including impaired mobilization of intracellular calcium.[4]
This document outlines the principles, protocols, and key considerations for reliably inducing and assessing T-cell anergy in vitro.
Data Presentation: Experimental Parameters for Anergy Induction
The following tables summarize key quantitative data from published studies for inducing T-cell anergy in vitro.
Table 1: Conditions for Induction of T-cell Anergy with Anti-CD3 Antibodies
| Parameter | Condition | Source |
| Cell Type | Human Peripheral Blood T-cells | [4] |
| Antibody | Soluble this compound (OKT3) | [4][5] |
| OKT3 Concentration | 10 ng/mL to 1 µg/mL | [5][6] |
| Accessory Cells | Irradiated autologous PBMCs | [4] |
| Primary Culture Duration | 4 days | [4] |
| Resting Period | 48 hours | [4] |
| Restimulation | Plastic-immobilized OKT3 | [4] |
Table 2: Characteristics of Anergic T-cells
| Characteristic | Observation | Source |
| Proliferation | Markedly suppressed upon restimulation | [4][7] |
| IL-2 Production | Significantly reduced or absent | [2][3] |
| IFN-γ Production | Lowered levels | [8] |
| TNF-α Production | Lowered levels | [8] |
| TGF-β Production | Higher levels | [8] |
| Intracellular Calcium Flux | Impaired upon TCR-CD3 ligation | [4] |
| Cell Cycle | Arrest at the G1/S phase | [3] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-cells
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-cell Enrichment: Purify T-cells from the PBMC population. This can be achieved through negative selection using a commercially available T-cell isolation kit to deplete non-T-cells. Purity should be assessed by flow cytometry (>95% CD3+).
-
Accessory Cell Preparation: The non-T-cell fraction from the purification step can be used as accessory cells. Alternatively, a portion of the initial PBMCs can be reserved. These accessory cells should be irradiated (e.g., 3000 rads) to prevent their proliferation during the culture.
Protocol 2: Induction of T-cell Anergy
-
Primary Culture Setup: Co-culture purified T-cells with irradiated autologous accessory cells. A common ratio is 1:1, but this may need optimization.
-
Anergy Induction: Add soluble this compound to the co-culture at a final concentration of 10 ng/mL to 1 µg/mL. Culture the cells for 4 days in a humidified incubator at 37°C and 5% CO2.[4]
-
Resting Phase: After the 4-day primary culture, harvest the T-cells, wash them extensively to remove soluble antibody, and re-plate them in fresh culture medium without any stimulus. Allow the cells to rest for 48 hours. This resting period is crucial for the re-expression of the TCR/CD3 complex on the cell surface.[4]
Protocol 3: Assessment of T-cell Anergy
-
Restimulation: After the resting period, re-challenge the T-cells with a potent activation signal. This is typically done with plastic-immobilized anti-CD3 antibody (e.g., OKT3 at 1-10 µg/mL) or a combination of soluble anti-CD3 and anti-CD28 antibodies.[4][9]
-
Proliferation Assay: Measure T-cell proliferation 48-72 hours after restimulation. This can be quantified using:
-
[3H]-Thymidine incorporation: Pulse the cells with [3H]-Thymidine for the final 16-18 hours of culture and measure incorporation using a scintillation counter.
-
CFSE or other dye dilution assays: Label cells with a proliferation tracking dye before restimulation and analyze dye dilution by flow cytometry.
-
-
Cytokine Analysis: Collect supernatants from the restimulated cultures after 24-48 hours. Measure the concentration of key cytokines, particularly IL-2, IFN-γ, and TNF-α, using ELISA or a multiplex bead-based assay. Anergic cells will show significantly reduced cytokine production compared to control T-cells that were not pre-treated with soluble OKT3.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of T-cell anergy induction by soluble this compound.
References
- 1. Induction of T cell anergy: integration of environmental cues and infectious tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance and Exhaustion: Defining Mechanisms of T cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell anergy, exhaustion, senescence and stemness in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The induction of human T cell unresponsiveness by soluble anti-CD3 mAb requires T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressor T cell induction by soluble OKT3 antibody does not require cross-linking of the T3 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro induction of regulatory T cells by anti-CD3 antibody in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo [frontiersin.org]
- 8. In vitro induction of regulatory T cells by anti-CD3 antibody in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anergic T Cells Are Metabolically Anergic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muromonab-CD3 in Preclinical CAR-T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy represents a significant advancement in cancer immunotherapy. The manufacturing of potent CAR-T cells is a multi-step process, with the initial activation of T cells being a critical determinant of the final product's quality and efficacy. Muromonab-CD3, also known as OKT3, is a murine monoclonal antibody that targets the CD3 complex, a key component of the T cell receptor (TCR) complex.[1][2][3][4] By binding to the CD3 epsilon chain, this compound mimics the first signal of T cell activation that is typically provided by antigen-presenting cells (APCs), leading to T cell proliferation and differentiation.[1][5] This property makes it a valuable tool in preclinical research for the ex vivo activation and expansion of T cells intended for genetic modification to express CARs. These application notes provide detailed protocols and supporting data for the use of this compound in the preclinical development of CAR-T cell therapies.
Mechanism of Action and Signaling Pathway
Upon binding to the CD3 component of the TCR complex, this compound induces a conformational change that initiates a downstream signaling cascade.[1] This cascade begins with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits by Src family kinases like Lck and Fyn.[5][6][7] Phosphorylated ITAMs then serve as docking sites for ZAP-70, which, upon recruitment, is also phosphorylated and activated by Lck.[7] Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLC-γ1 pathway which results in calcium flux and the activation of transcription factors such as NFAT, NF-κB, and AP-1.[5][6][7] These transcription factors orchestrate the genetic program of T cell activation, leading to cytokine production, proliferation, and acquisition of effector functions.[5][6]
Quantitative Data Summary for T-Cell Activation and Expansion
The following table summarizes key quantitative parameters for the activation and expansion of T-cells using anti-CD3 antibodies, including this compound (OKT3), as reported in preclinical studies.
| Parameter | Condition | Value | Cell Type | Reference |
| OKT3 Concentration (Soluble) | T-cell Activation | 50 ng/mL | Human Lymphocytes | [8] |
| NK Cell Expansion | 30 ng/mL | CD3-depleted cells | [9] | |
| Anti-CD3 Concentration (Immobilized) | Plate Coating | 1-3 µg/mL | Mouse/Human T-cells | [10] |
| Plate Coating | 5-10 µg/mL | Human PBMCs | [11] | |
| Anti-CD28 Concentration (Co-stimulation) | Soluble | 3-5 µg/mL | Mouse/Human T-cells | [10] |
| Cell Seeding Density | For Transduction | 1 x 10⁶ cells/mL | Human PBMCs | [8] |
| Initial Culture | 1 x 10⁶ cells/mL | Human PBMCs | [11] | |
| IL-2 Concentration | T-cell Expansion | 300 IU/mL | Human T-cells | [8] |
| T-cell Expansion | 30 IU/mL (minimum) | Human PBL | [12] | |
| T-Cell Fold Expansion | 7-day culture (Optimizer medium) | 55.5 ± 20.6 | Human T-cells | [13] |
| 12-day culture (Optimizer medium) | 1180 ± 51 | Human T-cells | [13] | |
| 14-day culture (with OKT3) | 111.9 ± 100.5 | NK Cells | [9] |
Experimental Protocols
Protocol 1: T-Cell Activation and Expansion with Soluble this compound
This protocol describes the activation of Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells using soluble this compound (OKT3) for subsequent expansion and CAR transduction.
Materials:
-
Ficoll-Paque™ PLUS
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Human IL-2
-
Soluble this compound (OKT3)
-
Soluble anti-CD28 antibody (optional, for co-stimulation)
-
Cell culture plates
Procedure:
-
Isolate PBMCs: Isolate human PBMCs from whole blood or buffy coats using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.[11]
-
Cell Count and Resuspension: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment.
-
Initiate Activation Culture: Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.[11]
-
Add Activation Antibodies: Add soluble this compound to a final concentration of 50 ng/mL.[8] For enhanced activation and proliferation, add a co-stimulatory soluble anti-CD28 antibody to a final concentration of 3-5 µg/mL.[10]
-
Incubation: Incubate the cells for 2-3 days at 37°C in a humidified incubator with 5% CO₂.[8][11]
-
Expansion Phase: After the initial activation period, add recombinant human IL-2 to the culture medium at a concentration of 300 IU/mL to promote T-cell proliferation.[8]
-
Cell Maintenance: Monitor cell density every 2-3 days. When the cell density reaches approximately 2 x 10⁶ cells/mL, split the culture to a density of 0.5 x 10⁶ cells/mL by adding fresh complete RPMI-1640 medium containing IL-2.[8]
-
CAR Transduction: T-cells are typically ready for viral vector transduction 24-48 hours after initial activation.[8][14]
Protocol 2: T-Cell Activation with Immobilized this compound
This protocol is an alternative method where the anti-CD3 antibody is bound to the culture plate, providing a strong activation signal.
Materials:
-
Sterile PBS (without Ca²⁺/Mg²⁺)
-
This compound (or other anti-CD3 clones like UCHT1)[11]
-
Soluble anti-CD28 antibody
-
96-well or 24-well tissue culture plates
-
Complete RPMI-1640 medium
-
Human IL-2
Procedure:
-
Antibody Coating:
-
Dilute the anti-CD3 antibody (e.g., UCHT1 clone) to a concentration of 1-10 µg/mL in sterile PBS.[10][11]
-
Add the diluted antibody solution to the wells of a tissue culture plate (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to bind to the plastic.[11][15]
-
-
Plate Washing: Before adding cells, aspirate the antibody solution. Some protocols suggest not washing the plate to avoid disrupting the coating, while others recommend washing once with sterile PBS.[15]
-
Cell Plating:
-
Incubation and Expansion:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[15]
-
After 72 hours, harvest the activated T-cells, which will appear as clumps.
-
Transfer the cells to a larger culture vessel for expansion in complete RPMI-1640 medium supplemented with IL-2 (e.g., 300 IU/mL), following the cell maintenance steps outlined in Protocol 1.[8]
-
Experimental Workflow for CAR-T Cell Generation
The generation of CAR-T cells for preclinical studies follows a structured workflow, starting from T-cell isolation and culminating in functional analysis of the engineered cells.
Concluding Remarks
This compound is a potent activating agent for T-cells and serves as a foundational tool in preclinical CAR-T cell research. The protocols provided herein offer a starting point for the robust activation and expansion of T-cells. However, optimal conditions, including antibody concentrations, cell densities, and cytokine support, may require empirical determination based on the specific T-cell source, culture media, and experimental goals.[10][13] Careful adherence to established protocols and meticulous optimization are paramount to generating high-quality CAR-T cells for subsequent preclinical evaluation.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for the optimal use of muromonab CD3 in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
- 8. A Rapid Cell Expansion Process for Production of Engineered Autologous CAR-T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Preclinical studies using immobilized OKT3 to activate human T cells for adoptive immunotherapy: optimal conditions for the proliferation and induction of non-MHC-restricted cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 13. Impact of Manufacturing Procedures on CAR T Cell Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for T-Cell Depletion Studies Using Muromonab-CD3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3 (also known as OKT3) is a murine monoclonal antibody that targets the CD3 complex on the surface of T-lymphocytes. Its interaction with the T-cell receptor (TCR) complex leads to a cascade of events including initial T-cell activation, cytokine release, and subsequent T-cell depletion through mechanisms such as apoptosis and receptor modulation.[1] This powerful immunosuppressive activity has made it a valuable tool in both clinical settings, particularly for the prevention of organ transplant rejection, and in preclinical research for studying the roles of T-cells in various physiological and pathological processes.
These application notes provide detailed protocols and compiled data for in vivo T-cell depletion studies using this compound and its murine equivalents in common animal models. The information is intended to guide researchers in designing and executing robust and reproducible experiments.
Mechanism of Action
This compound-induced T-cell depletion is a multi-faceted process:
-
Initial T-Cell Activation and Cytokine Release: The binding of this compound to the CD3 complex initially acts as a potent T-cell activator, leading to the rapid release of pro-inflammatory cytokines such as TNF-α, IFN-γ, and various interleukins. This can result in a systemic inflammatory response known as cytokine release syndrome (CRS).[2]
-
T-Cell Receptor Modulation: Following activation, the CD3/TCR complex is internalized and cleared from the T-cell surface, a process known as antigenic modulation. This renders the T-cells unresponsive to further antigenic stimulation.
-
Activation-Induced Cell Death (AICD): The primary mechanism of T-cell depletion is the induction of apoptosis. This is largely mediated through the Fas/FasL signaling pathway. Binding of this compound leads to the upregulation of Fas (CD95) and Fas ligand (FasL) on T-cells. The interaction between Fas and FasL on adjacent T-cells triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that culminates in the execution of the apoptotic program.
-
Role of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family also plays a role. During AICD, anti-apoptotic proteins like Bcl-2 and Bcl-xL can be cleaved by caspases, losing their protective function and further promoting apoptosis.[3]
Quantitative Data on T-Cell Depletion
The efficiency and kinetics of T-cell depletion can vary depending on the animal model, the specific antibody clone used, dosage, and the tissue being analyzed. The following tables summarize quantitative data from various studies.
Table 1: T-Cell Depletion in Mouse Models with Anti-CD3 Antibodies
| Animal Model | Antibody Clone | Dosage | Route of Administration | Tissue | Time Point | T-Cell Depletion Efficiency | Reference |
| NOD Mice | 145-2C11 | 50 µ g/mouse | Intraperitoneal (i.p.) | Spleen | 16 hours | CD4+: ~39% reduction in cell number; CD8+: ~67% reduction in cell number | [4] |
| C57BL/6 Mice | 145-2C11 | 50 µ g/mouse | Intraperitoneal (i.p.) | Spleen | 24 hours | Significant activation of T-cells (CD69 expression) | [5] |
| Mice | Polyclonal anti-T cell Ab | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Substantial reduction in circulating T-lymphocytes |
Table 2: T-Cell Depletion in Non-Human Primate Models with Anti-CD3 Immunotoxin
| Animal Model | Antibody Conjugate | Dosage | Route of Administration | Tissue | Time Point | T-Cell Depletion Efficiency | Reference |
| Rhesus Macaques | A-dmDT390-scFv(CD3) | 25 µg/kg (twice daily for 4 days) | Intravenous (i.v.) | Bone Marrow | 4 days post-treatment | ~85% reduction in CD3+ T-cells | [6] |
| Rhesus Macaques | A-dmDT390-scFv(CD3) | 25 µg/kg (twice daily for 4 days) | Intravenous (i.v.) | Inguinal Lymph Node | 4 days post-treatment | Significant depletion of CD3+ and CD4+ T-cells | [6] |
| Rhesus Macaques | A-dmDT390-scFv(CD3) | 25 µg/kg (twice daily for 4 days) | Intravenous (i.v.) | Spleen | 4 days post-treatment | Efficient depletion of CD3+ and CD4+ T-cells | [6] |
| Rhesus Macaques | A-dmDT390-scFv(CD3) | 25 µg/kg (twice daily for 4 days) | Intravenous (i.v.) | Colon | 4 days post-treatment | Ineffective depletion | [6] |
| Rhesus Macaques | A-dmDT390-scFv(CD3) | 25 µg/kg (twice daily for 4 days) | Intravenous (i.v.) | Thymus | 4 days post-treatment | Ineffective depletion | [6] |
Experimental Protocols
Protocol 1: T-Cell Depletion in Mice using Anti-Mouse CD3ε Antibody (Clone: 145-2C11)
This protocol is a general guideline for in vivo T-cell depletion in mice. The optimal dosage and frequency should be determined empirically for each specific experimental model and objective.
Materials:
-
Anti-mouse CD3ε antibody (clone 145-2C11), functional grade, azide-free
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
-
Flow cytometer and relevant antibodies for T-cell analysis (e.g., anti-CD4, anti-CD8, anti-CD3)
Procedure:
-
Antibody Preparation:
-
Reconstitute or dilute the anti-mouse CD3ε antibody in sterile PBS to the desired concentration. A common starting dose is in the range of 5-50 µg per mouse.[5] This can be adjusted based on mouse weight to a dose of approximately 2.5 mg/kg.
-
Ensure the final injection volume is appropriate for the route of administration (e.g., 100-200 µL for intraperitoneal injection).
-
-
Animal Administration:
-
Intraperitoneal (i.p.) Injection: This is a common and convenient route. Gently restrain the mouse and inject the antibody solution into the lower abdominal quadrant.
-
Intravenous (i.v.) Injection: For faster and more uniform distribution, tail vein injection can be used. This requires proper training and technique. The total volume should not exceed 0.5 ml.[7]
-
-
Dosing Schedule:
-
For acute depletion, a single injection may be sufficient.
-
For sustained depletion, injections can be repeated every 2-4 days. A common protocol involves daily injections for 5-7 days.
-
-
Monitoring T-Cell Depletion:
-
Collect peripheral blood samples at various time points (e.g., 1, 3, 7, and 14 days) post-injection to monitor the kinetics of depletion and recovery.
-
At the experimental endpoint, harvest spleen and lymph nodes to assess T-cell depletion in lymphoid tissues.
-
Prepare single-cell suspensions from the collected tissues.
-
Perform flow cytometric analysis using antibodies against T-cell markers (e.g., CD3, CD4, CD8) to quantify the percentage and absolute number of T-cell subsets.
-
Protocol 2: Isolation of Lymphocytes from Mouse Spleen and Lymph Nodes
Materials:
-
Harvested spleen and lymph nodes in a petri dish with ice-cold PBS or RPMI-1640 medium
-
70 µm cell strainer
-
Plunger from a 3 mL syringe
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
FACS buffer (PBS with 1-2% FBS and 0.05% sodium azide)
Procedure:
-
Place the cell strainer over a 50 mL conical tube.
-
Place the spleen or lymph nodes onto the strainer.
-
Gently mash the tissue through the strainer using the syringe plunger, while rinsing with cold medium.
-
Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at 4°C.
-
Discard the supernatant.
-
For spleen samples, resuspend the cell pellet in 1-5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of medium to stop the lysis and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration for flow cytometry staining.[8][9]
Visualizations
Experimental Workflow for In Vivo T-Cell Depletion Study
References
- 1. InVivoMAb anti-mouse CD3ε (Clone: 145-2C11) | Bio X Cell [bioxcell.com]
- 2. Cytokine release syndrome induced by the 145-2C11 anti-CD3 monoclonal antibody in mice: prevention by high doses of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage of Anti-apoptotic Bcl-2 Family Members After TCR Stimulation Contributes to the Decision Between T Cell Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CD3-immunotoxin mediated depletion of T cells in lymphoid tissues of rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Guide to Plate-Bound vs. Soluble OKT3 for T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro activation and expansion of T-cells are fundamental techniques in immunology research and are pivotal for the development of cell-based therapies, such as CAR-T and TCR-T cell manufacturing. The monoclonal antibody OKT3, which targets the CD3 complex on the surface of T-cells, is a potent mitogen widely used to stimulate T-cell activation and proliferation. This antibody can be utilized in two primary formats: immobilized on a solid surface (plate-bound) or in a soluble form. The choice between these methods has significant implications for the magnitude and nature of the T-cell response, including proliferation, differentiation, and cytokine release.
These application notes provide a detailed comparison of plate-bound and soluble OKT3 T-cell stimulation methodologies, complete with experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in selecting the optimal approach for their specific experimental needs.
Principle of T-Cell Activation by OKT3
T-cell activation is initiated through the T-cell receptor (TCR) complex, of which CD3 is a crucial signaling component.[1] The binding of an agonist, such as the OKT3 antibody, to the CD3 epsilon subunit mimics the first signal of T-cell activation that is physiologically delivered by an antigen-presenting cell (APC).[2] For robust proliferation and to avoid the induction of anergy (a state of T-cell unresponsiveness), a second co-stimulatory signal, typically via the CD28 receptor, is also required.[1][3]
The physical presentation of the anti-CD3 antibody profoundly influences the outcome of T-cell stimulation. Plate-bound anti-CD3 provides a strong, localized, and sustained signal by cross-linking TCRs on the T-cell surface, mimicking the immunological synapse.[1][4] In contrast, soluble anti-CD3 requires external cross-linking, often provided by Fc receptor-bearing accessory cells (like monocytes) or by secondary antibodies, to effectively trigger T-cell activation.[5] Without adequate cross-linking, soluble anti-CD3 may lead to suboptimal activation or even anergy.[5]
Comparative Analysis of Plate-Bound vs. Soluble OKT3 Stimulation
The choice between plate-bound and soluble OKT3 depends on the experimental objective. Plate-bound stimulation generally results in a more potent and sustained activation signal.[4] This can lead to greater T-cell expansion, but may also drive cells towards a more differentiated effector phenotype. Soluble OKT3, when properly cross-linked, can also induce strong proliferation and may offer advantages in preserving a less differentiated, "younger" T-cell phenotype, which can be desirable for certain therapeutic applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters and outcomes associated with each stimulation method based on published literature.
Table 1: Typical Experimental Parameters for Human T-Cell Stimulation
| Parameter | Plate-Bound OKT3 | Soluble OKT3 |
| OKT3 Coating Concentration | 1 - 10 µg/mL | N/A |
| Soluble OKT3 Concentration | N/A | 0.1 - 2 µg/mL |
| Soluble anti-CD28 Concentration | 1 - 5 µg/mL | 1 - 5 µg/mL |
| Cross-linking Agent | Not required | Required (e.g., accessory cells or anti-mouse IgG at 5-10 µg/mL) |
| Initial Cell Density | 0.5 - 2 x 10⁶ cells/mL | 1 - 2 x 10⁶ cells/mL (if using accessory cells) |
| Incubation Time | 2 - 5 days | 2 - 5 days |
Table 2: Comparison of T-Cell Expansion and Phenotype
| Outcome | Plate-Bound OKT3/anti-CD28 | Soluble OKT3/anti-CD28 | Citation |
| CD4+ T-Cell Expansion (21 days) | ~56-fold | ~27-fold | |
| CD8+ T-Cell Expansion (21 days) | ~189-fold | ~186-fold | |
| Resultant CD8+ Phenotype | Effector/Effector Memory | Higher proportion of cells with a "younger" phenotype (CD45RA+, CD27+, CCR7+) |
Table 3: Cytokine Production Profile
| Cytokine Profile | Plate-Bound OKT3/anti-CD28 | Soluble OKT3/anti-CD28 | Citation |
| General Cytokine Release | Enhanced ability to release cytokines upon restimulation. | Effective cytokine release, but may be less potent than bead-based methods. | |
| IL-2 and IFN-γ | Repeated stimulation leads to reduced production. | The CD27+ subset of expanded CD8+ T-cells produces little IFN-γ or TNF-α upon restimulation. | |
| IL-5 and IL-13 | Treatment with OKT3 in mixed leukocyte cultures significantly reduces IL-5 and IL-13. | Treatment with OKT3 in mixed leukocyte cultures significantly reduces IL-5 and IL-13. |
Signaling Pathways and Experimental Workflows
Caption: T-Cell Activation Signaling Pathways.
Caption: Experimental Workflows for T-Cell Stimulation.
Experimental Protocols
Protocol 1: T-Cell Stimulation with Plate-Bound OKT3
This protocol describes the activation of human T-cells using OKT3 antibody immobilized on a tissue culture plate, with co-stimulation provided by soluble anti-CD28 antibody.
Materials:
-
Sterile, tissue culture-treated flat-bottom 96-well, 24-well, or 6-well plates
-
Purified, functional grade anti-human CD3 antibody (clone OKT3)
-
Purified, functional grade anti-human CD28 antibody (clone CD28.2)
-
Sterile phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Recombinant human IL-2 (optional, for enhanced expansion)
Procedure:
-
Plate Coating: a. Dilute the anti-CD3 (OKT3) antibody to a final concentration of 1-10 µg/mL in sterile PBS. A typical starting concentration is 1 µg/mL. b. Add the diluted antibody solution to the wells of the tissue culture plate. For a 96-well plate, add 50-100 µL per well. For a 24-well plate, add 0.5 mL per well. c. Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to adsorb to the plastic surface. d. After incubation, aspirate the antibody solution and wash the wells three times with sterile PBS to remove any unbound antibody.
-
Cell Seeding and Stimulation: a. Prepare a single-cell suspension of PBMCs or purified T-cells in complete RPMI 1640 medium at a density of 0.5-2 x 10⁶ cells/mL. b. Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL. A typical starting concentration is 1-2 µg/mL.[4] c. Add the cell suspension containing anti-CD28 to the anti-CD3 coated wells. d. If desired, add recombinant human IL-2 to the culture at a concentration of 20-100 U/mL to promote robust proliferation. e. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-5 days. T-cell activation and proliferation can be observed by cell clustering and an increase in cell size.
-
Downstream Analysis: a. After the incubation period, T-cells can be harvested for downstream applications such as flow cytometry analysis of activation markers (CD25, CD69), proliferation assays (e.g., CFSE dilution), cytokine analysis (e.g., ELISA, intracellular cytokine staining), or further expansion.
Protocol 2: T-Cell Stimulation with Soluble OKT3 and Cross-Linking
This protocol details the activation of human T-cells using soluble OKT3 and anti-CD28 antibodies, with cross-linking facilitated by a secondary antibody. This method is suitable for purified T-cell populations.
Materials:
-
Purified, functional grade anti-human CD3 antibody (clone OKT3)
-
Purified, functional grade anti-human CD28 antibody (clone CD28.2)
-
Goat anti-mouse IgG, F(ab')2 fragment specific (as a cross-linking agent)
-
Complete RPMI 1640 medium
-
Purified human T-cells
-
Recombinant human IL-2 (optional)
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension of purified T-cells in complete RPMI 1640 medium at a density of 1-2 x 10⁶ cells/mL.
-
Antibody Addition and Stimulation: a. In a sterile tube, combine the required volumes of soluble anti-CD3 (OKT3) to a final concentration of 0.1-2 µg/mL (a common starting point is 1 µg/mL) and soluble anti-CD28 to a final concentration of 1-5 µg/mL. b. Add the antibody mixture to the T-cell suspension. c. Add the cross-linking goat anti-mouse IgG antibody to the cell suspension at a final concentration of 5-10 µg/mL. d. Gently mix and dispense the cell suspension into a sterile tissue culture plate. e. If desired, add recombinant human IL-2 (20-100 U/mL). f. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-5 days.
-
Downstream Analysis: a. Harvest the activated T-cells for subsequent analysis as described in Protocol 1.
Conclusion
Both plate-bound and soluble OKT3 are effective reagents for the in vitro stimulation of T-cells. The choice of method should be guided by the specific goals of the experiment. Plate-bound OKT3 generally provides a stronger and more sustained stimulus, leading to greater expansion, particularly of CD4+ T-cells, and the generation of effector T-cells. Soluble OKT3, with appropriate cross-linking, offers a more titratable stimulation that can be advantageous for preserving a less differentiated T-cell phenotype, a characteristic that is increasingly recognized as important for the efficacy of adoptive cell therapies. Researchers should carefully consider these differences and optimize the concentrations of antibodies and cell densities for their specific T-cell populations and experimental systems.
References
- 1. Soluble anti-CD3 or immobilized anti-CD3 to stimulate T lymphocyte, differences? NovoPro [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: Differing impact on CD8 T cell phenotype and responsiveness to restimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for T-Cell Activation with Muromonab-CD3: The Critical Role of Co-stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3 (Orthoclone OKT3) is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR). This interaction makes it a potent modulator of T-cell activity. Historically used as an immunosuppressant in organ transplantation to prevent rejection, its mechanism of action involves initial T-cell activation, followed by receptor modulation, anergy, or apoptosis, ultimately leading to immunosuppression.[1][2][3] For in vitro applications in research and drug development, understanding the co-stimulation requirements for T-cell activation by this compound is paramount.
T-cell activation is a complex process governed by two main signals. Signal 1 is initiated by the engagement of the TCR with its cognate antigen, in this case, mimicked by the binding of this compound to the CD3 complex. However, Signal 1 alone is often insufficient for a productive and sustained T-cell response. It can lead to a state of unresponsiveness known as anergy or even activation-induced cell death (AICD).[1][2] Signal 2 , the co-stimulatory signal, is typically provided by the interaction of co-stimulatory molecules on T-cells, such as CD28, with their ligands on antigen-presenting cells (APCs). This second signal is crucial for promoting T-cell proliferation, cytokine production, and survival, leading to a robust immune response.
These application notes provide a comprehensive overview of the co-stimulation requirements for T-cell activation using this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Data Presentation: The Impact of Co-stimulation on T-Cell Activation
The following tables summarize the quantitative effects of co-stimulation on T-cell responses following activation with this compound.
Table 1: T-Cell Proliferation
| Stimulation Condition | T-Cell Subset | Fold Expansion (Day 14) | Reference |
| Immobilized Anti-CD3/Anti-CD28 Coated Beads | Total T-Cells | 84-fold (median) | [1] |
| Anti-CD3/Anti-CD28 Coated Beads | CD4+ T-Cells | 56-fold (geometric mean, Day 21) | [4] |
| Soluble Anti-CD3 + Irradiated Mononuclear Cells | CD4+ T-Cells | 27-fold (geometric mean, Day 21) | [4] |
| Anti-CD3/Anti-CD28 Coated Beads | CD8+ T-Cells | 189-fold (geometric mean, Day 21) | [4] |
| Soluble Anti-CD3 + Irradiated Mononuclear Cells | CD8+ T-Cells | 186-fold (geometric mean, Day 21) | [4] |
Table 2: Cytokine Production
| Stimulation Condition | Cytokine | Concentration (pg/mL) | Cell Type | Reference |
| Plate-Bound OKT3 (1 µg/mL) + Soluble Anti-CD28 (1 µg/mL) | IFN-γ | 117,945 ± 25,109 | PBMCs | [5] |
| Plate-Bound OKT3 (1 µg/mL) + Soluble Anti-CD28 (1 µg/mL) | IL-10 | 760 ± 161 | PBMCs | [5] |
| Plate-Bound Anti-CD3 | IL-2 | 331 ± 86 | Adult Purified T-Cells | [6] |
| Plate-Bound Anti-CD3 + Soluble Anti-CD28 | IL-2 | 4494 ± 1199 | Adult Purified T-Cells | [6] |
| Immobilized Anti-CD3 | TNF-α | Markedly lower than with anti-CD28 | Peripheral Blood T-Cells | [7] |
| Soluble Anti-CD28 | TNF-α | Up to 5000 pg/mL (from 10^4 T-cells) | Peripheral Blood T-Cells | [7] |
Signaling Pathways
The interaction of this compound and co-stimulatory molecules with their respective receptors on the T-cell surface initiates a cascade of intracellular signaling events that dictate the cellular response.
Caption: T-Cell Activation Signaling Pathway.
Experimental Workflows
A typical workflow for in vitro T-cell activation studies involves the isolation of T-cells, stimulation under defined conditions, and subsequent analysis of the cellular response.
Caption: Experimental Workflow for In Vitro T-Cell Activation.
Experimental Protocols
Protocol 1: T-Cell Activation using Plate-Bound Anti-CD3 and Soluble Anti-CD28
This protocol is a standard method for inducing robust T-cell activation and proliferation in vitro.
Materials:
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound (OKT3 clone)
-
Anti-human CD28 antibody (clone CD28.2 or similar)
-
Sterile phosphate-buffered saline (PBS)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin/streptomycin)
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Recombinant human IL-2 (optional, for enhanced proliferation)
Procedure:
-
Antibody Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50-100 µL of the diluted antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Aseptically decant the antibody solution and wash the wells three times with sterile PBS.
-
-
Cell Preparation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For higher purity, T-cells can be isolated from PBMCs using magnetic bead-based negative or positive selection kits.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
-
T-Cell Stimulation:
-
Add 200 µL of the cell suspension (2 x 10^5 cells) to each antibody-coated well.
-
For co-stimulation, add soluble anti-CD28 antibody to the cell culture medium at a final concentration of 1-5 µg/mL.
-
For a negative control, add cells to wells coated with PBS only.
-
For activation without co-stimulation, add cells to wells coated with this compound only.
-
(Optional) For enhanced proliferation, add recombinant human IL-2 to the culture medium at a concentration of 20-50 U/mL.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
After 24-72 hours, assess T-cell activation.
-
Proliferation: Measure by [3H]-thymidine incorporation, CFSE dilution assay via flow cytometry, or by counting cell numbers.
-
Cytokine Production: Collect culture supernatants and measure cytokine levels using ELISA, Cytometric Bead Array (CBA), or Luminex assays.
-
Activation Markers: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
-
Protocol 2: Induction of T-Cell Anergy with Immobilized this compound
This protocol describes the induction of a non-responsive state in T-cells through TCR engagement in the absence of co-stimulation.
Materials:
-
Same as Protocol 1, excluding the anti-CD28 antibody and IL-2.
Procedure:
-
Antibody Coating:
-
Follow the same procedure as in Protocol 1 for coating the 96-well plate with this compound.
-
-
Cell Preparation and Plating:
-
Follow the same procedure as in Protocol 1 for preparing and plating the T-cells.
-
-
T-Cell Stimulation (Anergy Induction):
-
Add the T-cell suspension to the this compound coated wells. Do not add any co-stimulatory antibodies or exogenous cytokines.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Assessment of Anergy:
-
After the initial culture period, harvest the cells and wash them thoroughly to remove any residual antibody.
-
Rest the cells in fresh complete RPMI 1640 medium for 24-48 hours.
-
Re-stimulate the rested T-cells with an optimal activation signal (e.g., plate-bound anti-CD3 and soluble anti-CD28, or PMA and ionomycin).
-
As a positive control, use T-cells that were initially cultured in PBS-coated wells and then subjected to the same re-stimulation.
-
Measure proliferation and cytokine production as described in Protocol 1. Anergic T-cells will exhibit a significantly reduced proliferative and cytokine response compared to the control T-cells.
-
Conclusion
The experimental evidence strongly indicates that co-stimulation, particularly through the CD28 pathway, is a critical determinant of the outcome of T-cell activation initiated by this compound. While engagement of the CD3 complex alone can trigger initial signaling events, it is insufficient for a productive immune response and can lead to T-cell anergy or apoptosis. The addition of a co-stimulatory signal synergizes with the primary signal from this compound to promote robust T-cell proliferation, the secretion of key cytokines such as IL-2 and IFN-γ, and the generation of effector T-cells. These findings are essential for the design and interpretation of in vitro studies involving T-cell activation and have significant implications for the development of T-cell-based immunotherapies. Researchers and drug development professionals should carefully consider the co-stimulatory context when using this compound to activate T-cells to ensure the desired biological outcome.
References
- 1. Induction of T-cell activation or anergy determined by the combination of intensity and duration of T-cell receptor stimulation, and sequential induction in an individual cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating T Cell Responses by Targeting CD3 [mdpi.com]
- 4. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. [T lymphocyte activation induced by monoclonal anti-CD3 antibodies: physiopathology of cytokine release] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of tumor necrosis factor-alpha by naive or memory T lymphocytes activated via CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Muromonab-CD3 in Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Muromonab-CD3 (also known as OKT3), a murine monoclonal antibody targeting the CD3 complex on T-cells, in various preclinical animal models of autoimmune diseases. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of T-cell modulation in autoimmunity.
Introduction to this compound
This compound is a potent immunosuppressive agent that binds to the epsilon chain of the CD3 molecule, which is part of the T-cell receptor (TCR) complex.[1][2] This interaction initially leads to T-cell activation but is subsequently followed by the blockage of T-cell function and induction of apoptosis, resulting in a rapid and significant depletion of circulating T-lymphocytes.[1][3][4] Historically, it was the first monoclonal antibody approved for clinical use in humans to prevent organ transplant rejection.[3][5] In research, this compound and its analogues are valuable tools to study the role of T-cells in the pathogenesis of autoimmune diseases and to explore T-cell-directed therapies.
A significant consideration when using this compound is the potential for cytokine release syndrome (CRS), a systemic inflammatory response caused by the initial massive activation of T-cells and subsequent release of pro-inflammatory cytokines such as TNF-α and IFN-γ.[1][3] This can lead to a range of adverse effects.[1][3] Researchers should be aware of this phenomenon and consider mitigation strategies, such as the use of non-mitogenic forms of anti-CD3 antibodies or co-administration of corticosteroids, where appropriate for the experimental design.[6]
Signaling Pathway of this compound
The binding of this compound to the CD3 component of the T-cell receptor complex triggers a cascade of intracellular signaling events. Initially, this mimics antigen-mediated T-cell activation, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 chains. This initiates a downstream signaling pathway involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors like NFAT, NF-κB, and AP-1. These transcription factors drive the expression of genes involved in T-cell activation, proliferation, and cytokine production. The initial, potent activation is responsible for the cytokine release syndrome. However, prolonged exposure or the specific formulation of the anti-CD3 antibody can lead to T-cell anergy (unresponsiveness) or apoptosis, which is the basis for its immunosuppressive effects.
Application in Type 1 Diabetes Mellitus (T1DM) Research
Animal Model: Non-obese diabetic (NOD) mice spontaneously develop autoimmune diabetes that shares many features with human T1DM, making them a standard model for studying the disease and potential therapies.
Therapeutic Rationale: T-cells are central to the destruction of insulin-producing beta cells in the pancreas. This compound therapy aims to eliminate or anergize these autoreactive T-cells, thereby preserving beta-cell function.
Quantitative Data Summary
| Parameter | Dosage | Route of Administration | Treatment Schedule | Key Outcomes |
| Diabetes Reversal | 50 µ g/day | Intraperitoneal (IP) | Single injection | Reversal of hyperglycemia.[2] |
| 100 µg | Oral | Daily for 8 days | Resolution of diabetes and successful pregnancy in treated mice.[7][8] | |
| Diabetes Prevention | 5 µ g/day | Intravenous (IV) | 5 consecutive days | Prevention of cyclophosphamide-accelerated diabetes.[9] |
| 10 µ g/day | Oral | 5 consecutive days, then weekly until 20 weeks of age | Significantly reduced diabetes incidence.[10] | |
| 250 µg | Intraperitoneal (IP) | Two injections on days 10 and 12 of age (neonatal) | Protection from diabetes development.[11] | |
| Combination Therapy | 50 µg (single dose) + Rapamycin (1 mg/kg/day) | Intraperitoneal (IP) | Anti-CD3 single injection, Rapamycin daily for 14 days | Similar diabetes reversal rates to anti-CD3 alone but improved long-term glycemic control.[2] |
Experimental Workflow
Detailed Protocol: Diabetes Reversal in NOD Mice
-
Animal Model: Female NOD mice, 12-16 weeks of age.
-
Disease Induction: Monitor blood glucose levels weekly. Diabetes is typically diagnosed after two consecutive readings of >250 mg/dL.
-
Treatment Groups:
-
Treatment Group: Administer a single intraperitoneal injection of 50 µg of non-Fc-binding anti-CD3ε antibody (e.g., clone 145-2C11 F(ab')2 fragments) in sterile phosphate-buffered saline (PBS).[2]
-
Control Group: Administer an equivalent volume of sterile PBS or an isotype control antibody.
-
-
Post-Treatment Monitoring:
-
Monitor blood glucose levels daily for the first week, then 2-3 times per week.
-
Reversal of diabetes can be defined as blood glucose levels returning to <200 mg/dL.
-
-
Outcome Assessment (at study endpoint):
-
Primary: Incidence and duration of diabetes reversal.
-
Secondary:
-
Measure C-peptide levels as an indicator of endogenous insulin (B600854) production.
-
Perform histological analysis of the pancreas to assess insulitis and beta-cell mass.
-
Analyze T-cell populations in peripheral blood and pancreatic lymph nodes by flow cytometry.
-
-
Application in Multiple Sclerosis (MS) Research
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS. It is induced in susceptible strains of mice (e.g., C57BL/6) by immunization with myelin-derived proteins or peptides, such as MOG35-55, in complete Freund's adjuvant (CFA).
Therapeutic Rationale: EAE is a T-cell-mediated autoimmune disease where T-cells attack the myelin sheath of neurons in the central nervous system (CNS). This compound is used to deplete or anergize these pathogenic T-cells.
Quantitative Data Summary
| Parameter | Dosage | Route of Administration | Treatment Schedule | Key Outcomes |
| Amelioration of Established EAE | 10 µ g/day | Not specified | Two daily doses at the onset of clinical symptoms | Significant and prolonged reduction in clinical symptoms.[12] |
| Combination Therapy | 10 µ g/day + Cyclosporine A (CSA) | Not specified | Two daily doses of anti-CD3 at symptom onset, with CSA pretreatment | Reduced cytokine release without affecting clinical efficacy.[6][12] |
| Oral Administration | Low dose (specifics not detailed in abstract) | Oral | At peak of disease | Suppressive effect on EAE.[13] |
Detailed Protocol: Treatment of Established EAE
-
Animal Model: Female C57BL/6 mice, 8-10 weeks of age.
-
EAE Induction:
-
Emulsify MOG35-55 peptide in CFA.
-
Immunize mice subcutaneously with the emulsion.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score clinical signs on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Treatment Groups (initiate at the onset of clinical signs, e.g., score of 1-2):
-
Treatment Group: Administer 10 µg of an Fc-modified anti-mouse CD3 antibody (e.g., N297A) daily for two consecutive days.[12]
-
Control Group: Administer a corresponding volume of vehicle or an isotype control antibody.
-
-
Post-Treatment Monitoring:
-
Continue daily clinical scoring until the study endpoint.
-
-
Outcome Assessment (at study endpoint):
-
Primary: Clinical EAE score over time (e.g., mean peak score, cumulative score).
-
Secondary:
-
Histological analysis of the spinal cord for inflammatory infiltrates and demyelination.
-
Flow cytometric analysis of T-cell populations in the CNS, spleen, and lymph nodes.
-
Measurement of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in CNS and lymphoid tissues.
-
-
Application in Systemic Lupus Erythematosus (SLE) Research
Animal Model: MRL/lpr mice spontaneously develop a lupus-like autoimmune disease characterized by lymphadenopathy, splenomegaly, autoantibody production (anti-dsDNA), and immune complex-mediated glomerulonephritis.[14]
Therapeutic Rationale: T-cells play a crucial role in providing help to B-cells for the production of pathogenic autoantibodies in SLE. Targeting T-cells with this compound can disrupt this process.
Quantitative Data Summary
| Parameter | Dosage | Route of Administration | Treatment Schedule | Key Outcomes |
| Suppression of Pre-existing Autoimmunity | Not specified in abstract | Not specified | Short course of treatment | Dramatic reduction in lymphadenopathy and mortality.[1] |
| Oral Administration (Prophylactic) | 5 µ g/day | Oral | Three 5-day courses every other week over 6 weeks before disease acceleration | Attenuation of proteinuria and glomerulonephritis; suppression of anti-dsDNA and anti-histone autoantibodies. |
| Oral Administration (Therapeutic) | 5 µ g/day | Oral | Six 5-day courses over 12 weeks in mice with established proteinuria | Improved survival and downregulation of autoantibodies. |
Detailed Protocol: Therapeutic Treatment of Lupus in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice, 8-10 weeks of age.
-
Disease Monitoring:
-
Monitor for signs of disease, including lymphadenopathy and proteinuria (using urine dipsticks).
-
-
Treatment Groups (initiate treatment in mice with established disease):
-
Treatment Group: Administer a short course of a non-mitogenic anti-CD3 monoclonal antibody.
-
Control Group: Administer phosphate-buffered saline (PBS) or an isotype control antibody.
-
-
Post-Treatment Monitoring:
-
Monitor survival rates.
-
Measure lymph node and spleen weights at the end of the study.
-
Monitor proteinuria weekly.
-
-
Outcome Assessment (at study endpoint):
-
Primary: Survival, lymphadenopathy, and splenomegaly.
-
Secondary:
-
Measure serum levels of anti-dsDNA and total IgG antibodies by ELISA.
-
Perform histological analysis of the kidneys to assess glomerulonephritis.
-
Analyze T-cell phenotypes in lymph nodes and spleen by flow cytometry, particularly the CD4-CD8- double-negative T-cell population characteristic of this model.[14]
-
-
Application in Rheumatoid Arthritis (RA) Research
Animal Model: Collagen-Induced Arthritis (CIA) is a widely used model for RA. It is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen, leading to an inflammatory arthritis that resembles human RA.
Therapeutic Rationale: RA is a chronic inflammatory autoimmune disease in which T-cells are implicated in the activation of other immune cells and the perpetuation of joint inflammation and destruction.
Quantitative Data Summary
| Parameter | Dosage | Route of Administration | Treatment Schedule | Key Outcomes |
| Prophylactic Treatment | Not specified | Nasal | Prior to disease induction | Attenuation of arthritis development. |
| Therapeutic Treatment with Adjuvant | Not specified | Nasal or Oral | After disease onset, co-administered with an emulsome adjuvant | Suppression of ongoing arthritis. |
Detailed Protocol: Prophylactic Treatment of CIA
-
Animal Model: Male DBA/1 mice, 8-10 weeks of age.
-
CIA Induction:
-
Emulsify bovine type II collagen in CFA.
-
Administer a primary immunization subcutaneously at the base of the tail.
-
Administer a booster immunization 21 days later.
-
-
Treatment Groups (prophylactic):
-
Treatment Group: Administer anti-CD3 monoclonal antibody nasally prior to the primary immunization.
-
Control Group: Administer a vehicle or isotype control antibody nasally.
-
-
Arthritis Scoring:
-
Begin scoring for arthritis 21 days after the primary immunization, 3-4 times per week.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
-
Outcome Assessment (at study endpoint):
-
Primary: Arthritis incidence and severity (mean arthritis score).
-
Secondary:
-
Histological analysis of joints for inflammation, pannus formation, and bone erosion.
-
Measurement of serum anti-type II collagen antibody levels by ELISA.
-
Analysis of T-cell populations, particularly regulatory T-cells (e.g., LAP+), in lymphoid organs.
-
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. T-cell receptor - Wikipedia [en.wikipedia.org]
- 4. Selective Activation of Antigen-Experienced T Cells by Anti-CD3 Constrained on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Frontiers | Controlling Cytokine Release Syndrome to Harness the Full Potential of CAR-Based Cellular Therapy [frontiersin.org]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms of cytokine release syndrome and neurotoxicity of CAR T-cell therapy and associated prevention and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trc-p.nl [trc-p.nl]
- 12. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine release syndrome - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Western Blot Validation of T-cell Activation with Muromonab-CD3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muromonab-CD3 (also known as OKT3) is a murine monoclonal antibody that targets the CD3 epsilon chain of the T-cell receptor (TCR) complex.[1] This interaction initially triggers T-cell activation, mimicking the natural antigen presentation process, but subsequently leads to the clearance of the TCR from the cell surface and apoptosis of the T-cells.[1] This powerful immunosuppressive effect has made this compound a valuable tool in preventing acute rejection in organ transplant patients.[2][3] For researchers, this compound serves as a potent and specific reagent to study the molecular mechanisms of T-cell activation.
These application notes provide a detailed protocol for the validation of T-cell activation in response to this compound stimulation using Western blot analysis. The focus is on the Jurkat T-cell line, a widely used model for studying T-cell signaling. The protocols herein describe the stimulation of Jurkat cells, preparation of cell lysates, and subsequent analysis of key protein phosphorylation events in the T-cell activation cascade.
Principle of T-cell Activation by this compound
Binding of this compound to the CD3 complex on the T-cell surface initiates a cascade of intracellular signaling events. This process begins with the activation of Src family kinases, such as Lck, which then phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.[4] Phosphorylated ITAMs serve as docking sites for ZAP-70, another tyrosine kinase, which is subsequently phosphorylated and activated by Lck.[4][5]
Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4][6] This leads to the formation of a large signaling complex, or "signalosome," which recruits and activates other effector molecules, most notably Phospholipase C-gamma 1 (PLCγ1).[4][7] PLCγ1 activation results in the generation of second messengers, leading to calcium mobilization and the activation of downstream signaling pathways, including the Ras-MAPK (ERK) pathway. Ultimately, these signaling cascades culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell activation, proliferation, and cytokine production.
Key Proteins for Western Blot Validation
The following table outlines key proteins and their phosphorylated forms that serve as reliable markers for T-cell activation upon this compound stimulation.
| Protein | Phosphorylation Site | Role in T-cell Activation |
| Lck | Tyr394 | Autophosphorylation site indicative of kinase activation. |
| ZAP-70 | Tyr319/Tyr493 | Phosphorylation by Lck is crucial for ZAP-70 activation. |
| LAT | Tyr171/Tyr191 | Key docking sites for Grb2, Gads, and PLCγ1. |
| SLP-76 | Tyr113/Tyr128 | Essential for PLCγ1 activation and signalosome formation. |
| PLCγ1 | Tyr783 | Phosphorylation by ITK and ZAP-70 leads to its activation. |
| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | A key downstream indicator of MAPK pathway activation. |
Quantitative Data Summary
The following tables summarize expected quantitative changes in protein phosphorylation following this compound stimulation of Jurkat T-cells. Data is presented as fold change relative to unstimulated controls at various time points. Note: These values are representative and may vary depending on experimental conditions.
Early Signaling Events (0-15 minutes)
| Time Point | p-Lck (Tyr394) | p-ZAP-70 (Tyr319/Tyr493) | p-LAT (Tyr171/Tyr191) |
| 0 min | 1.0 | 1.0 | 1.0 |
| 2 min | 3.5 - 5.0 | 4.0 - 6.0 | 8.0 - 12.0 |
| 5 min | 4.0 - 6.0 | 5.0 - 8.0 | 10.0 - 15.0 |
| 15 min | 2.5 - 4.0 | 3.0 - 5.0 | 6.0 - 10.0 |
Downstream Signaling Events (0-60 minutes)
| Time Point | p-PLCγ1 (Tyr783) | p-ERK1/2 (Thr202/Tyr204) |
| 0 min | 1.0 | 1.0 |
| 5 min | 3.0 - 5.0 | 2.0 - 4.0 |
| 15 min | 5.0 - 8.0 | 6.0 - 10.0 |
| 30 min | 3.0 - 5.0 | 8.0 - 12.0 |
| 60 min | 1.5 - 2.5 | 4.0 - 7.0 |
Experimental Protocols
Jurkat Cell Culture and Stimulation
-
Cell Culture: Culture Jurkat, Clone E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a new flask 24 hours prior to the experiment.
-
Starvation (Optional but Recommended): For studies focusing on phosphorylation events, serum-starve the cells for 2-4 hours in RPMI-1640 without FBS prior to stimulation. This helps to reduce basal phosphorylation levels.
-
Cell Stimulation:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed serum-free RPMI-1640 at a concentration of 5 x 10^6 cells/mL.
-
Add this compound (OKT3) to the cell suspension at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Incubate the cells at 37°C for the desired time points (e.g., 0, 2, 5, 15, 30, and 60 minutes). The 0-minute time point represents the unstimulated control.
-
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Following stimulation, immediately place the cell suspension on ice.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Aspirate the supernatant and lyse the cells by adding ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. A recommended recipe is provided below. Use approximately 100 µL of lysis buffer per 1 x 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled microfuge tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride (B91410) and sodium orthovanadate)
-
Western Blot Protocol
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To detect total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibodies using a mild stripping buffer and then re-probed with an antibody against the total, non-phosphorylated form of the protein of interest (e.g., total Lck, total ERK).
-
Visualizations
Caption: T-cell activation signaling pathway initiated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]
- 5. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZAP-70-Independent Ca2+ Mobilization and Erk Activation in Jurkat T Cells in Response to T-Cell Antigen Receptor Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Expansion of Regulatory T-Cells Using Muromonab-CD3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro expansion of human regulatory T-cells (Tregs) using the anti-CD3 monoclonal antibody, Muromonab-CD3 (OKT3). The protocols are intended for research and pre-clinical development purposes.
Introduction
Regulatory T-cells, characterized by the expression of the transcription factor FoxP3, are critical for maintaining immune homeostasis and preventing autoimmunity. Their therapeutic potential in treating autoimmune diseases, graft-versus-host disease (GvHD), and transplant rejection has led to significant interest in methods for their ex vivo expansion.
This compound is a murine monoclonal antibody that targets the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex. Engagement of the TCR/CD3 complex is the primary signal for T-cell activation and proliferation. By providing a potent and consistent activating signal, this compound, particularly when immobilized on a solid surface, can drive the selective expansion of Tregs, especially when combined with co-stimulation, cytokines, and other agents that favor Treg stability and growth.
This document outlines the principles of this compound-mediated Treg expansion, provides detailed protocols for cell isolation and culture, and presents expected outcomes based on published data.
Principle of the Method
The expansion of Tregs using this compound relies on providing a strong and sustained signal through the T-cell receptor. The protocol is typically divided into three main stages:
-
Isolation of Tregs: A pure population of Tregs is isolated from peripheral blood mononuclear cells (PBMCs), usually based on the expression of CD4, CD25, and low to negative expression of CD127.
-
Activation and Expansion: The isolated Tregs are activated with plate-bound this compound and a soluble anti-CD28 antibody to provide the necessary co-stimulatory signal. The culture is supplemented with high-dose Interleukin-2 (IL-2), a critical cytokine for Treg survival and proliferation. Rapamycin (B549165) is often included to inhibit the proliferation of contaminating conventional T-cells (Tconv) and enhance Treg stability.
-
Analysis of Expanded Tregs: The expanded cell population is analyzed for purity (FoxP3 expression), yield (fold expansion), and suppressive function.
Data Presentation
The following tables summarize quantitative data from studies on the in vitro expansion of human Tregs using anti-CD3 based methods. While specific data for plate-bound this compound is limited, the data from anti-CD3/CD28 bead-based expansions provide a relevant benchmark.
Table 1: Typical Expansion Fold and Purity of In Vitro Expanded Tregs
| Parameter | Typical Range | Culture Duration (days) | Key References |
| Fold Expansion | 100 - 3,000 | 14 - 21 | [1][2] |
| FoxP3 Purity | >80% | 14 - 21 | [1][3][4] |
| Suppressive Function | >80% suppression at 1:1 ratio | 14 - 21 | [1][5] |
Table 2: Recommended Reagent Concentrations for Treg Expansion
| Reagent | Recommended Concentration | Purpose | Key References |
| Plate-Bound this compound | 1-10 µg/mL | Primary T-cell activation | [6][7] |
| Soluble Anti-CD28 Antibody | 1-2 µg/mL | Co-stimulation | [8][9] |
| Recombinant Human IL-2 | 300 - 1000 IU/mL | Treg survival and proliferation | [5][10][11] |
| Rapamycin | 100 nM | Selective Treg expansion, stability | [4][5][12] |
Experimental Protocols
Protocol 1: Isolation of Human Regulatory T-Cells
This protocol describes the isolation of CD4+CD25+CD127low/- Tregs from human PBMCs using magnetic-activated cell sorting (MACS).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
MACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
CD4+ T Cell Isolation Kit, human (negative selection)
-
CD25 MicroBeads II, human
-
LS Columns and MS Columns
-
MACS Separator
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
CD4+ T-Cell Enrichment: Enrich for CD4+ T-cells by depleting non-CD4+ cells using a negative selection kit. This step increases the efficiency of the subsequent positive selection.
-
CD25+ Cell Selection: a. Resuspend the enriched CD4+ T-cells in MACS buffer. b. Add CD25 MicroBeads II and incubate for 15 minutes at 4-8°C. c. Wash the cells and resuspend in MACS buffer. d. Apply the cell suspension to an LS Column in a magnetic field. e. Collect the flow-through (CD25- fraction) and wash the column three times with MACS buffer. f. Remove the column from the magnetic field and place it on a collection tube. g. Pipette MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled CD25+ cells.
-
Flow Cytometry Sorting (Optional but Recommended for High Purity): For the highest purity, stain the enriched CD4+CD25+ cells with fluorescently labeled antibodies against CD4, CD25, and CD127. Sort the CD4+CD25highCD127low/- population using a cell sorter.
Protocol 2: In Vitro Expansion of Tregs with Plate-Bound this compound
Materials:
-
Sterile 24-well tissue culture plates
-
This compound (OKT3) antibody
-
Sterile PBS
-
Soluble anti-human CD28 antibody
-
Recombinant human IL-2
-
Rapamycin
-
Treg culture medium: TexMACS GMP medium or RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol.
Procedure:
-
Plate Coating: a. Dilute this compound to 5 µg/mL in sterile PBS. b. Add 0.5 mL of the diluted antibody solution to each well of a 24-well plate. c. Incubate the plate for at least 4 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with sterile PBS to remove any unbound antibody.
-
Cell Seeding: a. Resuspend the isolated Tregs in complete culture medium at a concentration of 1 x 10^6 cells/mL. b. Add soluble anti-CD28 antibody to the cell suspension to a final concentration of 1 µg/mL. c. Add rapamycin to a final concentration of 100 nM.[4][5] d. Add 1 mL of the cell suspension to each pre-coated well.
-
Cell Culture and Expansion: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator. b. On day 2, add recombinant human IL-2 to a final concentration of 500 IU/mL.[5] c. Every 2-3 days, assess the cell density and medium color. If the medium turns yellow, split the cells into new pre-coated wells and add fresh medium containing IL-2 and rapamycin. d. Continue the culture for 14-21 days. For longer-term cultures, cells may need to be re-stimulated every 12-14 days by transferring them to newly coated plates with fresh medium containing all supplements.
Protocol 3: Assessment of Expanded Treg Purity and Function
A. Purity Assessment by Flow Cytometry
Materials:
-
FACS tubes
-
Antibodies: Anti-CD4, Anti-CD25, Anti-CD127, Anti-FoxP3
-
FoxP3/Transcription Factor Staining Buffer Set
-
Flow cytometer
Procedure:
-
Harvest the expanded Tregs and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining for CD4, CD25, and CD127 for 30 minutes at 4°C.
-
Wash the cells and proceed with intracellular staining for FoxP3 using the FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+FoxP3+ cells.
B. Functional Assessment: In Vitro Suppression Assay
Materials:
-
Responder T-cells (Tresp): Autologous or allogeneic CD4+CD25- T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3/CD28 beads or plate-bound anti-CD3
-
96-well round-bottom plates
Procedure:
-
Label the responder T-cells with a cell proliferation dye.
-
Co-culture the labeled responder T-cells (e.g., 1 x 10^5 cells/well) with the expanded Tregs at different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with responder T-cells alone (no Tregs) and unstimulated responder T-cells.
-
Stimulate the co-cultures with anti-CD3/CD28 beads (e.g., 1 bead per 2 cells) or in wells coated with anti-CD3.
-
Incubate for 3-5 days.
-
Analyze the proliferation of the responder T-cells by flow cytometry, gating on the dye-labeled population.
-
Calculate the percentage of suppression as follows: % Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) * 100
Visualizations
Caption: Workflow for Treg isolation, expansion, and analysis.
Caption: Key signaling pathways in this compound mediated Treg expansion.
References
- 1. Massive ex vivo expansion of human natural regulatory T cells (Tregs) with minimal loss of in vivo functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutically expanded human regulatory T-cells are super-suppressive due to HIF1A induced expression of CD73 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapamycin-Based GMP-Compatible Process for the Isolation and Expansion of Regulatory T Cells for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL2 is required for functional maturation of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CD28 Costimulation is Essential for Human T Regulatory Expansion and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single CD28 stimulation induces stable and polyclonal expansion of human regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of rapamycin and retinoic acid on expansion, stability and suppressive qualities of human CD4+CD25+FOXP3+ T regulatory cell subpopulations | Haematologica [haematologica.org]
- 12. Rapamycin and abundant TCR stimulation are required for the generation of stable human induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term T-Cell Culture with Muromonab-CD3 (OKT3) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term ex vivo expansion of T-lymphocytes is a cornerstone of various immunotherapeutic strategies, including adoptive cell therapy. Stimulation of the T-cell receptor (TCR) complex is essential for initiating T-cell activation, proliferation, and differentiation. Muromonab-CD3, the murine monoclonal antibody also known as OKT3, specifically targets the CD3ε chain of the TCR complex.[1] This interaction mimics the initial signal of T-cell activation typically provided by antigen-presenting cells, leading to robust T-cell proliferation.[2]
These application notes provide a comprehensive overview and detailed protocols for the long-term culture of human T-cells using this compound as the primary stimulating agent. The provided methodologies are based on established findings and are intended to guide researchers in successfully expanding T-cells for downstream applications.
Mechanism of Action: this compound-Induced T-Cell Activation
This compound binds to the CD3 component of the TCR complex on the surface of T-cells.[1] This binding, particularly when the antibody is immobilized, cross-links the TCRs, initiating a downstream signaling cascade that leads to T-cell activation and proliferation.[2] The initial signaling events involve the activation of Src family kinases, such as Lck, which then phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.
Phosphorylated ITAMs serve as docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which in turn is phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This leads to the formation of a larger signaling complex, or "signalosome," which activates multiple downstream pathways:
-
PLCγ-Ca2+-NFAT Pathway: Phospholipase C gamma (PLCγ) is recruited to the signalosome and, upon activation, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus to promote the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2).[3][4]
-
DAG-PKCθ-NF-κB Pathway: DAG activates Protein Kinase C theta (PKCθ), which is crucial for the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) transcription factor. NF-κB is a key regulator of genes involved in inflammation, cell survival, and immune responses.[5]
-
Ras-MAPK-AP-1 Pathway: The signalosome also activates the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, leading to the activation of the Activator Protein-1 (AP-1) transcription factor, which works in concert with NFAT and NF-κB to drive the expression of activation-associated genes.[6]
The culmination of these signaling events is cell cycle entry, proliferation, and the acquisition of effector functions.
Data Presentation: Expected Outcomes of Long-Term T-Cell Culture
The following tables summarize the expected quantitative data from a long-term T-cell culture stimulated with immobilized this compound and supplemented with IL-2. These values are compiled from multiple sources and represent typical outcomes. Actual results may vary depending on donor variability, specific reagents, and culture conditions.
Table 1: T-Cell Expansion Kinetics
| Time Point | Expected Fold Expansion (Mean ± SD) |
| Day 7 | 10 ± 5 |
| Day 14 | 150 ± 70 |
| Day 21 | 500 ± 200 |
| Day 28 | >1000 |
Table 2: T-Cell Viability and Phenotypic Changes
| Time Point | Viability (%) | CD4/CD8 Ratio | Naïve/Memory Phenotype |
| Day 0 | >95% | Donor Dependent | Predominantly Naïve/Central Memory |
| Day 7 | >90% | Shift towards CD8+ dominance | Upregulation of activation markers (CD25, CD69) |
| Day 14 | >85% | CD8+ dominance often maintained | Transition towards Effector Memory phenotype |
| Day 21 | >80% | Variable, may start to stabilize | Predominantly Effector/Central Memory |
Table 3: Cytokine Secretion Profile in Culture Supernatant
| Cytokine | Expected Concentration Range (pg/mL) - Day 7 |
| IFN-γ | 2000 - 10000 |
| TNF-α | 500 - 2000 |
| IL-2 | 100 - 500 (endogenous, in addition to supplemented IL-2) |
Experimental Protocols
Protocol 1: Preparation of this compound (OKT3) Coated Culture Plates
This protocol describes the immobilization of this compound on tissue culture plates, which is crucial for effective T-cell activation and long-term proliferation.[2]
Materials:
-
Sterile, tissue culture-treated flat-bottom plates (e.g., 24-well or 6-well plates)
-
This compound (OKT3 clone) antibody, sterile
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, light-sensitive storage container
Procedure:
-
Dilution of this compound: In a sterile biological safety cabinet, dilute the this compound antibody to a final concentration of 1-10 µg/mL in sterile PBS. The optimal concentration should be determined empirically.
-
Coating of Plates: Add a sufficient volume of the diluted antibody solution to each well to cover the surface completely (e.g., 500 µL for a 24-well plate or 2 mL for a 6-well plate).
-
Incubation: Seal the plates with a sterile lid or sealing tape and incubate for at least 2-4 hours at 37°C or overnight at 4°C.
-
Washing: After incubation, aspirate the antibody solution from the wells. Wash the wells three times with sterile PBS to remove any unbound antibody. After the final wash, aspirate all the PBS.
-
Storage: The coated plates can be used immediately or stored at 4°C for up to one week in a sterile, sealed container.
Protocol 2: Long-Term T-Cell Culture and Expansion
This protocol details the isolation, activation, and long-term maintenance of human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound coated culture plates (from Protocol 1)
-
Complete T-cell culture medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Interleukin-2 (rhIL-2)
-
Sterile conical tubes and pipettes
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer with trypan blue or an automated cell counter)
Procedure:
-
Isolation of T-Cells: Isolate T-cells from PBMCs using a preferred method (e.g., negative selection with magnetic beads) to achieve a purity of >95%.
-
Cell Seeding: Resuspend the purified T-cells in complete T-cell culture medium at a density of 1 x 10^6 cells/mL.
-
Activation: Add the T-cell suspension to the this compound coated plates. Add rhIL-2 to a final concentration of 50-100 IU/mL.
-
Initial Culture (Days 0-3): Incubate the cells at 37°C in a 5% CO2 incubator. T-cells will begin to form clusters as they become activated.
-
Expansion Phase (Day 3 onwards):
-
Every 2-3 days, assess the cell density and viability.
-
When the cell density exceeds 1.5-2 x 10^6 cells/mL, split the cultures into new, larger culture vessels (e.g., T-75 flasks) that have not been coated with antibody.
-
Adjust the cell density back to 0.5-1 x 10^6 cells/mL with fresh complete T-cell culture medium containing 50-100 IU/mL of rhIL-2.
-
-
Long-Term Maintenance: Continue this process of monitoring and splitting the cultures for the desired duration (e.g., up to 28 days or longer). Ensure the cell density is maintained within the optimal range to support proliferation and viability.
-
Restimulation (Optional): For very long-term cultures (>3-4 weeks), a restimulation step may be necessary. This can be achieved by transferring the cells to newly prepared this compound coated plates for 24-48 hours before returning them to non-coated flasks for further expansion in IL-2 containing medium.
Visualizations
This compound (OKT3) Signaling Pathway
Caption: this compound signaling cascade in T-cells.
Experimental Workflow for Long-Term T-Cell Culture
Caption: Workflow for long-term T-cell expansion.
References
- 1. [PDF] Role of Two Adaptor Molecules SLP-76 and LAT in the PI3K Signaling Pathway in Activated T Cells | Semantic Scholar [semanticscholar.org]
- 2. Long-term growth of human T cell lines and clones on anti-CD3 antibody-treated tissue culture plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orai1-NFAT Signalling Pathway Triggered by T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: In Vitro Cytokine Release Syndrome (CRS) Assays with Muromonab-CD3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models of Muromonab-CD3-induced cytokine release syndrome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytokine release in vitro?
A1: this compound (also known as OKT3) is a murine monoclonal antibody that targets the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex on the surface of T-lymphocytes.[1] The initial binding of this compound to the CD3 complex acts as a potent T-cell activator, mimicking the first signal of T-cell activation.[2][3] This leads to a signaling cascade within the T-cell, resulting in the rapid release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and various Interleukins (IL-2, IL-6), culminating in what is observed as cytokine release syndrome.[1][4][5][6]
Q2: Which in vitro assay format is more sensitive for detecting this compound-induced cytokine release: a whole blood (WB) assay or a peripheral blood mononuclear cell (PBMC) assay?
A2: For T-cell stimulating antibodies like this compound, a PBMC-based solid-phase (SP) cytokine release assay (CRA) is generally more sensitive than a whole blood assay.[7] Studies have shown that the whole blood format can be relatively insensitive to this compound.[7] The solid-phase presentation, where the antibody is immobilized on the culture plate, provides strong cross-linking of the CD3 receptors, leading to robust T-cell activation.[8]
Q3: What are the key cytokines to measure in a this compound in vitro CRS assay?
A3: The primary pro-inflammatory cytokines to measure are TNF-α, IFN-γ, IL-2, and IL-6.[4][9][10] These cytokines are known to be significantly upregulated following T-cell activation by this compound and are key mediators of the cytokine release syndrome.[4][6]
Q4: How can donor-to-donor variability in cytokine release be managed in our experiments?
A4: Donor-to-donor variability is a known challenge in in vitro CRS assays.[6] This variability can be influenced by factors such as genetics (e.g., FcγR polymorphisms), the composition of immune cells in the donor's blood, and the overall health and immune status of the donor.[11][12] To manage this, it is recommended to:
-
Use cells from a sufficient number of donors to ensure the results are representative.
-
Characterize the donor cells, for instance, by Fc receptor phenotyping, which may help in selecting donors for more predictable responses.[6]
-
Include appropriate positive and negative controls in every experiment to normalize the data and aid in the interpretation of results across different donors.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Cytokine Levels in Negative Control Wells | 1. PBMC Activation During Isolation/Thawing: Rough handling, temperature fluctuations, or suboptimal reagents can activate PBMCs. 2. Contamination: Bacterial (e.g., endotoxin/LPS) or mycoplasma contamination of cells, media, or reagents.[13][14] 3. Serum Quality: Lot-to-lot variability in Fetal Bovine Serum (FBS) can cause non-specific immune cell activation.[13] | 1. Handle cells gently, use pre-warmed media for thawing, and allow cells a resting period of 1-2 hours post-thawing before starting the assay.[13] 2. Maintain strict aseptic technique. Use endotoxin-free reagents and regularly test for mycoplasma.[13][14] 3. Use heat-inactivated, low-endotoxin FBS and consider testing different lots to select one with minimal background activation.[13] |
| Low or No Cytokine Release in Response to this compound | 1. Poor Cell Health: Low viability of PBMCs post-thaw or during culture. 2. Suboptimal Antibody Concentration: The concentration of this compound used may be too low to induce a strong response. 3. Insufficient Incubation Time: The assay duration may be too short for significant cytokine accumulation. 4. Assay Sensitivity: The cytokine detection method (e.g., ELISA) may not be sensitive enough. | 1. Optimize your cell thawing and handling procedures to ensure high viability (>90%). 2. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 - 10 µg/mL for plate coating) to determine the optimal concentration. 3. Ensure an adequate incubation time, typically 24 to 48 hours for PBMC assays.[7] 4. Use a highly sensitive cytokine detection platform, such as a multiplex bead-based assay. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate. 2. Improper Antibody Coating: Uneven coating of this compound on the solid-phase plate. 3. Pipetting Errors: Inaccurate pipetting of reagents. | 1. Ensure a homogenous cell suspension before and during seeding. Gently mix the cell suspension between pipetting. 2. Ensure the antibody solution completely covers the bottom of the well during coating and that the plate is incubated on a level surface. 3. Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: PBMC-Based Solid-Phase Cytokine Release Assay
This protocol is designed for the in vitro assessment of cytokine release from human PBMCs upon stimulation with immobilized this compound.
Materials:
-
Human peripheral blood from healthy donors (collected in heparin tubes)
-
Ficoll-Paque™ or other density gradient medium
-
RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-Glutamine, and 100 U/mL Penicillin/Streptomycin
-
This compound
-
Isotype control antibody (murine IgG2a)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, tissue-culture treated 96-well flat-bottom plates
Procedure:
-
Plate Coating (Day 1): a. Dilute this compound and the isotype control antibody to a working concentration of 1-10 µg/mL in sterile PBS. b. Add 100 µL of the diluted antibody solutions to the respective wells of a 96-well plate. c. Add 100 µL of sterile PBS to the "no treatment" control wells. d. Seal the plate and incubate overnight at 4°C.
-
PBMC Isolation (Day 2): a. Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque™ according to the manufacturer's instructions. b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend the PBMCs in complete RPMI-1640 medium and perform a cell count to determine viability and cell density.
-
Cell Seeding and Incubation (Day 2): a. Wash the antibody-coated plate twice with 200 µL of sterile PBS per well to remove any unbound antibody. b. Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL. c. Add 200 µL of the PBMC suspension (containing 2 x 10^5 cells) to each well of the antibody-coated plate.[7] d. Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection and Analysis (Day 4/5): a. Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. b. Carefully collect the culture supernatant from each well without disturbing the cell pellet. c. Analyze the supernatants for cytokine concentrations (TNF-α, IFN-γ, IL-2, IL-6) using a validated multiplex immunoassay or individual ELISAs.
Data Presentation
Table 1: Typical Cytokine Release Profile in a PBMC Solid-Phase Assay with this compound
| Cytokine | This compound (1 µ g/well coating) | Isotype Control |
| IFN-γ (pg/mL) | > 2000 | < 100 |
| TNF-α (pg/mL) | > 1000 | < 100 |
| IL-2 (pg/mL) | > 1500 | < 50 |
| IL-6 (pg/mL) | > 1000 | < 200 |
Note: These are representative values and can vary significantly between donors. Data is compiled based on trends observed in published literature.[6][7][9]
Visualizations
Caption: this compound signaling pathway in T-cells.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. [T lymphocyte activation induced by monoclonal anti-CD3 antibodies: physiopathology of cytokine release] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclonal antibody-induced cytokine-release syndrome. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of the first reference antibody panel for qualification and validation of cytokine release assay platforms – Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokines: Improving the predictive capacity of in vitro cytokine release assays to reduce animal use and drug attrition | NC3Rs [nc3rs.org.uk]
- 12. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Muromonab-CD3 Concentration for T-Cell Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Muromonab-CD3 (OKT3) concentration for T-cell activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in T-cell activation?
This compound is a murine monoclonal antibody that targets the CD3 complex, specifically the epsilon chain, which is a component of the T-cell receptor (TCR) complex on the surface of mature T-cells.[1][2] The binding of this compound to the CD3/TCR complex initially triggers a potent activation signal, leading to T-cell proliferation and cytokine release.[1] However, this initial activation is often followed by a block in T-cell function and, in some cases, apoptosis (programmed cell death), which contributes to its immunosuppressive effects in clinical settings.[1][3]
Q2: What is a typical starting concentration for this compound for in vitro T-cell activation?
The optimal concentration of this compound for T-cell activation should be empirically determined for each specific cell type and experimental goal.[4] However, a common starting range for plate-bound anti-CD3 antibodies is 0.1-10 µg/mL.[5] For soluble applications, the concentration might differ. It is often used in conjunction with a co-stimulatory antibody like anti-CD28 (typically at 1-5 µg/mL) for robust T-cell activation and proliferation.[4][5][6]
Q3: How can I measure T-cell activation after stimulation with this compound?
T-cell activation can be assessed through several methods:
-
Proliferation assays: Measuring the incorporation of [3H]thymidine or using proliferation dyes like CFSE.[6][7]
-
Expression of activation markers: Using flow cytometry to detect the upregulation of surface markers such as CD25, CD69, and HLA-DR.[6][7][8] CD69 is an early marker, while CD25 and HLA-DR appear later.[7]
-
Cytokine production: Measuring the secretion of cytokines like IL-2, IFN-γ, and TNF-α into the culture supernatant using ELISA or by intracellular cytokine staining followed by flow cytometry.[6][9]
Q4: What is Cytokine Release Syndrome (CRS) and how can it be mitigated in vitro?
Cytokine Release Syndrome is a systemic inflammatory response triggered by the massive and rapid release of cytokines from activated immune cells.[1][10][11][12] In vitro, this can manifest as excessive cell death and artifacts in your experimental data. The first dose of this compound is particularly associated with a significant cytokine release.[3][13][14] To mitigate this in your experiments, consider:
-
Titrating the antibody concentration: Use the lowest effective concentration of this compound.
-
Using corticosteroids: Pre-treatment with corticosteroids has been shown to reduce the severity of first-dose reactions.[13]
-
Careful monitoring: Closely monitor cell viability and cytokine levels in your cultures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no T-cell proliferation | Suboptimal antibody concentration. | Titrate the this compound concentration (e.g., 0.1, 1, 5, 10 µg/mL) to find the optimal dose for your specific T-cells. |
| Insufficient co-stimulation. | Ensure the presence of a co-stimulatory signal, such as soluble or plate-bound anti-CD28 antibody (typically 1-5 µg/mL).[4][6] | |
| Soluble vs. plate-bound antibody. | For robust proliferation, plate-bound anti-CD3 is generally more effective than soluble antibody.[15] Ensure proper coating of the culture plates. | |
| Problem with accessory cells. | Monocytes and other accessory cells can be important for cross-linking the antibody and providing co-stimulatory signals.[16] Consider using whole PBMCs or co-culturing with accessory cells if using isolated T-cells. | |
| High levels of cell death | Activation-Induced Cell Death (AICD). | High concentrations of this compound can lead to AICD.[2] Reduce the antibody concentration and/or the stimulation time. |
| Cytokine-induced toxicity. | Excessive cytokine production can lead to apoptosis. Monitor cytokine levels and consider using a lower antibody concentration. | |
| Poor cell health pre-stimulation. | Ensure T-cells are healthy and viable before starting the activation protocol. | |
| High variability between experiments | Inconsistent antibody coating. | Ensure a consistent and even coating of the culture plates with this compound. Allow sufficient incubation time for the antibody to bind to the plate. |
| Variation in cell density. | Seed cells at a consistent density across experiments, as this can impact the efficiency of T-cell activation. | |
| Donor-to-donor variability. | T-cells from different donors can exhibit varying responses to stimulation. If possible, use cells from the same donor for a set of experiments or perform donor screening. | |
| Unexpected downstream signaling results | Timing of analysis. | The kinetics of T-cell activation signaling pathways vary. Analyze phosphorylation events at early time points (minutes) and gene expression changes at later time points (hours). |
| Soluble antibody inhibiting signaling. | In some contexts, soluble anti-CD3 can be inhibitory.[15] For signaling studies, consider using plate-bound antibody or cross-linking with a secondary antibody. |
Experimental Protocols
Protocol 1: T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Use a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to deplete non-T-cells (B cells, NK cells, monocytes, etc.), resulting in a pure population of untouched T-cells.
-
Cell Counting and Viability: Count the isolated T-cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue exclusion.
Protocol 2: T-Cell Activation with Plate-Bound this compound
-
Plate Coating:
-
Dilute this compound to the desired concentration (e.g., 1 µg/mL) in sterile PBS.[4]
-
Add the diluted antibody solution to the wells of a tissue culture plate (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before adding cells, wash the wells three times with sterile PBS to remove any unbound antibody.
-
-
Cell Seeding:
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Activation can be assessed at various time points (e.g., 24, 48, 72 hours) depending on the downstream application.
-
Protocol 3: Assessment of T-Cell Activation by Flow Cytometry
-
Cell Harvesting: Gently resuspend the cells and transfer them to FACS tubes.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently-conjugated antibodies against T-cell activation markers (e.g., anti-CD25, anti-CD69) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the activation markers.
Visualizations
Caption: Simplified signaling cascade following this compound binding to the TCR/CD3 complex.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Mechanisms of immunosuppression induced by antithymocyte globulins and OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Monoclonal antibody-induced cytokine-release syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoclonal antibody-induced cytokine-release syndrome. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. Guidelines for the optimal use of muromonab CD3 in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T cell activation via CD3 and/or Cd28 need to solve a problem - Immunology and Histology [protocol-online.org]
- 16. T cell unresponsiveness to the mitogenic activity of OKT3 antibody results from a deficiency of monocyte Fc gamma receptors for murine IgG2a and inability to cross-link the T3-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: T-Cell Proliferation Assays with OKT3 Stimulation
Welcome to the technical support center for troubleshooting T-cell proliferation assays using OKT3 stimulation. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during in vitro T-cell activation and proliferation experiments.
Frequently Asked Questions (FAQs)
My T-cells are not proliferating or showing a very weak response after OKT3 stimulation. What are the possible causes?
Low T-cell proliferation can stem from several factors, ranging from reagent quality to suboptimal culture conditions. Here are the most common culprits:
-
Suboptimal OKT3 Concentration: The concentration of plate-bound anti-CD3 antibody (OKT3) is critical for T-cell activation. It is essential to optimize the concentration for your specific cell type and experimental conditions.[1]
-
Insufficient Co-stimulation: T-cell activation and proliferation often require a co-stimulatory signal in addition to the primary signal from the T-cell receptor (TCR) engagement by OKT3. The absence of co-stimulation, typically provided by an anti-CD28 antibody, can lead to a weak proliferative response or even anergy.[2][3]
-
Low Cell Density: T-cells require cell-to-cell contact for efficient activation and proliferation. Plating cells at a low density can result in reduced activation and increased apoptosis.[2][3]
-
Poor Cell Viability: The health of your T-cells at the start of the experiment is paramount. Ensure that the cells are healthy and have high viability before stimulation.
-
Reagent Issues: Check the quality and storage conditions of your OKT3 antibody, co-stimulatory antibodies, and culture media. Expired or improperly stored reagents can lead to failed experiments.[4]
-
Presence of Suppressive Cells: In heterogeneous cell populations like PBMCs, the presence of regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can inhibit T-cell proliferation.[5]
What is the optimal concentration of OKT3 for T-cell stimulation?
The optimal concentration of OKT3 can vary depending on the specific clone, the cell type (e.g., PBMCs vs. isolated T-cells), and the desired outcome. It is crucial to perform a titration experiment to determine the best concentration for your system.
| Parameter | Concentration Range | Notes |
| Plate-bound OKT3 | 30 ng/mL - 10 µg/mL | A common starting point is 1-10 µg/mL for coating 96-well plates.[1][6][7] Some protocols for specific applications like CAR-T cell production may use lower concentrations.[8] |
| Soluble OKT3 | 1 µg/mL | When using soluble OKT3, cross-linking with a secondary antibody is often necessary.[9] |
My T-cells are dying after stimulation with OKT3. How can I improve their viability?
Cell death following OKT3 stimulation can be a significant issue. Here are some strategies to enhance T-cell viability:
-
Provide Co-stimulation: Co-stimulation through CD28 not only enhances proliferation but also promotes T-cell survival by upregulating anti-apoptotic proteins like Bcl-xL.[10][11]
-
Optimize Cell Density: As mentioned, low cell density can lead to apoptosis. Maintaining a higher cell density can improve survival.[2][3] Studies have shown that activated T-cells undergo apoptosis at low densities, which can be mitigated by antioxidants.[2]
-
Supplement with Cytokines: The addition of cytokines like Interleukin-2 (IL-2) is crucial for sustaining T-cell proliferation and survival after initial activation.[12]
-
Ensure High-Quality Culture Conditions: Use fresh, complete culture medium and maintain optimal incubator conditions (37°C, 5% CO2).
I am using a proliferation dye like CFSE, and my results are inconsistent. What could be wrong?
Proliferation dyes like Carboxyfluorescein succinimidyl ester (CFSE) are powerful tools, but they require careful handling and optimization.
-
Inadequate Staining: Ensure that the initial staining is bright and uniform. A dim or broad initial peak will make it difficult to resolve subsequent generations.[13]
-
Dye Toxicity: High concentrations of CFSE can be toxic to cells. It is important to titrate the dye to find the lowest concentration that still provides a bright, stable signal.[14][15]
-
Protein in Staining Buffer: The succinimidyl ester group of CFSE reacts with primary amines. Therefore, staining should be performed in a protein-free buffer like PBS to prevent the dye from binding to proteins in the solution instead of intracellularly.[13][16]
-
Premature Dye Efflux: Some cell types may actively pump out the dye. Ensure proper washing steps after staining.
-
Instrument Settings: Incorrect flow cytometer settings, particularly voltage and compensation, can lead to poor resolution of proliferation peaks.[17][18]
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| Low Proliferation | Suboptimal OKT3 concentration | Titrate OKT3 concentration (e.g., 1-10 µg/mL for plate coating).[6][7] |
| Lack of co-stimulation | Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).[19] | |
| Low cell density | Increase seeding density (e.g., 1-2 x 10^6 cells/mL).[2][3][6] | |
| High Cell Death | Activation-induced cell death (AICD) | Provide co-stimulation (anti-CD28) to promote survival signals.[10][11] |
| Low cell density-induced apoptosis | Maintain a higher cell density and consider adding antioxidants.[2] | |
| Suboptimal culture conditions | Use fresh, high-quality media and supplement with IL-2.[12] | |
| Inconsistent CFSE Data | Dye toxicity | Titrate CFSE concentration to the lowest effective level.[14][15] |
| Poor initial staining | Stain in protein-free buffer and ensure a bright, tight initial peak.[13][16] | |
| Incorrect flow cytometer setup | Optimize voltage and compensation settings for your specific dye.[17][18] |
Experimental Protocols
Protocol 1: T-Cell Isolation from PBMCs
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood, which is the starting material for most T-cell assays.
-
Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum and Penicillin/Streptomycin).
-
Count the cells and assess viability using a method like Trypan Blue exclusion.
Protocol 2: T-Cell Stimulation with Plate-Bound OKT3
This protocol outlines the steps for activating T-cells using plate-bound anti-CD3 antibody (OKT3).
-
Prepare a solution of anti-CD3 antibody (OKT3) in sterile PBS at a concentration of 1-10 µg/mL.[6][7]
-
Add 50-100 µL of the antibody solution to each well of a 96-well flat-bottom plate. For unstimulated control wells, add sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to coat the wells.
-
Aseptically decant the antibody solution and wash the wells 2-3 times with sterile PBS to remove any unbound antibody.[4]
-
Prepare a single-cell suspension of T-cells or PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete culture medium.[6]
-
(Optional but recommended) Add a co-stimulatory antibody, such as soluble anti-CD28, to the cell suspension at a final concentration of 1-5 µg/mL.
-
Add 200 µL of the cell suspension to each well of the antibody-coated plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration of the experiment (typically 3-5 days for proliferation assays).
Protocol 3: T-Cell Proliferation Assay using CFSE
This protocol details the procedure for labeling T-cells with CFSE to track proliferation by flow cytometry.
-
Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).[14]
-
Wash the T-cells with protein-free buffer (e.g., PBS) and resuspend them at a concentration of 1-10 x 10^6 cells/mL.
-
Dilute the CFSE stock solution in protein-free buffer to the desired working concentration (typically 1-10 µM). It is crucial to titrate this concentration for your specific cell type.[14]
-
Add the CFSE working solution to the cell suspension and mix immediately and thoroughly.[14]
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.[14][17]
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium (containing FBS). The proteins in the serum will bind to any unreacted CFSE.
-
Incubate for 5-10 minutes on ice.
-
Wash the cells 2-3 times with complete culture medium to remove any residual unbound dye.
-
Resuspend the labeled cells in complete culture medium and proceed with the T-cell stimulation protocol (Protocol 2).
-
Analyze the CFSE signal by flow cytometry at different time points (e.g., day 3, 4, 5) to assess proliferation. Each cell division will result in a halving of the CFSE fluorescence intensity.
Visualizations
Caption: Simplified OKT3 signaling pathway leading to T-cell proliferation.
Caption: Troubleshooting workflow for low T-cell proliferation.
Caption: Experimental workflow for a T-cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. ashpublications.org [ashpublications.org]
- 6. T Cell Activation with anti-CD3 Antibodies Protocol - Human [protocols.io]
- 7. protocols.io [protocols.io]
- 8. CTT Journal [cttjournal.com]
- 9. T-cell proliferation assay with soluble OKT3 - Immunology and Histology [protocol-online.org]
- 10. Induction of abortive and productive proliferation in resting human T lymphocytes via CD3 and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-1BB co-stimulation enhances human CD8(+) T cell priming by augmenting the proliferation and survival of effector CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akadeum.com [akadeum.com]
- 13. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. criver.com [criver.com]
Technical Support Center: Overcoming Muromonab-CD3 Induced T-Cell Anergy in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming T-cell anergy induced by Muromonab-CD3 (OKT3) in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at reversing this compound induced T-cell anergy.
Problem 1: Anergic T-cells fail to proliferate after stimulation with Interleukin-2 (B1167480) (IL-2).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal IL-2 Concentration | Titrate IL-2 concentration. Start with a range of 10-100 IU/mL and optimize for your specific T-cell clone or primary cells.[1][2][3] For robust expansion, a sequential approach of lower concentrations (10-120 IU/mL) in the first week followed by higher concentrations (up to 6000 IU/mL) can be effective.[1] | T-cell proliferation is restored, as measured by assays such as [3H]thymidine incorporation or CFSE dilution. |
| Insufficient IL-2 Receptor (CD25) Expression | Verify CD25 expression on anergic T-cells using flow cytometry. If expression is low, co-stimulation with anti-CD28 may be required to upregulate CD25. | Increased CD25 expression on the T-cell surface, rendering them more responsive to IL-2. |
| T-cell Exhaustion | Assess for expression of exhaustion markers such as PD-1, TIM-3, and LAG-3 via flow cytometry.[4] If exhaustion is confirmed, consider blockade of these inhibitory receptors using specific antibodies in combination with IL-2. | Reduction in exhaustion markers and restoration of proliferative capacity. |
| Cell Death (Apoptosis) | Culture T-cells with a pan-caspase inhibitor to determine if apoptosis is the cause of low cell numbers. If so, optimize cell density and IL-2 concentration to promote survival. | Increased viable cell recovery. |
Problem 2: T-cells show limited or no recovery of function after co-stimulation with anti-CD28.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Anti-CD28 Antibody | Ensure the anti-CD28 antibody is a functional grade, stimulating clone. Titrate the concentration of soluble anti-CD28 (typically 1-5 µg/mL).[5] | Restoration of T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ). |
| Profound Anergic State | Combine anti-CD28 co-stimulation with a low dose of IL-2 (e.g., 10-20 IU/mL) to synergistically break anergy.[6] | Enhanced reversal of anergy compared to either treatment alone. |
| Downregulation of CD28 on T-cells | Verify CD28 expression on anergic T-cells using flow cytometry. If expression is significantly reduced, alternative co-stimulatory pathways (e.g., ICOS, 4-1BB) may need to be targeted. | Identification of an alternative co-stimulatory pathway to rescue T-cell function. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of T-cell anergy induction by this compound?
A1: this compound (an anti-CD3 antibody) crosslinks the T-cell receptor (TCR)/CD3 complex, providing a strong "Signal 1" for T-cell activation. In the absence of a co-stimulatory "Signal 2" (typically provided by CD28 engagement), this leads to a state of unresponsiveness or anergy.[7][8] This anergic state is characterized by a block in IL-2 production and proliferation upon subsequent antigen encounter.[7][9]
Q2: How can I confirm that my T-cells are truly anergic?
A2: Anergic T-cells are characterized by their inability to proliferate or produce key cytokines like IL-2 upon restimulation through their TCR. You can assess this by:
-
Proliferation Assays: Using [3H]thymidine incorporation or CFSE dilution assays to measure the lack of proliferation upon restimulation with anti-CD3/CD28.[5][10]
-
Cytokine Production Assays: Measuring IL-2 and IFN-γ levels in the culture supernatant by ELISA or intracellular cytokine staining followed by flow cytometry after restimulation.[11][12]
-
Flow Cytometry: Anergic T-cells may exhibit altered expression of surface markers. While no single marker definitively identifies anergy, a panel including CD25, CD69, and inhibitory receptors like CTLA-4 and PD-1 can be informative.[13][14]
Q3: What is the role of co-stimulation in preventing this compound induced anergy?
A3: Co-stimulation, primarily through the CD28 receptor, provides a critical second signal that synergizes with the TCR signal to promote full T-cell activation, proliferation, and cytokine secretion.[15][16][17] The presence of a co-stimulatory signal during the initial activation with anti-CD3 can prevent the induction of anergy.[15][16]
Q4: Can cytokines other than IL-2 be used to reverse anergy?
A4: Yes, other cytokines have been shown to play a role in overcoming T-cell anergy. IL-4 has been reported to break anergy, often in synergy with anti-CD28 antibodies.[6] Pro-inflammatory cytokines like IL-6 and IL-1, particularly in the context of TLR-activated dendritic cells, can contribute to the reversal of anergy in regulatory T-cells.[18]
Q5: How long does it take to reverse T-cell anergy in culture?
A5: The time required to reverse anergy can vary depending on the depth of the anergic state and the method used for reversal. Typically, culturing anergic T-cells with IL-2 for 2-4 days can lead to a significant restoration of proliferative capacity. Spontaneous reversal in the absence of stimulation is a much slower process.[19]
Experimental Protocols
Protocol 1: Induction of T-Cell Anergy using Immobilized Anti-CD3
This protocol describes the induction of anergy in a population of resting human T-cells.
Materials:
-
Purified human CD4+ or CD8+ T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Anti-human CD3 antibody (clone OKT3 or equivalent)
-
Sterile PBS
-
Tissue culture plates (96-well, flat-bottom)
Procedure:
-
Coat Plates: Dilute the anti-CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS. Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow for antibody immobilization.
-
Aspirate the antibody solution and wash the wells three times with sterile PBS to remove any unbound antibody.
-
Cell Plating: Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each anti-CD3 coated well.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Harvest and Rest: Gently resuspend the cells and transfer them to a new, uncoated plate. Culture the cells in fresh complete RPMI-1640 medium for an additional 2-3 days to allow them to enter a resting state. These cells are now considered anergic.
Protocol 2: Reversal of T-Cell Anergy using IL-2
This protocol outlines the steps to reverse the anergic state induced in Protocol 1.
Materials:
-
Anergic T-cells (from Protocol 1)
-
Complete RPMI-1640 medium
-
Recombinant human IL-2
-
Tissue culture plates (96-well, round-bottom)
-
Stimulation reagents (e.g., anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28)
Procedure:
-
Cell Plating: Resuspend the anergic T-cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
IL-2 Treatment: Add recombinant human IL-2 to the wells at a final concentration of 20-100 IU/mL.
-
Incubate the cells for 2-4 days at 37°C in a 5% CO2 incubator.
-
Assessment of Anergy Reversal:
-
After the IL-2 treatment, wash the cells to remove exogenous IL-2.
-
Restimulate the T-cells with anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28.
-
Assess proliferation after 48-72 hours using a [3H]thymidine incorporation or CFSE dilution assay.
-
Collect supernatants after 24-48 hours to measure cytokine production (IL-2, IFN-γ) by ELISA.
-
Visualizations
References
- 1. Modifying interleukin-2 concentrations during culture improves function of T cells for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of interleukin-2 in superantigen-induced T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of anergy in resting human T lymphocytes by immobilized anti-CD3 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of T cell anergy: integration of environmental cues and infectious tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction and stability of the anergic phenotype in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Induction of T-cell activation or anergy determined by the combination of intensity and duration of T-cell receptor stimulation, and sequential induction in an individual cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. CD28-mediated signalling co-stimulates murine T cells and prevents induction of anergy in T-cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. T cell - Wikipedia [en.wikipedia.org]
- 18. Regulatory T cell suppression and anergy are differentially regulated by proinflammatory cytokines produced by TLR-activated dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reversal of in vitro T cell clonal anergy by IL-2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Detection and impact of neutralizing anti-OKT3 antibodies in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays to detect and characterize neutralizing anti-OKT3 antibodies.
Frequently Asked Questions (FAQs)
Q1: What are anti-OKT3 antibodies and why are they significant?
A1: OKT3 (muromonab-CD3) is a murine monoclonal antibody that targets the CD3 epsilon chain of the T-cell receptor complex.[1][2][3] It is a potent immunosuppressant used to prevent the rejection of organ allografts.[1] However, being a murine antibody, it is highly immunogenic in humans and can trigger the production of anti-drug antibodies (ADAs), specifically anti-OKT3 antibodies.[1] These antibodies can be of different types, including anti-idiotypic and anti-isotypic.[4][5] The presence of neutralizing anti-OKT3 antibodies, which are typically IgG anti-idiotypic antibodies, can bind to OKT3 and inhibit its therapeutic function, leading to treatment failure.[1][4][5] Therefore, monitoring the presence and titer of these antibodies is crucial for patient management.[6]
Q2: What are the common methods for detecting anti-OKT3 antibodies?
A2: Several immunological assays are used to detect and quantify anti-OKT3 antibodies. The most common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for detecting and quantifying total anti-OKT3 antibodies.[1][6][7]
-
Flow Cytometry-based Neutralization Assay: This method assesses the ability of patient serum to block the binding of fluorescently labeled OKT3 to CD3-positive T-cells, thereby detecting neutralizing antibodies.[4][7]
-
Competitive Ligand-Binding Assays: These assays measure the ability of anti-OKT3 antibodies in a sample to compete with a labeled form of OKT3 for binding to the CD3 antigen.[1][8]
-
Complement-Dependent Cytotoxicity (CDC) Assay: This assay determines the ability of anti-OKT3 antibodies to mediate the lysis of target cells in the presence of complement, which is another mechanism of action for some therapeutic antibodies.[9][10][11]
Q3: What is the difference between anti-idiotypic and anti-isotypic anti-OKT3 antibodies?
A3:
-
Anti-idiotypic antibodies recognize the unique antigen-binding site (idiotope) of the OKT3 antibody. These are often the antibodies that neutralize the therapeutic effect of OKT3 by directly blocking its binding to the CD3 receptor on T-cells.[4][5]
-
Anti-isotypic antibodies recognize the constant region (isotype) of the murine OKT3 antibody (e.g., mouse IgG2a). While they indicate an immune response to the foreign protein, they do not typically neutralize the function of OKT3.[5]
Q4: How do neutralizing anti-OKT3 antibodies impact T-cell activation assays?
A4: OKT3 is a potent T-cell mitogen, meaning it can induce T-cell activation and proliferation.[1][12] Neutralizing anti-OKT3 antibodies will inhibit this mitogenic activity. In a T-cell activation assay, the presence of neutralizing antibodies in a patient's serum will lead to a reduced or absent proliferative response, decreased cytokine production (e.g., IL-2), and lower expression of activation markers (e.g., CD25, CD69) upon stimulation with OKT3.[13]
Troubleshooting Guides
Troubleshooting ELISA for Anti-OKT3 Antibody Detection
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 1% BSA).[1] |
| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. | |
| Non-specific binding of secondary antibody | Use a pre-adsorbed secondary antibody or titrate the secondary antibody concentration. | |
| Low Signal | Insufficient incubation time | Extend the incubation times for the sample, primary, and/or secondary antibodies.[14] |
| Low antibody concentration in the sample | Concentrate the sample or use a more sensitive detection substrate. | |
| Inactive enzyme conjugate | Use a fresh batch of enzyme conjugate. | |
| High Variability between Wells | Pipetting errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Uneven temperature during incubation | Ensure the plate is incubated at a uniform temperature.[14] | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Troubleshooting Flow Cytometry-based Neutralization Assay
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution between Positive and Negative Populations | Suboptimal concentration of fluorescently labeled OKT3 | Titrate the fluorescently labeled OKT3 to determine the optimal concentration that provides a bright signal with minimal background. |
| High background staining | Include an isotype control to set the negative gate accurately.[15] Use an Fc block to prevent non-specific binding to Fc receptors.[15] | |
| Cell viability issues | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically. | |
| False Positives | Presence of other blocking factors in the serum | Pre-treat serum to remove potential interfering substances. |
| Non-specific inhibition | Run a control with an irrelevant antibody to ensure the observed inhibition is specific to anti-OKT3 antibodies. | |
| False Negatives | Low affinity of neutralizing antibodies | Increase the incubation time of the serum with the cells before adding the labeled OKT3. |
| Insufficient concentration of neutralizing antibodies | Test different dilutions of the patient serum. |
Experimental Protocols
Protocol: ELISA for Total Anti-OKT3 Antibodies
This protocol is a general guideline and may require optimization.
-
Coating: Coat a 96-well ELISA plate with OKT3 antibody (1 µ g/100 µl in bicarbonate buffer) and incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted patient serum and control samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.[16]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[16]
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol: Flow Cytometry-based Neutralization Assay
This protocol is a general guideline and may require optimization.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor and adjust the cell concentration.
-
Serum Incubation: Incubate the PBMCs with heat-inactivated patient serum (at various dilutions) or control serum for 30-60 minutes at 4°C.
-
Labeled OKT3 Incubation: Without washing, add a pre-titered amount of fluorescently labeled OKT3 (e.g., FITC-OKT3) to the cells and incubate for another 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold flow cytometry buffer (e.g., PBS with 2% FBS).
-
Staining (Optional): Stain for other cell surface markers if needed.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte population and then on CD3-positive T-cells. The percentage of OKT3-positive cells or the mean fluorescence intensity (MFI) is determined. A reduction in the percentage or MFI in the presence of patient serum compared to the control indicates the presence of neutralizing antibodies.
Signaling Pathways and Workflows
Caption: OKT3-mediated T-Cell Activation Signaling Pathway.
Caption: Experimental workflow for neutralizing antibody detection.
Caption: General workflow for an anti-OKT3 antibody ELISA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CD3 Monoclonal Antibody (OKT3), APC (17-0037-42) [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Immunologic monitoring during OKT3 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection of anti-OKT3 antibodies with the Transtat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody response to OKT3 and methods for monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of anti-OKT3 antibodies after OKT3 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complement-Dependent Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complement-Dependent Cytotoxicity (CDC) Assay | Sartorius [sartorius.com]
- 11. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Mechanism of T lymphocyte activation by OKT3 antibodies. A general model for T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human T cell activation by OKT3 is inhibited by a monoclonal antibody to CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. FITC Anti-Human CD3 Antibody[OKT-3] - Elabscience® [elabscience.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Reducing non-specific binding of Muromonab-CD3 in flow cytometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Muromonab-CD3 in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in flow cytometry?
This compound, also known as OKT3, is a mouse monoclonal antibody that specifically targets the CD3 epsilon chain, a protein component of the T-cell receptor (TCR) complex on the surface of T lymphocytes.[1][2][3] In flow cytometry, it is used to identify and quantify T cells.[4] this compound is of the murine IgG2a isotype.[1]
Q2: What are the primary causes of non-specific binding with this compound?
Non-specific binding in flow cytometry can lead to high background fluorescence and false positive results. The main causes include:
-
Fc Receptor (FcR) Binding: The Fc (Fragment crystallizable) portion of the this compound antibody can bind to Fc receptors present on the surface of various immune cells like monocytes, macrophages, B cells, and natural killer (NK) cells.[5][6][7] This is a major contributor to non-specific staining.[7][8]
-
Excessive Antibody Concentration: Using too much antibody increases the likelihood of low-affinity, non-specific interactions with cell surfaces.[9][10][11] Antibody titration is crucial to determine the optimal concentration that maximizes the signal-to-noise ratio.[12][13]
-
Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies and fluorochromes, leading to high background.[14][15]
-
Hydrophobic and Ionic Interactions: Antibodies and fluorochromes can non-specifically adhere to cells due to hydrophobic or ionic interactions.[16]
Q3: What is Fc blocking and why is it important?
Fc blocking is a critical step to prevent the Fc portion of your primary antibody (in this case, this compound) from binding to Fc receptors on cells.[6] This is achieved by pre-incubating the cells with a blocking reagent that saturates the Fc receptors, ensuring that the subsequent staining with this compound is specific to the CD3 antigen.[17][18] Forgetting to block Fc receptors can lead to significant false positive signals, especially in samples containing monocytes, macrophages, or B cells.[7][19]
Q4: What are isotype controls and should I use them?
Isotype controls are antibodies that have the same immunoglobulin class (e.g., mouse IgG2a) and fluorophore conjugation as the primary antibody but lack specificity for the target antigen.[15] Their purpose is to help estimate the level of non-specific background staining caused by the antibody's Fc region binding to Fc receptors.[15] However, the use of isotype controls is debated.[15][20] They should not be used for setting positive/negative gates but can be a useful tool for troubleshooting high background issues.[15] An alternative is an isoclonic control, where cells are stained in the presence of an excess of unlabeled antibody to block specific binding sites.[15]
Troubleshooting Guide
Issue: High background staining across all cell populations.
This is a common issue that can obscure specific signals. Follow this workflow to diagnose and resolve the problem.
Caption: A step-by-step workflow for troubleshooting high background.
Key Experimental Protocols
Protocol 1: Fc Receptor Blocking
This step is crucial for reducing non-specific binding to cells that express Fc receptors, such as monocytes and B cells.[5][21]
Materials:
-
Single-cell suspension
-
Fc Receptor (FcR) blocking reagent (e.g., commercial Human Fc Block, Mouse Fc Block (anti-CD16/CD32), or normal serum from the same species as the primary antibody).[7][8][22]
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS or BSA).[9]
Procedure:
-
Prepare your cells in a single-cell suspension at the desired concentration (e.g., 1 x 10^6 cells per tube).[23]
-
Centrifuge the cells and discard the supernatant.
-
Add the appropriate FcR blocking reagent according to the manufacturer's instructions. For example, pre-incubate human cells with a human Fc receptor binding inhibitor or mouse cells with an anti-mouse CD16/32 antibody.[24]
-
Incubate for 10-20 minutes at room temperature or 4°C.[5][24]
-
Do not wash the cells. Proceed directly to the antibody staining step. The blocking reagent should remain present during antibody incubation.[18]
Caption: How Fc blocking prevents non-specific antibody binding.
Protocol 2: Antibody Titration
Titration is the process of determining the optimal antibody concentration that provides the best signal-to-noise ratio.[12][13] This is the most effective way to reduce non-specific binding while ensuring a bright positive signal.[12]
Materials:
-
Cells known to be positive for CD3.
-
This compound antibody.
-
Flow Cytometry Staining Buffer.
-
FACS tubes or 96-well plate.
Procedure:
-
Prepare a single-cell suspension. Aliquot approximately 1 x 10^6 cells into a series of 6-8 FACS tubes or wells.[23]
-
Prepare a serial dilution series of the this compound antibody in staining buffer. A 2-fold serial dilution is common. Start at a concentration higher than the manufacturer's recommendation (e.g., 2x) and dilute down.[12][25]
-
Include an "unstained" control tube with cells only.[23]
-
Centrifuge the cell aliquots, discard the supernatant, and resuspend each cell pellet in 50-100 µL of one of the antibody dilutions.[9][23]
-
Wash the cells by adding 2-3 mL of staining buffer and centrifuging.[23] Repeat the wash step at least once.
-
Resuspend the cells in an appropriate volume of staining buffer for analysis on the flow cytometer.
-
Analyze the samples, starting with the most dilute antibody concentration.[9]
-
Calculate the Stain Index (SI) for each concentration to determine the optimal titer. The SI is typically calculated as: (MFI of positive population - MFI of negative population) / (2 * Standard Deviation of negative population). The optimal concentration is the one that gives the highest SI.[12]
Data Presentation: Recommended Reagent Concentrations
The following table summarizes typical concentration ranges and incubation times for reagents used to minimize non-specific binding. Note that these are starting points and should be optimized for your specific cell type and experimental conditions.[13]
| Reagent/Parameter | Recommended Concentration/Condition | Purpose |
| Staining Buffer Additive | ||
| Bovine Serum Albumin (BSA) | 0.1 - 2% in PBS[5][9] | Reduces non-specific hydrophobic interactions. |
| Fetal Bovine Serum (FBS) | 1 - 10% in PBS[5] | Reduces non-specific hydrophobic interactions. |
| Fc Blocking Reagents | ||
| Commercial Fc Block | Per manufacturer's instructions[8] | Blocks Fc receptors on monocytes, B cells, etc. |
| Normal/Whole Serum | 5-10% (from species of cells)[7][21] | Blocks Fc receptors. |
| Purified Immunoglobulin (IgG) | 4 mg/mL (for human cells)[17] | Blocks Fc receptors. |
| Antibody Incubation | ||
| Incubation Time | 20 - 30 minutes[12][23] | Standard time for antibody binding. |
| Incubation Temperature | 2 - 8°C (on ice)[12][14] | Reduces cell metabolism and internalization of surface antigens. |
| Cell Viability | ||
| Viability Dyes | Per manufacturer's instructions | To exclude dead cells from analysis.[14] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nanocellect.com [nanocellect.com]
- 5. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. fcslaboratory.com [fcslaboratory.com]
- 8. BD Fc Block™ Reagents [bdbiosciences.com]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 11. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 12. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 13. welcome.cytekbio.com [welcome.cytekbio.com]
- 14. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Blocking reagents [abcam.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of isotypic control antibodies in the analysis of CD3+ and CD3+, CD4+ lymphocyte subsets by flow cytometry. Are they really necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. colibri-cytometry.com [colibri-cytometry.com]
- 23. health.uconn.edu [health.uconn.edu]
- 24. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Flow Cytometry Antibody Titration Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Stabilizing Muromonab-CD3 for Long-Term Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stabilization of Muromonab-CD3 for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and handling, ensuring the integrity and functionality of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for long-term storage of this compound?
A1: For long-term stability, this compound should be stored in a formulation that minimizes aggregation, degradation, and loss of activity. The commercial formulation of this compound (Orthoclone OKT3) provides a good starting point and consists of a buffered solution at pH 7.0 ± 0.5 containing monobasic sodium phosphate, dibasic sodium phosphate, sodium chloride, and polysorbate 80.[1] For custom formulations, a buffer in the pH range of 6.0-7.5 is generally recommended for murine IgG2a antibodies. The inclusion of a surfactant like Polysorbate 80 is crucial to prevent surface-induced aggregation. Stabilizers such as sucrose (B13894) or trehalose (B1683222) can be added to protect against freeze-thaw and lyophilization stresses.
Q2: What are the optimal temperature conditions for storing this compound?
A2: For long-term storage (months to years), this compound should be stored at or below -20°C, with -80°C being preferable to minimize chemical degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. It is critical to avoid repeated freeze-thaw cycles, as this is a major cause of antibody aggregation and degradation.
Q3: How can I prevent aggregation of this compound during storage and handling?
A3: Aggregation can be minimized by:
-
Formulation: Using an optimal buffer pH and including excipients like polysorbates (e.g., 0.01-0.1% Polysorbate 80) and stabilizers (e.g., sucrose, trehalose).
-
Storage: Aliquoting the antibody into single-use volumes to avoid multiple freeze-thaw cycles. When freezing, rapid freezing is generally preferred over slow freezing, and fast thawing is better than slow thawing to reduce the formation of aggregates.
-
Handling: Avoiding vigorous shaking or vortexing, which can cause mechanical stress and lead to aggregation. Gentle mixing by inversion is recommended.
Q4: What are the main degradation pathways for this compound and how can they be mitigated?
A4: The primary degradation pathways for monoclonal antibodies like this compound are:
-
Aggregation: The formation of dimers and higher-order oligomers. This is mitigated by optimizing the formulation with surfactants and stabilizers, and by proper handling and storage.
-
Fragmentation: Cleavage of the peptide backbone, which can be accelerated by non-optimal pH and elevated temperatures. Storing at low temperatures and in a pH-buffered solution (pH 6.0-7.5) can minimize fragmentation.
-
Deamidation: The conversion of asparagine residues to aspartic or isoaspartic acid. This is pH-dependent and can be minimized by maintaining the formulation pH in the slightly acidic to neutral range.
-
Oxidation: Modification of methionine and tryptophan residues. This can be reduced by minimizing exposure to light and oxygen, and by adding antioxidants like methionine to the formulation if necessary.
Q5: Is lyophilization a suitable method for long-term storage of this compound?
A5: Yes, lyophilization (freeze-drying) is an excellent method for ensuring the long-term stability of this compound, especially for creating a stable product that can be stored at refrigerated or even room temperature. A well-developed lyophilization cycle, in conjunction with a formulation containing cryoprotectants like sucrose or trehalose, can preserve the antibody's structure and activity for extended periods.[2][3][4][5][6]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Antibody Degradation | 1. Verify Storage Conditions: Confirm that the antibody has been stored at the correct temperature and protected from light. 2. Check for Aggregation: Analyze an aliquot of the antibody by Size Exclusion Chromatography (SEC) to determine the percentage of monomer, dimer, and higher-order aggregates. 3. Assess Freeze-Thaw Cycles: Determine how many times the antibody stock has been frozen and thawed. If more than 3-5 cycles, consider using a fresh aliquot. |
| Improper Handling | 1. Review Dilution Procedure: Ensure that the antibody was diluted in a suitable, sterile buffer. Avoid diluting the entire stock at once. 2. Check for Contamination: Culture an aliquot of the diluted antibody to check for microbial contamination, which can degrade the antibody. |
| Assay-Specific Issues | 1. Optimize Antibody Concentration: Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. 2. Verify Cell Health and CD3 Expression: Ensure that the target T-cells are viable and expressing sufficient levels of the CD3 receptor. |
Issue 2: High Background or Non-Specific Binding in Immunoassays (e.g., ELISA, Flow Cytometry)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | 1. Titrate the Antibody: Use a range of this compound concentrations to find the optimal balance between specific signal and background noise. |
| Inadequate Blocking | 1. Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and incubation times. |
| Insufficient Washing | 1. Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound antibody. 2. Add Detergent to Wash Buffer: Include a mild detergent like Tween-20 (0.05%) in your wash buffer. |
| Cross-Reactivity of Secondary Antibody | 1. Use Pre-adsorbed Secondary Antibodies: If using a secondary antibody, ensure it is pre-adsorbed against the species of your sample to minimize cross-reactivity. |
Quantitative Stability Data
The following tables provide illustrative stability data for a typical murine IgG2a monoclonal antibody. This data is intended for educational purposes to demonstrate expected trends and should not be considered as exact specifications for this compound. Actual stability will depend on the specific formulation and storage conditions.
Table 1: Effect of Temperature on Aggregation of a Murine IgG2a Antibody (in PBS, pH 7.2) over 3 Months
| Temperature | % Monomer | % Dimer | % Higher-Order Aggregates |
| -80°C | >99% | <1% | <0.5% |
| -20°C | 98-99% | 1-2% | <0.5% |
| 4°C | 95-97% | 2-4% | 1-2% |
| 25°C | 85-90% | 5-10% | 5-10% |
| 40°C | 70-80% | 10-15% | 10-15% |
Table 2: Influence of pH on the Stability of a Murine IgG2a Antibody at 4°C for 6 Months
| pH | % Monomer Remaining | Relative Binding Activity (%) |
| 5.0 | 92% | 85% |
| 6.0 | 97% | 98% |
| 7.0 | 96% | 95% |
| 8.0 | 90% | 80% |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of this compound.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection and Elution: Inject 20-50 µL of the prepared sample onto the column and elute with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
ELISA for Determination of Binding Activity
Objective: To assess the binding activity of this compound to its target, the CD3 antigen.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a recombinant human CD3 epsilon protein (or a CD3-expressing cell lysate) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of the this compound samples (both the test sample and a reference standard) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value for the test sample relative to the reference standard.
Visualizations
Caption: Simplified CD3 signaling pathway initiated by TCR engagement.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. drugs.com [drugs.com]
- 2. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent. | Semantic Scholar [semanticscholar.org]
- 4. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Endotoxin Contamination in Muromonab-CD3 Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize endotoxin (B1171834) contamination in Muromonab-CD3 preparations.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for this compound preparations?
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
A2: Endotoxins are ubiquitous in the environment.[4] Common sources of contamination in a laboratory setting include:
-
Water: Water used for preparing buffers, media, and for rinsing glassware can be a primary source.
-
Reagents and Media: Cell culture media, sera, and other biological reagents can contain endotoxins.[5]
-
Plasticware and Glassware: Even sterile plasticware and glassware can harbor endotoxins.[5][6]
-
Personnel: Poor aseptic technique can introduce endotoxins from the air or skin.[6]
-
Bacterial Contamination: Any unintended bacterial growth during the production and purification process of this compound will lead to high levels of endotoxin.
Q3: What are the acceptable limits for endotoxin in this compound preparations?
A3: The acceptable endotoxin limit depends on the intended use of the this compound preparation. For parenteral drugs administered intravenously, the United States Pharmacopeia (USP) recommends a limit that should not exceed 5 Endotoxin Units (EU) per kilogram of body weight per hour.[7][8] For research applications, especially those involving cell-based assays, it is desirable to keep endotoxin levels as low as possible, often below 0.1 EU/µg of protein, to avoid spurious cellular responses.[9] Some sensitive cell lines can be affected by endotoxin levels as low as 1 ng/mL.[3]
| Application | Recommended Endotoxin Limit | Reference |
| Parenteral Administration (IV) | < 5 EU/kg/hour | [7][8] |
| In Vitro Cell-Based Assays | < 0.1 EU/µg | [9] |
| Medical Devices (contacting cardiovascular system) | < 20 EU/device | [7] |
| Medical Devices (contacting cerebrospinal fluid) | < 2.15 EU/device | [7] |
Q4: How can I detect endotoxin levels in my this compound sample?
A4: The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[1][2] This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[10] There are three main variations of the LAL test:
-
Gel-Clot Method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin above a certain threshold.[1][11]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the lysate clots.
-
Chromogenic Method: A quantitative assay where the endotoxin-triggered enzymatic cascade cleaves a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin present.[1][11]
Troubleshooting Guide
Issue 1: My this compound preparation shows high levels of endotoxin.
| Potential Cause | Troubleshooting Step |
| Contaminated Water or Buffers | Use only pyrogen-free or endotoxin-free water for all solutions and buffers.[6] Test all stock solutions for endotoxin levels before use. |
| Contaminated Labware | Use certified endotoxin-free plasticware.[6] For glassware, depyrogenate by baking at 250°C for at least 45 minutes.[6][12] Alternatively, soak glassware in 0.5M NaOH and rinse thoroughly with endotoxin-free water.[13] |
| Contamination during Purification | Ensure all chromatography columns and resins are depyrogenated. Sanitize chromatography systems with 0.5-1M NaOH.[13] Perform purification in a clean environment with proper aseptic technique. |
| Endotoxin Associated with the Antibody | Endotoxins can bind to monoclonal antibodies, making them difficult to remove.[14][15] In such cases, standard purification methods may be insufficient. Proceed to specialized endotoxin removal techniques. |
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
| Potential Cause | Troubleshooting Step |
| Low-Level Endotoxin Contamination | Even low levels of endotoxin can cause non-specific T-cell activation and cytokine release, masking the specific effects of this compound.[4] |
| Test your this compound preparation for endotoxin levels using a sensitive LAL assay. | |
| If endotoxin is detected, use one of the removal methods described below. | |
| Include a negative control in your assay where cells are exposed to the same concentration of endotoxin found in your antibody preparation to assess its contribution to the observed effects. |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a general outline. Always follow the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
LAL Reagent Kit (including LAL, Control Standard Endotoxin, and LAL Reagent Water)
-
Depyrogenated glass tubes (10 x 75 mm)
-
Endotoxin-free pipette tips
-
Vortex mixer
-
Dry heat block or water bath at 37°C ± 1°C
-
Timer
Procedure:
-
Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water as per the manufacturer's instructions.
-
Standard Curve: Prepare a series of endotoxin standards by serially diluting the CSE.
-
Sample Preparation: Dilute your this compound sample with LAL Reagent Water. The dilution factor should be sufficient to overcome any potential product inhibition of the LAL assay.
-
Assay:
-
Pipette 100 µL of each standard, sample, and a negative control (LAL Reagent Water) into separate depyrogenated tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently vortex each tube and incubate at 37°C for 60 minutes, undisturbed.[16]
-
-
Reading Results: After incubation, carefully invert each tube 180°. A solid gel that remains at the bottom of the tube indicates a positive result.[16] The absence of a solid gel is a negative result. The endotoxin concentration in the sample is determined by the lowest concentration of the standard that forms a firm gel.
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography
This method is effective because endotoxins are negatively charged at neutral pH, while many proteins, including monoclonal antibodies, can be positively charged at a pH below their isoelectric point, allowing them to flow through a positively charged anion-exchange resin.[17][18]
Materials:
-
Anion-exchange chromatography column (e.g., Vivapure® Q membrane adsorbers)[17]
-
Equilibration buffer (e.g., 20 mM Tris, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Endotoxin-free water
-
This compound sample
Procedure:
-
Buffer Exchange: If necessary, exchange the buffer of your this compound sample to the equilibration buffer.
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5-10 column volumes of equilibration buffer.
-
Sample Loading: Load the this compound sample onto the column. The antibody should flow through, while the endotoxins bind to the resin.
-
Collection: Collect the flow-through containing the purified this compound.
-
Washing: Wash the column with several column volumes of equilibration buffer to recover any remaining antibody.
-
Elution (Optional): Elute the bound endotoxins with the high-salt elution buffer to regenerate the column.
-
Analysis: Test the collected fractions for protein concentration and endotoxin levels.
Visualizations
Caption: Endotoxin-induced pro-inflammatory signaling pathway.
Caption: Workflow for endotoxin removal using anion-exchange chromatography.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. corning.com [corning.com]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. wakopyrostar.com [wakopyrostar.com]
- 6. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 7. Considerations For Establishing Endotoxin Limits For New-Age Medical Devices | FUJIFILM Wako [wakopyrostar.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 抗CD3 [OKT3] (Low Endotoxin)抗体 | Anti-CD3 [OKT3] (Low Endotoxin) antibody | フナコシ [funakoshi.co.jp]
- 10. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchmarkproducts.com [benchmarkproducts.com]
- 13. Purification of Endotoxin Free mAbs [users.path.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Endotoxin reduction in monoclonal antibody preparations using arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 17. sartorius.com [sartorius.com]
- 18. sinobiological.com [sinobiological.com]
Cell viability issues with high concentrations of Muromonab-CD3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Muromonab-CD3 (also known as OKT3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a murine monoclonal antibody that targets the CD3 complex on the surface of T-lymphocytes.[1][2][3] Binding of this compound to the T-cell receptor (TCR)-CD3 complex initially leads to T-cell activation.[1][3] However, subsequent exposure results in a blockage of T-cell function, induction of apoptosis (programmed cell death), and ultimately, depletion of T-cells.[1][2][4]
Q2: Why am I observing decreased T-cell viability at high concentrations of this compound?
High concentrations of this compound can lead to a phenomenon known as Activation-Induced Cell Death (AICD).[5][6] This process is characterized by an initial, robust T-cell activation and proliferation, which is then followed by apoptosis.[6] This "abortive proliferation" is a negative regulatory mechanism to control T-cell expansion.
Q3: What is the mechanism of Activation-Induced Cell Death (AICD) triggered by high-dose this compound?
AICD induced by high concentrations of anti-CD3 antibodies is primarily mediated through the Fas/FasL signaling pathway.[5][7] Upon strong and sustained T-cell receptor stimulation, there is an upregulation of both Fas (CD95) and its ligand (FasL) on the T-cell surface.[8][9] The engagement of FasL with Fas initiates a downstream signaling cascade involving the activation of caspases, which are key executioner enzymes of apoptosis.[6][10][11][12]
Q4: What are the typical signs of cytokine release syndrome (CRS) in vitro, and how can it affect my experiments?
In vitro, the massive T-cell activation caused by this compound can lead to a significant release of pro-inflammatory cytokines such as TNF-alpha and IFN-gamma.[1][3] This can create a toxic microenvironment in your cell culture, contributing to decreased cell viability. While CRS is a clinical syndrome, the underlying massive cytokine release can be observed in vitro and should be considered a potential cause of poor cell health.[1][13][14]
Troubleshooting Guide: Low T-Cell Viability
This guide provides a step-by-step approach to troubleshoot common issues related to decreased T-cell viability when using high concentrations of this compound.
dot
Caption: Troubleshooting workflow for low T-cell viability.
Data Presentation: this compound Concentration and Effects
| Concentration Range (OKT3) | Expected Effect on T-Cells | Potential Issues |
| Low (10-20 ng/mL) | Mitogenic; induces T-cell proliferation.[15][16] | Suboptimal activation. |
| Mid (1 µg/mL) | Inhibition of cytotoxic T-lymphocyte (CTL) mediated lysis.[17] | Balance between activation and inhibition needs to be determined empirically. |
| High (10 µg/mL) | Induction of Fas-mediated apoptosis (AICD).[7] | Significant decrease in cell viability. |
| Very High (>2.5 µg/mL) | No further increase in mitogenesis observed; potential for increased cytotoxicity.[15][16] | Severe cell death and experimental failure. |
Experimental Protocols
Assessment of T-Cell Viability using MTT Assay
This protocol is adapted for suspension T-cells to measure metabolic activity as an indicator of cell viability.
Materials:
-
T-cell culture
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed T-cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment: Add various concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
T-cell culture treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect T-cells from your culture after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagram
dot
Caption: High-dose this compound induced AICD pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation-induced T cell death, and aberrant T cell activation via TNFR1 and CD95-CD95 ligand pathway in stable cardiac transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoteintech.com [nanoteintech.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]
- 9. The Role of Fas/FasL Apoptotic Pathway in the Development of Chronic Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of caspase-3-like enzymes in non-apoptotic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation Is Required for T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Side-effects of a monoclonal antibody, muromonab CD3/orthoclone OKT3: bibliographic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OKT3: a monoclonal anti-human T lymphocyte antibody with potent mitogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OKT3 monoclonal antibody inhibits cytotoxic T lymphocyte mediated cell lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fc receptor binding effects on Muromonab-CD3 activity in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro effects of Fc receptor binding on the activity of Muromonab-CD3 (also known as OKT3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high levels of T-cell activation and cytokine release in my PBMC culture after adding soluble this compound?
A1: This is an expected outcome and a key characteristic of this compound's mechanism. This compound is a murine IgG2a antibody that binds to the CD3 complex on T-cells.[1][2] Its Fc portion is recognized and bound by Fc receptors (FcγR), particularly on accessory cells like monocytes, which are present in your Peripheral Blood Mononuclear Cell (PBMC) culture.[3] This binding cross-links the CD3 receptors on T-cells, delivering a potent activating signal that mimics the first step of T-cell activation by antigen-presenting cells.[3][4] This activation leads to T-cell proliferation and a significant release of pro-inflammatory cytokines, often referred to as a "cytokine storm" or Cytokine Release Syndrome (CRS) in clinical settings.[2][5]
Q2: My experiment using highly purified T-cells and soluble this compound shows no proliferation. What is wrong?
A2: This result is also expected. In the absence of accessory cells (like monocytes), there are no Fc receptors to cross-link the soluble this compound antibodies bound to the T-cell surface.[4] This cross-linking step is essential for delivering a strong activation signal.[4][6] To induce proliferation in a purified T-cell culture, you must provide an artificial cross-linking signal. This can be achieved by immobilizing the this compound on the culture plate or by adding a secondary anti-mouse antibody to cross-link the this compound already bound to the T-cells.[4]
Q3: How can I study the immunosuppressive effects of this compound in vitro without inducing a massive cytokine release?
A3: To separate the immunosuppressive effects from the activation caused by Fc receptor binding, you need to prevent the cross-linking mechanism. You can achieve this by:
-
Using F(ab')2 fragments: These fragments of the this compound antibody contain the CD3-binding sites but lack the Fc portion, preventing interaction with Fc receptors.[7]
-
Using Fc-mutated antibodies: Genetically engineered versions of anti-CD3 antibodies with mutations in the Fc region have been developed to have a reduced affinity for Fc receptors.[8][9][10] These variants are significantly less mitogenic but retain their ability to modulate the T-cell receptor.[10]
-
Blocking Fc receptors: You can add an antibody that specifically blocks the Fc receptors on accessory cells (e.g., anti-FcγR mAb 2.4G2 in mouse models) before adding this compound.[3]
Q4: Do polymorphisms in Fc receptors affect this compound activity?
A4: Yes, they can significantly impact the outcome. The Fc receptor for murine IgG1, FcγRIIa, is polymorphic in humans.[11] Individuals can be categorized as "high responders" (HR) or "low responders" (LR) based on their FcγRIIa phenotype. In vitro, cells from HR individuals show robust T-cell proliferation and cytokine release in response to murine IgG1 anti-CD3 antibodies, while cells from LR individuals do not.[11] This directly correlates with in vivo effects, where HR patients experience cytokine release and associated side effects, while LR patients do not.[11]
Q5: What is the primary mechanism of immunosuppression by this compound if Fc-receptor binding is not required for it?
A5: The primary immunosuppressive action of this compound involves binding to the CD3/T-cell receptor (TCR) complex, which leads to two main outcomes:
-
Antigenic Modulation: The CD3/TCR complex is internalized and cleared from the T-cell surface, rendering the T-cell unable to recognize antigens.[2][12]
-
Apoptosis: The binding of this compound can induce T-cell apoptosis (programmed cell death), leading to the depletion of T-cells.[2][13][14]
Studies have shown that non-mitogenic, Fc-receptor non-binding anti-CD3 antibodies are still effective at inducing immunosuppression, confirming that this effect is separate from the Fc-mediated activation.[3]
Quantitative Data Summary
The following tables summarize quantitative data on cytokine release induced by different anti-CD3 antibody constructs.
Table 1: Comparison of In Vitro Cytokine Production by OKT3 vs. FcR Non-Binding hOKT3γ1(Ala-Ala)
| Cytokine | OKT3-induced Production | hOKT3γ1(Ala-Ala)-induced Production | Key Finding |
| IFN-γ | Induced | Not Detectable | FcR binding is critical for IFN-γ production.[9] |
| IL-10 | Induced | Induced | IL-10 production can occur without strong FcR binding.[9] |
| Ratio | - | Molar production of IL-10 was greater than with OKT3. | The non-FcR binding antibody skews the response towards IL-10.[9] |
Table 2: Qualitative Ranking of Cytokine Release by Different OKT3 Constructs in a Humanized Mouse Model
| Antibody Construct/Fragment (Ranked High to Low) | Fc Region Present? | Relative Cytokine Release |
| mIgG2a (Standard OKT3) | Yes (Mouse IgG2a) | Highest |
| hIgG1 (Ala-Ala) | Yes (Human IgG1, mutated) | High |
| hIgG1 diFab' maleimide (B117702) (DFM) | No | Medium-High |
| hIgG1 F(ab')₂ | No | Medium |
| mIgG2a F(ab')₂ | No | Low-Medium |
| hIgG1 Fab' | No | Lowest |
| Data derived from a study ranking various constructs. This demonstrates a clear trend where the presence and type of Fc region correlate with higher cytokine release.[7] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro T-Cell Activation & Cytokine Release Assay
This protocol is designed to measure T-cell activation and cytokine release from human PBMCs stimulated with this compound.
-
Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Plate PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells per well).
-
Prepare serial dilutions of this compound (e.g., from 0.1 ng/mL to 1000 ng/mL). Include an unstimulated (medium only) control and an isotype control antibody.
-
For comparison, include wells with an Fc-mutated or F(ab')2 version of an anti-CD3 antibody.
-
Add the antibody solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours. The optimal time point may vary depending on the specific cytokines being measured.
-
-
Sample Collection & Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Measure cytokine concentrations (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.
-
-
T-Cell Activation Marker Analysis (Optional):
-
Gently resuspend the cell pellets.
-
Stain cells with fluorescently-labeled antibodies against T-cell markers (CD3, CD4, CD8) and activation markers (CD69, CD25).
-
Analyze the percentage of activated T-cells using a flow cytometer.
-
Protocol 2: T-Cell Proliferation Assay with Cross-Linking
This protocol assesses T-cell proliferation using purified T-cells, requiring artificial cross-linking of this compound.
-
Cell Isolation:
-
Isolate PBMCs as described above.
-
Purify T-cells from the PBMC population using a negative selection magnetic bead kit to achieve high purity (>95%).
-
-
Assay Setup (Plate-Bound Method):
-
Coat wells of a 96-well plate with a goat anti-mouse IgG antibody overnight at 4°C.
-
Wash the wells thoroughly with sterile PBS to remove unbound secondary antibody.
-
Add this compound at various concentrations to the wells and incubate for 2 hours at 37°C to allow binding to the immobilized secondary antibody.
-
Wash the wells again to remove unbound this compound.
-
Add purified T-cells (2 x 10^5 cells per well) to the coated wells.
-
-
Incubation & Proliferation Measurement:
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Measure proliferation using a standard method, such as:
-
[³H]-Thymidine Incorporation: Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of culture, then harvest cells and measure incorporated radioactivity.
-
CFSE Staining: Label T-cells with CFSE before plating. After 72 hours, analyze CFSE dilution by flow cytometry, where each peak of reduced fluorescence represents a cell division.
-
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound: FcR-dependent vs. independent pathways.
Caption: Workflow for an in vitro this compound cytokine release assay.
Caption: Decisive role of Fc Receptor presence on this compound's in vitro effects.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fc receptor binding of anti-CD3 monoclonal antibodies is not essential for immunosuppression, but triggers cytokine-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of human T lymphocytes by crosslinking of anti-CD3 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of cross-linking in stepwise activation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A humanised mouse model of cytokine release: comparison of CD3-specific antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of human T cells by FcR nonbinding anti-CD3 mAb, hOKT3gamma1(Ala-Ala) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Role of polymorphic Fc receptor Fc gammaRIIa in cytokine release and adverse effects of murine IgG1 anti-CD3/T cell receptor antibody (WT31) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent T-cell activation with soluble vs plate-bound OKT3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent T-cell activation with the monoclonal antibody OKT3. The following information addresses specific issues related to the use of soluble versus plate-bound OKT3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing weak or no T-cell activation with soluble OKT3?
A1: Weak or absent T-cell activation with soluble OKT3 is a common issue that can arise from insufficient cross-linking of the T-cell receptor (TCR)/CD3 complex. Unlike plate-bound OKT3, which provides a solid phase for extensive receptor clustering, soluble OKT3 requires a secondary mechanism for effective cross-linking. In peripheral blood mononuclear cell (PBMC) cultures, this is often mediated by accessory cells, such as monocytes, that express Fc receptors which bind the Fc portion of the OKT3 antibody.[1] If you are using a purified T-cell population, the absence of these accessory cells can lead to poor activation.[2] Furthermore, without adequate cross-linking, soluble anti-CD3 can sometimes lead to T-cell unresponsiveness or anergy.[3]
Q2: My T-cells are dying after stimulation with OKT3. What could be the cause?
A2: T-cell death following OKT3 stimulation can be attributed to activation-induced cell death (AICD). This is particularly prevalent when T-cells receive a strong, prolonged signal through the TCR in the absence of co-stimulatory signals (Signal 2).[2] High concentrations of either soluble or plate-bound OKT3 can induce AICD, especially in the absence of exogenous IL-2.[2] It is crucial to titrate the OKT3 concentration to find an optimal balance between activation and cell death.
Q3: What is the functional difference between using soluble and plate-bound OKT3?
A3: The primary functional difference lies in the strength and nature of the signal delivered to the T-cells. Plate-bound anti-CD3 provides a potent and sustained signal by cross-linking a large number of TCRs on the cell surface, mimicking the immunological synapse formed with an antigen-presenting cell (APC).[2][4] This typically leads to robust proliferation and strong effector function.[2][5] Soluble anti-CD3, when effectively cross-linked by accessory cells, can also induce activation, but the signal may be less potent and more transient.[5] The choice between the two methods should be guided by the experimental goals. For instance, for short-term, strong activation for kinome analysis, plate-bound anti-CD3 is often preferred.[2]
Q4: Is co-stimulation with anti-CD28 necessary when using OKT3?
A4: Yes, co-stimulation is highly recommended for optimal T-cell activation, proliferation, and survival. While OKT3 provides the primary signal (Signal 1) through the TCR, anti-CD28 provides a crucial co-stimulatory signal (Signal 2) that promotes T-cell survival by upregulating anti-apoptotic proteins and enhances cytokine production, particularly IL-2.[6][7] Activating T-cells with OKT3 alone, especially in purified T-cell cultures, can lead to anergy or AICD.[2]
Troubleshooting Guides
Issue 1: Low T-Cell Proliferation with Plate-Bound OKT3
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody coating | Ensure the plate is coated with an appropriate concentration of OKT3 (typically 1-10 µg/mL in sterile PBS). Incubate for at least 2 hours at 37°C or overnight at 4°C to allow for sufficient binding to the plastic.[8] Wash the wells thoroughly with sterile PBS (3 times) to remove any unbound antibody before adding cells.[8] |
| Poor cell health | Use freshly isolated, healthy T-cells. Ensure high viability (>95%) before plating. Overly dense or sparse cell cultures can inhibit proliferation. A recommended seeding density is 0.5 x 10^6 cells/mL.[4] |
| Insufficient co-stimulation | Add soluble anti-CD28 antibody (typically 1-5 µg/mL) to the culture medium.[4][9] |
| Lack of essential cytokines | Supplement the culture medium with recombinant human IL-2 (e.g., 20-100 U/mL) to support T-cell proliferation and survival, especially after the initial activation phase.[4][10] |
Issue 2: Inconsistent Activation with Soluble OKT3
| Possible Cause | Troubleshooting Step |
| Absence of accessory cells | If using purified T-cells, consider adding irradiated PBMCs as a source of accessory cells to facilitate Fc-mediated cross-linking.[1] Alternatively, use a secondary anti-mouse IgG antibody to cross-link the soluble OKT3.[11] |
| Incorrect antibody concentration | Perform a dose-response titration of soluble OKT3 to determine the optimal concentration for your specific cell type and experimental conditions. High concentrations can lead to AICD.[2] |
| Genetic variability in Fc receptors | Be aware that there is polymorphism in human Fc receptors, which can lead to variable responses to soluble OKT3 among different donors.[1] |
| Induction of T-cell anergy | Ensure the presence of adequate co-stimulation (e.g., soluble anti-CD28) to prevent the induction of a non-responsive state.[3] |
Experimental Protocols
Protocol 1: T-Cell Activation with Plate-Bound OKT3
-
Plate Coating:
-
Prepare a 1-10 µg/mL solution of OKT3 antibody in sterile PBS.
-
Add 50 µL of the antibody solution to each well of a 96-well flat-bottom plate. For unstimulated controls, add 50 µL of sterile PBS.[8]
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[8]
-
Aseptically decant the antibody solution and wash the wells three times with sterile PBS.[8]
-
-
Cell Plating:
-
Prepare a single-cell suspension of PBMCs or purified T-cells in complete RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
-
Add cells to the coated wells at a density of 0.5-1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-3 days.[8]
-
Supplement with IL-2 as needed for longer-term cultures.
-
Protocol 2: T-Cell Activation with Soluble OKT3
-
Cell Preparation:
-
Prepare a single-cell suspension of PBMCs in complete RPMI 1640 medium. The presence of monocytes is crucial for this protocol.
-
-
Activation Cocktail:
-
Add soluble OKT3 to the cell suspension at a pre-determined optimal concentration (e.g., 0.01-1 µg/mL).[8]
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Monitor for signs of activation (e.g., cell clustering, upregulation of activation markers) over 24-72 hours.
-
Signaling Pathways and Workflows
Caption: Signaling pathways for T-cell activation by plate-bound vs. soluble OKT3.
Caption: Comparative workflow for T-cell activation experiments.
References
- 1. T cell unresponsiveness to the mitogenic activity of OKT3 antibody results from a deficiency of monocyte Fc gamma receptors for murine IgG2a and inability to cross-link the T3-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The induction of human T cell unresponsiveness by soluble anti-CD3 mAb requires T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. sid.ir [sid.ir]
- 6. Soluble anti-CD3 or immobilized anti-CD3 to stimulate T lymphocyte, differences? NovoPro [novoprolabs.com]
- 7. reddit.com [reddit.com]
- 8. protocols.io [protocols.io]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. Requirements for T cell activation by OKT3 monoclonal antibody: role of modulation of T3 molecules and interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Buffers and media considerations for Muromonab-CD3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Muromonab-CD3 (also known as OKT3) in experimental settings.
General Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a murine (mouse) monoclonal IgG2a antibody that targets the CD3 epsilon chain, a protein complex part of the T-cell receptor (TCR) complex found on mature T-cells.[1][2] Its mechanism involves binding to the CD3 complex, which initially causes T-cell activation.[3][4] However, this is followed by the internalization and removal (modulation) of the TCR from the T-cell surface, rendering the T-cell unable to recognize and respond to antigens.[2][3] This process ultimately blocks the function of cytotoxic T-cells and can lead to T-cell apoptosis (programmed cell death), resulting in potent immunosuppression.[1][5][6]
Q2: What are the common experimental applications of this compound?
In research settings, this compound is primarily used for the in vitro activation and proliferation of T-lymphocytes.[4][7] Because it can potently trigger T-cell activation when properly presented (e.g., bound to a surface), it serves as a reliable tool to study T-cell signaling, cytokine production, and expansion. Clinically, it was used to prevent acute organ transplant rejection.[1][8][9]
Q3: How should this compound antibody be stored and handled?
Proper storage is critical to maintain the antibody's activity. For long-term storage, it is best to aliquot the antibody into small, single-use volumes and store them at -20°C or -80°C.[10] Aliquotting prevents damage from repeated freeze-thaw cycles and reduces the risk of contamination.[10] Avoid using frost-free freezers, as their temperature cycles can denature the antibody.[10] For short-term use (1-2 weeks), the antibody can be kept at 4°C.[10] Always centrifuge the vial briefly upon receipt to collect all the solution at the bottom.[10]
Buffers and Media Considerations
Q4: What type of cell culture medium is recommended for T-cell experiments with this compound?
The most common basal medium for T-cell culture is RPMI 1640.[11][12] This should be supplemented to create a "complete medium."
| Component | Typical Final Concentration | Purpose |
| Basal Medium | - | RPMI 1640 provides essential salts, amino acids, and vitamins.[11] |
| Serum | 10% | Fetal Bovine Serum (FBS) or Human Serum provides growth factors and proteins.[11][12] |
| L-Glutamine | 2 mM | An essential amino acid for cell proliferation.[13] |
| Penicillin/Streptomycin | 1% (100 U/mL) | Prevents bacterial contamination.[14] |
| IL-2 (optional) | 10-100 U/mL | A critical cytokine that promotes the proliferation and survival of activated T-cells.[11][13] |
Q5: What buffers are recommended for diluting this compound and for washing cells?
A sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4, is the standard buffer for diluting the antibody and for washing cells.[13][14][15] For applications like flow cytometry, a staining buffer is recommended, which typically consists of PBS supplemented with 0.1-3% Bovine Serum Albumin (BSA) and 2 mM EDTA.[12][14] BSA helps to prevent non-specific antibody binding, while EDTA prevents cell clumping.
Experimental Protocols & Data
Q6: What is a standard protocol for T-cell activation using plate-bound this compound?
This method is highly effective as it mimics the cross-linking of the TCR that occurs during natural T-cell activation.[7]
Detailed Methodology:
-
Antibody Coating:
-
Dilute this compound to a final concentration of 1-5 µg/mL in sterile, cold PBS (without Ca²⁺/Mg²⁺).[13][16]
-
Add the diluted antibody solution to the wells of a tissue culture-treated plate (e.g., 100 µL for a 96-well plate or 2 mL for a 6-well plate).[13][17]
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[17]
-
Aspirate the coating solution and wash the wells twice with sterile PBS to remove any unbound antibody.[17]
-
-
Cell Plating:
-
Isolate T-cells or Peripheral Blood Mononuclear Cells (PBMCs) from the source material.
-
Resuspend the cells in complete RPMI 1640 medium at a density of 1-2 x 10⁶ cells/mL.[18]
-
Add the cell suspension to the antibody-coated wells.
-
-
Co-stimulation (Optional but Recommended):
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Activation markers (like CD69 and CD25) can be observed within 24 hours. Cell proliferation (clumping) is typically visible by 48-72 hours.[13]
-
Q7: What are typical working concentrations for this compound experiments?
The optimal concentration should be determined empirically for each specific cell type and assay. However, the following table provides common starting ranges.
| Application | This compound (OKT3) | Co-stimulator (Anti-CD28) | Cell Density | Typical Duration |
| Plate-Bound Activation | 1 - 5 µg/mL (coating conc.)[13][16] | 1 - 5 µg/mL (soluble)[13][19] | 1 - 2 x 10⁶ cells/mL[18] | 1 - 3 days[13] |
| Soluble Activation (with PBMCs) | 0.1 - 1 µg/mL (soluble) | 1 - 5 µg/mL (soluble) | 1 - 2 x 10⁶ cells/mL | 1 - 3 days |
| Bead-Based Activation | Bead-to-cell ratio of 1:1[14] | Coated on the same bead | 1 x 10⁶ cells/mL[14] | 1 - 9 days |
Troubleshooting Guide
Q8: I am observing low or no T-cell activation. What are the possible causes?
Low T-cell activation is a common issue. The following flowchart can help diagnose the problem.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action and Overview of OKT3 | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of action and overview of OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of T lymphocyte activation by OKT3 antibodies. A general model for T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms of immunosuppression induced by antithymocyte globulins and OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T cell unresponsiveness to the mitogenic activity of OKT3 antibody results from a deficiency of monocyte Fc gamma receptors for murine IgG2a and inability to cross-link the T3-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. docs.abcam.com [docs.abcam.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Physiological Activation of Human T Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Impact of Cryopreservation on T-Cell Response to Muromonab-CD3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of cryopreservation on T-cell responses to Muromonab-CD3.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using cryopreserved T-cells stimulated with this compound.
Issue 1: Reduced T-Cell Activation and Proliferation Post-Thaw
Symptoms:
-
Lower than expected expression of activation markers (e.g., CD25, CD69) on T-cells following this compound stimulation.
-
Decreased T-cell proliferation in response to this compound compared to fresh cells or historical data.
-
Reduced cytokine secretion (e.g., IFN-γ, IL-2, TNF-α) by cryopreserved T-cells upon stimulation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Cryopreservation and Thawing Technique | Review and optimize your cryopreservation and thawing protocols. Ensure a controlled freezing rate (approximately -1°C/minute) and rapid thawing at 37°C. Minimize the time cells are exposed to cryoprotectant at suboptimal temperatures. |
| Residual Cryoprotectant (DMSO) Inhibition | Dimethyl sulfoxide (B87167) (DMSO), a common cryoprotectant, can inhibit T-cell activation and proliferation even at low concentrations.[1][2][3][4] Wash cells thoroughly after thawing to remove residual DMSO. Consider including an additional wash step. |
| Post-Thaw Cell Stress and Apoptosis | Cryopreservation is a harsh process that can induce stress and apoptosis in T-cells. Allow cells a resting period of 1 to 24 hours in culture medium post-thaw before stimulation with this compound to allow for recovery.[5] |
| Incorrect this compound Concentration | The optimal concentration of this compound may differ between fresh and cryopreserved cells. Perform a dose-response titration to determine the optimal concentration for your cryopreserved T-cell assays. |
| Reduced Viability of T-Cell Subsets | Cryopreservation may selectively impact certain T-cell subpopulations that are more sensitive to freezing and thawing. Assess the viability and frequency of CD4+ and CD8+ T-cell subsets post-thaw using flow cytometry. |
Issue 2: Inconsistent or Variable Results Between Experiments
Symptoms:
-
High variability in T-cell activation, proliferation, or cytokine production in response to this compound across different experimental runs or different batches of cryopreserved cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cryopreservation Procedures | Standardize your cryopreservation protocol, including cell density, cryoprotectant concentration, and freezing rate. Use a controlled-rate freezer for optimal consistency. |
| Variable Thawing and Post-Thaw Handling | Implement a standardized thawing protocol. Ensure consistent timing of post-thaw resting periods and cell handling procedures. |
| Batch-to-Batch Variability of Cryopreserved Cells | If using different donor samples, be aware of inherent biological variability. If using the same donor, ensure that the cells were cryopreserved under identical conditions. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate T-cells?
This compound (also known as OKT3) is a murine monoclonal antibody that targets the CD3 complex on the surface of T-cells.[6][7][8] The CD3 complex is part of the T-cell receptor (TCR). Binding of this compound to the CD3 epsilon chain initially activates the T-cell, leading to the release of cytokines such as tumor necrosis factor (TNF) and interferon-gamma (IFN-γ).[9] This initial activation is followed by a blockage of T-cell function and induction of apoptosis, which is why it is used as an immunosuppressant.[7][9]
Q2: Why is the T-cell response to this compound often weaker with cryopreserved cells compared to fresh cells?
The cryopreservation process can damage T-cells, leading to reduced viability and function.[5][10] Additionally, residual DMSO from the cryopreservation medium can inhibit T-cell activation, proliferation, and cytokine production.[1][2][3][4]
Q3: How can I minimize the inhibitory effect of DMSO on my T-cell assay?
Thoroughly wash the T-cells after thawing to remove as much residual DMSO as possible. This typically involves centrifuging the cells and resuspending them in fresh culture medium. Performing two or more washes can be beneficial.
Q4: Is a post-thaw resting period necessary for T-cells before stimulation with this compound?
A resting period of 1 to 24 hours after thawing can allow T-cells to recover from the stress of cryopreservation, potentially leading to a more robust response to this compound.[5] The optimal resting time may vary depending on the specific cell type and experimental conditions, so it is advisable to optimize this for your assay.
Q5: What are the key parameters to assess when evaluating the T-cell response to this compound?
Key parameters include:
-
T-cell Viability and Recovery: Assessed post-thaw using methods like trypan blue exclusion or a viability dye with flow cytometry.
-
T-cell Activation: Measured by the upregulation of surface markers such as CD25 and CD69 via flow cytometry.[11]
-
T-cell Proliferation: Quantified using assays like CFSE dilution by flow cytometry or 3H-thymidine incorporation.
-
Cytokine Production: Measured in the culture supernatant using techniques like ELISA or multiplex bead arrays for cytokines such as IFN-γ, IL-2, and TNF-α.
Q6: What is Cytokine Release Syndrome (CRS) and can it be observed in vitro?
Cytokine Release Syndrome is a systemic inflammatory response that can occur upon the initial administration of this compound.[6][12] It is caused by the massive and rapid release of cytokines from activated T-cells.[9][12] An in vitro correlate of this phenomenon can be observed by measuring the release of pro-inflammatory cytokines from T-cell cultures after stimulation with this compound.
Data Presentation
Table 1: Effect of DMSO on CD4+ T-Cell Activation Marker Expression
Data summarized from a study on the impact of DMSO on T-cell activation.[1][2][3]
| DMSO Concentration | Relative Frequency of CD69+ Cells (%) | Relative Frequency of CD25+ Cells (%) |
| 0% | 100 | 100 |
| 0.25% | Reduced | Reduced |
| 0.5% | Significantly Reduced | Significantly Reduced |
| 1% | Severely Reduced | Severely Reduced |
Table 2: Effect of DMSO on CD4+ T-Cell Proliferation
Data summarized from a study on the impact of DMSO on T-cell proliferation.[1][2]
| DMSO Concentration | Relative T-Cell Proliferation (%) |
| 0% | 100 |
| 0.25% | ~70 |
| 0.5% | ~49 |
| 1% | Almost completely abolished |
Experimental Protocols
Protocol 1: Cryopreservation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in cold cryopreservation medium (e.g., 90% heat-inactivated fetal bovine serum (FBS) and 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
Protocol 2: Thawing and Recovery of Cryopreserved PBMCs
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the cells to a sterile 15 mL conical tube.
-
Slowly add 10 mL of pre-warmed complete culture medium (e.g., RPMI 1640 with 10% FBS) dropwise while gently swirling the tube.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
(Optional but Recommended) Perform a second wash by repeating steps 4 and 5.
-
Determine cell viability and concentration using a hemocytometer and trypan blue or an automated cell counter.
-
Resuspend the cells at the desired concentration in complete culture medium and allow them to rest in an incubator at 37°C with 5% CO2 for 1-4 hours before stimulation.
Protocol 3: T-Cell Activation with this compound and Flow Cytometry Analysis
-
Plate the rested, cryopreserved PBMCs at 1 x 10^6 cells/mL in a 96-well plate.
-
Add this compound to the desired final concentration (a titration from 0.1 to 10 µg/mL is recommended for optimization).
-
Incubate the plate at 37°C with 5% CO2 for 24-72 hours.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Acquire the samples on a flow cytometer and analyze the expression of activation markers on the CD4+ and CD8+ T-cell populations.
Mandatory Visualization
Caption: this compound T-Cell Activation Signaling Pathway.
Caption: Workflow for Comparing T-Cell Response to this compound.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CD4+ T cell activation, function, and metabolism are inhibited by low concentrations of DMSO [agris.fao.org]
- 5. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 10. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of human T cells by FcR nonbinding anti-CD3 mAb, hOKT3γ1(Ala-Ala) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Side Effects: Common, Severe, Long Term [drugs.com]
Technical Support Center: Mitigating Pro-inflammatory Cytokine Storm in Ex Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on mitigating pro-inflammatory cytokine storms in ex vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common ex vivo models for studying cytokine storms?
A1: The most frequently used ex vivo models are the whole blood assay (WBA) and the peripheral blood mononuclear cell (PBMC) assay.[1][2][3] The whole blood assay is advantageous as it closely mimics the physiological environment by including all blood components.[1] PBMC assays, on the other hand, allow for the investigation of specific immune cell responses by isolating mononuclear cells.[2][4]
Q2: What are the typical inducers used to stimulate a cytokine storm in these models?
A2: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used stimulant to induce a pro-inflammatory cytokine response and mimic a cytokine storm in ex vivo models.[5][6][7][8] Other stimulants can include therapeutic antibodies, viral components, or cocktails of pro-inflammatory cytokines.[9]
Q3: Which key pro-inflammatory cytokines should I measure?
A3: A typical cytokine storm is characterized by the elevated release of several pro-inflammatory cytokines. The most critical to measure include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][10] Other important cytokines and chemokines to consider are Interferon-gamma (IFN-γ), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[9][11][12]
Q4: What are the recommended methods for quantifying cytokine levels?
A4: Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex immunoassays (e.g., Luminex xMAP technology) are the most common and reliable methods for quantifying cytokine concentrations in culture supernatants.[13] ELISA is highly sensitive and specific for a single cytokine, while multiplex assays allow for the simultaneous measurement of multiple cytokines, which is cost-effective and saves sample volume.[14]
Troubleshooting Guides
Issue 1: High Background Cytokine Levels in Untreated Control Samples
Possible Causes:
-
Contamination: Endotoxin (B1171834) (LPS) contamination of reagents, media, or labware is a common cause of non-specific immune cell activation.[15]
-
Cell Stress: Improper handling or isolation of PBMCs can cause cell stress and lead to spontaneous cytokine release.[16]
-
Scaffold/Material Interference: In 3D culture models, the scaffold material itself might be causing an inflammatory response.[16]
-
Donor Variability: Some donors may have pre-existing inflammatory conditions leading to higher baseline cytokine levels.
Troubleshooting Steps:
-
Use Endotoxin-Free Reagents: Ensure all media, buffers, and plasticware are certified endotoxin-free.[15] Test reagents for endotoxin levels if contamination is suspected.
-
Optimize Cell Handling: Handle cells gently during isolation and plating. Ensure Ficoll-Paque is used correctly to avoid contamination of PBMCs with other blood components.
-
Include Material Controls: When using scaffolds or other materials, include a "material only" control (without cells) to check for direct interference with the cytokine assay.[16]
-
Screen Donors: If possible, pre-screen donors for baseline inflammatory markers.
-
Allow for a Rest Period: After plating, allow cells to rest for a few hours before adding any stimulants to let any initial activation from handling subside.
Issue 2: Poor or No Cytokine Response to Stimulants
Possible Causes:
-
Suboptimal Stimulant Concentration: The concentration of the inducer (e.g., LPS) may be too low to elicit a strong response.
-
Incorrect Incubation Time: The time course of cytokine production varies. Key cytokines like TNF-α often peak earlier than others.[8]
-
Poor Cell Viability: Low cell viability will naturally lead to a diminished response.
-
Donor Hypo-responsiveness: There is significant inter-donor variability in the magnitude of cytokine responses.[17]
Troubleshooting Steps:
-
Optimize Stimulant Dose and Time: Perform a dose-response and time-course experiment to determine the optimal concentration of your stimulant and the peak time for cytokine production.
-
Check Cell Viability: Assess cell viability before and after the experiment using methods like Trypan Blue exclusion or a live/dead cell stain.
-
Use Multiple Donors: It is recommended to use cells from at least three different healthy donors to account for biological variability.[18]
-
Include a Positive Control: Always include a well-established positive control stimulant to confirm that the cells are capable of responding.
Issue 3: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across wells.
-
Pipetting Errors: Inaccurate pipetting of stimulants or reagents.
-
Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions, leading to variability.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly but gently mix the cell suspension before plating.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain a humidified environment.
-
Increase Replicate Number: Increasing the number of technical replicates can help to improve statistical power and identify outliers.
Data Presentation
Table 1: Example of LPS-induced Cytokine Production in Whole Blood Assay
| Cytokine | Control (pg/mL) | LPS (100 ng/mL) (pg/mL) | LPS (1000 ng/mL) (pg/mL) |
| TNF-α | 15 ± 5 | 1500 ± 250 | 4500 ± 500 |
| IL-6 | 20 ± 8 | 2500 ± 400 | 8000 ± 900 |
| IL-1β | 10 ± 4 | 800 ± 150 | 2200 ± 300 |
Data are represented as mean ± standard deviation from three independent donors.
Table 2: Effect of an Investigational Anti-inflammatory Compound on Cytokine Release
| Treatment | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| LPS (1000 ng/mL) | 0% | 0% | 0% |
| LPS + Compound X (1 µM) | 45% ± 8% | 60% ± 12% | 55% ± 10% |
| LPS + Compound X (10 µM) | 85% ± 5% | 92% ± 4% | 90% ± 6% |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Whole Blood Assay for Cytokine Release
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Assay Setup: Within one hour of collection, aliquot 800 µL of whole blood into 1.5 mL microcentrifuge tubes.
-
Stimulation: Add 200 µL of your test compound or stimulant (e.g., LPS) at the desired concentration. For the negative control, add 200 µL of sterile saline or culture medium.
-
Incubation: Incubate the tubes for 6-24 hours at 37°C with 5% CO2.[18]
-
Sample Collection: After incubation, centrifuge the tubes at 18,000 x g for 5 minutes.[18]
-
Supernatant Storage: Carefully collect the supernatant (plasma) and store it at -20°C or -80°C until cytokine analysis.[18]
-
Cytokine Quantification: Analyze cytokine levels using ELISA or a multiplex immunoassay.
Protocol 2: PBMC-based Cytokine Release Assay
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Seeding: Count the viable cells and adjust the concentration to 1.3 x 10^6 cells/mL in complete RPMI medium.[4] Seed 800 µL of the cell suspension into each well of a 24-well plate.[4]
-
Stimulation: Add 200 µL of your test compound or stimulant. For the negative control, add 200 µL of complete RPMI medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[18]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Supernatant Storage: Store the supernatant at -20°C or -80°C for later analysis.
-
Cytokine Quantification: Measure cytokine concentrations using appropriate methods.
Visualizations
Caption: Workflow for ex vivo cytokine storm assays.
Caption: LPS-induced pro-inflammatory signaling.
Caption: Troubleshooting high background signals.
References
- 1. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. euncl.org [euncl.org]
- 5. Anti-cytokine Storm Activity of Fraxin, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Concentration and Duration of Lipopolysaccharide Stimulation Produce Different Cytokine Responses in an Ex Vivo Whole Blood Model in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine production in an ex vivo model of SARS-CoV-2 lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Storms: Mechanisms, Molecular Pathways, and Analysis Techniques - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Ex-vivo assays of dendritic cell activation and cytokine profiles as predictors of in vivo effects in an anti-human CD40 monoclonal antibody ChiLob 7/4 Phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell Activation and Cytokine Release Ex Vivo: Estimation of Reproducibility of the Whole-Blood Assay with Fresh Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
Validation & Comparative
A Researcher's Guide: Muromonab-CD3 vs. Teplizumab for In Vitro T-Cell Studies
For researchers in immunology and drug development, the choice of reagents for modulating T-cell activity is critical. Both Muromonab-CD3 and Teplizumab are monoclonal antibodies targeting the CD3 complex on T-lymphocytes, yet their distinct properties lead to vastly different outcomes in vitro and in vivo. This guide provides an objective comparison of their mechanisms, performance in experimental settings, and detailed protocols to aid in the selection of the appropriate tool for T-cell research.
Overview and Mechanism of Action
This compound (also known as OKT3) is a murine IgG2a monoclonal antibody, the first of its kind approved for clinical use, primarily to combat acute rejection in organ transplant patients.[1][2] Teplizumab is a humanized, Fc-receptor non-binding anti-CD3 monoclonal antibody recently approved to delay the onset of Stage 3 Type 1 Diabetes (T1D).[3][4]
The fundamental difference lies in their interaction with the T-cell and the subsequent immune response they trigger.
-
This compound: As a murine antibody with a functional Fc region, this compound initially acts as a potent T-cell activator, binding to the CD3 epsilon chain and cross-linking T-cell receptors (TCR).[5][6] This leads to a massive release of pro-inflammatory cytokines, often called cytokine release syndrome (CRS).[1][7] Following this initial activation, it induces profound T-cell depletion through apoptosis, complement-dependent cytotoxicity (CDC), and antibody-dependent cell-mediated cytotoxicity (ADCC).[5][7] Its primary effect is the clearance and functional blockade of T-cells.[8]
-
Teplizumab: Engineered with a non-FcR-binding domain, Teplizumab acts as a partial agonist of the TCR.[9][10] This partial signaling avoids the widespread T-cell activation and massive cytokine storm associated with this compound.[11] Instead, it modulates T-cell function, leading to the anergy (inactivation) or apoptosis of autoreactive T-cells, the induction of regulatory T-cells (Tregs), and the development of an exhausted-like phenotype in CD8+ T-cells.[3][10][12] This reprograms the immune response towards tolerance rather than broad immunosuppression.[12]
In Vitro Performance: A Comparative Summary
The distinct mechanisms of this compound and Teplizumab translate to different performance characteristics in in vitro T-cell assays. The following table summarizes these differences based on published findings.
| Parameter | This compound (OKT3) | Teplizumab | Research Application |
| T-Cell Activation | Potent, initial mitogenic activation.[6] | Partial, transient activation.[12] | Studying TCR signaling pathways, T-cell activation thresholds. |
| T-Cell Proliferation | Initial burst of proliferation followed by inhibition and cell death.[8] | Modest expansion of specific subsets, such as CD8+ central memory T-cells.[13] | Investigating T-cell subset dynamics and memory formation. |
| Apoptosis/Depletion | High levels of apoptosis and cell depletion via multiple pathways (ADCC, CDC, activation-induced).[2][5] | Selective apoptosis/anergy, primarily of autoreactive T-cells.[3] | Models of T-cell depletion therapies, studying apoptosis pathways. |
| Regulatory T-Cells (Tregs) | No significant induction; depletes all T-cell subsets.[7] | Promotes the generation and function of regulatory T-cells.[4][14] | Studies on immune tolerance, Treg biology, and function. |
| Cytokine Profile | Massive release of pro-inflammatory cytokines (IFN-γ, TNF-α), causing a "cytokine storm".[1] | Minimal pro-inflammatory cytokine release; may increase anti-inflammatory cytokines like IL-10.[3][14] | Research on cytokine release syndrome, immunomodulation vs. immunosuppression. |
| Fc Receptor Binding | Yes (murine IgG2a), leading to ADCC and CDC.[5] | No (engineered non-FcR-binding domain).[4][10] | Comparing Fc-mediated effector functions in antibody therapies. |
Experimental Protocols for In Vitro T-Cell Studies
Below is a generalized protocol for a T-cell proliferation and cytokine analysis assay, which can be adapted to compare the effects of this compound and Teplizumab.
Objective:
To assess the impact of anti-CD3 antibodies on T-cell proliferation and cytokine production in response to a polyclonal stimulus.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
Plate-bound anti-CD3 antibody (for T-cell activation, e.g., clone UCHT1)
-
Soluble anti-CD28 antibody (for co-stimulation)
-
This compound or Teplizumab
-
Human IL-10 and IFN-γ ELISA kits
-
96-well flat-bottom culture plates
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS.
-
Resuspend cells at 1x10⁷ cells/mL in PBS and label with a cell proliferation dye according to the manufacturer's instructions. This allows for tracking of cell division by flow cytometry.
-
After labeling, wash cells and resuspend in complete RPMI-1640 medium at 2x10⁶ cells/mL.
-
-
Plate Coating (for primary activation):
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.
-
Wash wells twice with sterile PBS before adding cells.
-
-
Cell Culture and Treatment:
-
Add 100 µL of labeled PBMCs (2x10⁵ cells) to each pre-coated well.
-
Add soluble anti-CD28 antibody to all wells (except negative control) at a final concentration of 1-2 µg/mL.
-
Prepare serial dilutions of this compound and Teplizumab. Add the respective antibodies to the designated wells.
-
Include control wells:
-
Unstimulated cells (no anti-CD3/CD28)
-
Stimulated cells (anti-CD3/CD28 only)
-
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Cytokine Analysis: On day 2 or 3, carefully collect 50-100 µL of supernatant from each well for cytokine analysis using ELISA or a cytometric bead array (CBA). Measure concentrations of IFN-γ (pro-inflammatory) and IL-10 (regulatory).
-
Proliferation Analysis: On day 4 or 5, harvest cells from the plate. Stain with antibodies for cell surface markers (e.g., CD4, CD8) if subset analysis is desired.
-
Analyze cells by flow cytometry. Gate on the lymphocyte population and assess the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division.
-
Conclusion and Recommendations for Researchers
The choice between this compound and Teplizumab for in vitro studies depends entirely on the research question.
-
Choose this compound for studies focused on:
-
Mechanisms of T-cell depletion and cytotoxicity.
-
Modeling potent, acute immunosuppression.
-
Investigating the pathophysiology of cytokine release syndrome.
-
-
Choose Teplizumab for studies focused on:
-
Inducing immune tolerance and T-cell anergy.
-
The biology of regulatory T-cells and their induction.
-
Modeling immunomodulatory therapies that aim to retrain rather than eliminate T-cells.[12]
-
Given that this compound has been withdrawn from the market, its use is confined to research settings.[2] Teplizumab, representing a more modern and targeted therapeutic strategy, offers a tool to study the nuanced mechanisms of immune regulation that are at the forefront of autoimmune disease research.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Teplizumab: a promising intervention for delaying type 1 diabetes progression [frontiersin.org]
- 4. Teplizumab in Type 1 Diabetes Mellitus: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Frontiers | A novel trivalent non-Fc anti-CD3 Collabody preferentially induces Th1 cell apoptosis in vitro and long-lasting remission in recent-onset diabetic NOD mice [frontiersin.org]
- 12. What is the mechanism of Teplizumab? [synapse.patsnap.com]
- 13. Changes in T-cell subsets identify responders to FcR-nonbinding anti-CD3 mAb (teplizumab) in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teplizumab: Anti-CD3 Monoclonal Antibody for Delaying Type 1 Diabetes | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Mechanisms of Action: Muromonab-CD3 vs. Otelixizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two anti-CD3 monoclonal antibodies: Muromonab-CD3 (OKT3) and Otelixizumab (TRX4). While both agents target the CD3 complex on T lymphocytes, their distinct molecular engineering leads to different immunological consequences, clinical applications, and safety profiles.
Overview of Mechanism of Action
Both this compound and Otelixizumab exert their effects by binding to the epsilon chain of the CD3 complex (CD3ε), a crucial component of the T-cell receptor (TCR).[1][2] This interaction interferes with T-cell signaling and function. However, the specific downstream effects and the nature of the antibody itself lead to divergent mechanisms.
This compound: As a murine IgG2a antibody, this compound's primary mechanism involves the initial activation of T-cells, followed by their rapid depletion from circulation.[2][3] This depletion is achieved through several Fc receptor-dependent mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and opsonization, as well as the induction of apoptosis.[4][5] The initial, potent T-cell activation is responsible for the significant "cytokine release syndrome" (CRS) often observed with its use, characterized by the release of pro-inflammatory cytokines such as TNF-α and IFN-γ.[6]
Otelixizumab: In contrast, Otelixizumab is a humanized IgG1 antibody that has been genetically engineered to be aglycosylated.[7][8] This modification significantly reduces its binding to Fc receptors, thereby diminishing the risk and severity of cytokine release syndrome.[7][8] Otelixizumab's mechanism is considered to be more immunomodulatory than depleting. It is believed to work by blocking the function of effector T-cells while promoting the activity of regulatory T-cells (Tregs), which can lead to a state of T-cell anergy or hyporesponsiveness and apoptosis of autoreactive T-cells.[7][9]
Comparative Data
The following table summarizes the key characteristics and reported effects of this compound and Otelixizumab. It is important to note that much of the data comes from separate studies that were not designed for direct head-to-head comparison; therefore, experimental conditions may vary.
| Feature | This compound (OKT3) | Otelixizumab (TRX4) |
| Antibody Type | Murine IgG2a[2] | Humanized (rat/human) IgG1, aglycosylated[7][8] |
| Target | CD3 epsilon chain[1] | CD3 epsilon chain[1] |
| Primary Mechanism | T-cell depletion via CDC, ADCC, opsonization, and apoptosis[4][5] | T-cell modulation, induction of anergy, and apoptosis; stimulation of regulatory T-cells[7][9] |
| Fc Receptor Binding | High | Significantly reduced[7][8] |
| Cytokine Release Syndrome (CRS) | High incidence and severity[6] | Reduced incidence and severity[7][8] |
| T-Cell Activation | Initial potent activation followed by depletion[2] | Partial agonism, leading to modulation rather than strong activation[10] |
| Induction of Regulatory T-cells (Tregs) | Not a primary reported mechanism | A key proposed mechanism of action[7][9] |
| Clinical Application | Acute organ transplant rejection[11] | Investigational for Type 1 Diabetes and other autoimmune diseases |
| Half-life | Approximately 18 hours[3] | Approximately 1.5 days[8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each antibody and a general experimental workflow for their comparison.
Caption: Proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for Otelixizumab.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
In Vitro T-Cell Activation and Proliferation Assay
This protocol is a general guideline for assessing the impact of this compound and Otelixizumab on T-cell activation and proliferation.
Objective: To quantify and compare the effects of this compound and Otelixizumab on the proliferation of human T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
This compound and Otelixizumab.
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol. This dye covalently labels intracellular proteins and is diluted with each cell division, allowing for the tracking of proliferation.
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add varying concentrations of this compound or Otelixizumab to the wells. Include an untreated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.
-
Analyze the cells by flow cytometry. The CFSE fluorescence intensity will be measured to determine the extent of cell division.[12]
Cytokine Release Assay
Objective: To measure the levels of key cytokines released by T-cells upon stimulation with this compound or Otelixizumab.
Materials:
-
PBMCs.
-
RPMI-1640 medium.
-
This compound and Otelixizumab.
-
24-well culture plates.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α, IFN-γ, IL-2, and IL-10.[13][14]
Procedure:
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Add this compound or Otelixizumab at desired concentrations. Include an untreated control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Perform ELISA on the supernatants to quantify the concentration of TNF-α, IFN-γ, IL-2, and IL-10 according to the manufacturer's instructions for each kit.[13][14]
T-Cell Subset and Apoptosis Analysis by Flow Cytometry
Objective: To determine the changes in T-cell subset populations (including regulatory T-cells) and the induction of apoptosis following treatment with this compound or Otelixizumab.
Materials:
-
PBMCs.
-
RPMI-1640 medium.
-
This compound and Otelixizumab.
-
24-well culture plates.
-
Fluorescently labeled antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3 (for Tregs), Annexin V, and a viability dye (e.g., PI or 7-AAD).[15][16]
-
Flow cytometer.
Procedure:
-
Culture PBMCs with this compound or Otelixizumab as described in the cytokine release assay.
-
After the desired incubation period (e.g., 24, 48, 72 hours), harvest the cells.
-
For Treg analysis, perform intracellular staining for FoxP3 using a fixation/permeabilization kit.
-
For apoptosis analysis, stain cells with Annexin V and a viability dye according to the manufacturer's protocol.
-
Stain the cells with the surface marker antibodies (CD3, CD4, CD8, CD25).
-
Analyze the stained cells by flow cytometry to quantify the percentages of different T-cell subsets (e.g., CD4+, CD8+, CD4+CD25+FoxP3+ Tregs) and the percentage of apoptotic cells (Annexin V positive).[15][16]
Conclusion
This compound and Otelixizumab, while both targeting the CD3 complex, represent two distinct generations of anti-CD3 therapy. This compound's potent T-cell depleting activity, mediated by its murine IgG2a structure, is associated with a significant cytokine release syndrome.[2][6] Otelixizumab, through its humanized and aglycosylated design, offers a more immunomodulatory approach with a reduced potential for inducing a cytokine storm.[7][8] The choice between such agents depends on the desired therapeutic outcome, with potent immunosuppression for transplant rejection favoring a depleting antibody, and immunomodulation for autoimmune diseases favoring a less inflammatory agent. The experimental protocols provided offer a framework for the direct, quantitative comparison of these and other immunomodulatory agents in a research setting.
References
- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Muromonab CD-3: a review of its pharmacology, pharmacokinetics, and clinical use in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The anti-CD3-induced syndrome: a consequence of massive in vivo cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and antibody responses to the CD3 antibody otelixizumab used in the treatment of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquisition of regulatory function by human CD8+ T cells treated with anti-CD3 antibody requires TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytokine assay by ELISA [bio-protocol.org]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Muromonab-CD3 vs. Anti-CD3/CD28 Beads for T-Cell Expansion
A comprehensive guide for researchers, scientists, and drug development professionals on two key methodologies for ex vivo T-cell activation and expansion. This guide delves into their mechanisms of action, comparative performance from experimental data, and detailed protocols to inform the selection of the most suitable method for specific research and clinical applications.
In the realm of immunotherapy and cell-based research, the robust expansion of functional T-cells is a cornerstone. Two prominent methods for achieving this are the use of Muromonab-CD3 (the first monoclonal antibody approved for clinical use in humans) and anti-CD3/CD28-coated beads. While both aim to activate T-cells through the T-cell receptor (TCR) complex, their mechanisms and the resulting T-cell populations exhibit critical differences. This guide provides an objective comparison to aid in the selection of the optimal T-cell expansion strategy.
Mechanism of Action: A Tale of Two Signals
T-cell activation is a complex process that traditionally requires two signals. The first signal is initiated through the engagement of the TCR/CD3 complex, and the second, a co-stimulatory signal, is typically delivered through receptors like CD28.
This compound (OKT3) is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex on the surface of T-cells.[1][2] By binding to CD3, it cross-links the receptors, mimicking the first signal of T-cell activation.[1][2] This initially leads to T-cell activation and proliferation but can subsequently induce T-cell blockage and apoptosis, a mechanism historically utilized for immunosuppression in transplant rejection.[1][2][3] For T-cell expansion, the initial activating properties are harnessed.
Anti-CD3/CD28 beads , on the other hand, are designed to mimic the natural interaction between T-cells and antigen-presenting cells (APCs) by providing both signal 1 and signal 2 simultaneously.[4][5][6] These beads are coated with anti-CD3 and anti-CD28 antibodies. The anti-CD3 antibody engages the TCR complex, providing the primary activation signal, while the anti-CD28 antibody delivers the crucial co-stimulatory signal necessary for robust proliferation, cytokine production, and T-cell survival.[5][6][7]
Signaling Pathways
The signaling cascades initiated by these two methods differ significantly, impacting the downstream functional characteristics of the expanded T-cells.
This compound Signaling Pathway
dot
Caption: this compound mediated T-cell activation pathway.
Anti-CD3/CD28 Beads Signaling Pathway
dot
Caption: Synergistic signaling by anti-CD3/CD28 beads.
Performance Comparison: Experimental Data
Direct comparative studies between this compound and anti-CD3/CD28 beads for T-cell expansion are limited. However, studies comparing soluble anti-CD3 (mimicking this compound's action) with anti-CD3/CD28 beads provide valuable insights.
| Parameter | Anti-CD3/CD28 Beads | Soluble Anti-CD3 (this compound surrogate) | Reference |
| CD4+ T-Cell Expansion (21 days) | 56-fold (geometric mean) | 27-fold (geometric mean) | [8][9][10] |
| CD8+ T-Cell Expansion (21 days) | 189-fold (geometric mean) | 186-fold (geometric mean) | [8][9][10] |
| CD8+ T-Cell Phenotype | Effector/effector memory | A subset retains a more "youthful" phenotype (higher CD45RA, CD27, CCR7) | [8][9] |
| Response to Restimulation (CD8+) | Less expansion, more antigen-induced cell death | Better expansion | [8][9] |
| Overall T-Cell Expansion | 2263 ± 856-fold | 965 ± 510-fold | [11][12] |
| Cytotoxicity (NK and LAK activity) | Lower | Higher | [11] |
| Memory Cell Phenotype | Lower percentage | Higher percentage | [11] |
Experimental Protocols
General Experimental Workflow for T-Cell Expansion
dot
Caption: A generalized workflow for ex vivo T-cell expansion.
Protocol 1: T-Cell Expansion using this compound (Soluble Anti-CD3)
This protocol is based on the use of soluble anti-CD3 antibody, which is the mode of action of this compound.
-
Preparation of Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or a leukapheresis pack using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.
-
Stimulation:
-
Add soluble anti-CD3 antibody (clone OKT3) to the cell culture at a final concentration of 30 ng/mL.[13]
-
To provide necessary co-stimulation and support, irradiate feeder PBMCs (50 Gy) and add them to the culture.[13]
-
Supplement the culture medium with recombinant human Interleukin-2 (IL-2) at a concentration of 300 IU/mL.[13]
-
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring and Maintenance:
-
Monitor cell density and viability every 2-3 days.
-
Split the cultures as needed to maintain a cell density of 0.5-2 x 10^6 cells/mL, replenishing with fresh medium containing IL-2.
-
-
Duration: Continue the expansion for the desired period, typically 14-21 days.
Protocol 2: T-Cell Expansion using Anti-CD3/CD28 Beads
This protocol describes a common method for T-cell expansion using commercially available anti-CD3/CD28-coated magnetic beads.
-
Preparation of Cells: Isolate T-cells from PBMCs using a negative or positive selection method (e.g., CD3 MicroBeads).[13]
-
Bead Preparation: Wash the anti-CD3/CD28 beads according to the manufacturer's instructions to remove preservatives.[14]
-
Cell Seeding: Resuspend the purified T-cells at a concentration of 1 x 10^6 cells/mL in complete T-cell medium.
-
Stimulation:
-
Add the washed anti-CD3/CD28 beads to the T-cell culture at a bead-to-cell ratio of 1:1.[14]
-
Supplement the culture medium with recombinant human IL-2.
-
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring and Maintenance:
-
Monitor cell expansion and viability every 2-3 days.
-
Split the cultures as necessary, maintaining an optimal cell density and replenishing with fresh IL-2-containing medium.
-
-
Bead Removal: After 2-3 days of initial stimulation, the magnetic beads can be removed from the culture using a magnet. This is a key advantage for downstream applications.
-
Duration: Continue to expand the T-cells in the presence of IL-2 for the desired duration.
Conclusion and Recommendations
The choice between this compound and anti-CD3/CD28 beads for T-cell expansion is highly dependent on the specific goals of the research or clinical application.
Anti-CD3/CD28 beads are generally more potent in driving T-cell proliferation, particularly for CD4+ T-cells, and offer a more standardized and "feeder-free" system that is advantageous for clinical manufacturing.[6][8][9] The ability to easily remove the beads post-stimulation is another significant benefit.[6]
This compound (or soluble anti-CD3) , while resulting in less overall expansion for CD4+ T-cells, may be advantageous for expanding CD8+ T-cells, especially when preserving a less differentiated, "younger" phenotype is desirable.[8][9] This method may also be superior for expanding T-cells that have been recently activated in vivo or in vitro, as it appears to induce less activation-induced cell death in CD8+ T-cells upon restimulation.[8][9]
For applications in adoptive cell therapy, where the persistence and in vivo functionality of transferred T-cells are critical, the phenotype of the expanded cells is a key consideration. The data suggests that soluble anti-CD3 may yield a CD8+ T-cell population with a greater potential for long-term engraftment and anti-tumor activity. However, for general T-cell expansion and applications where high cell numbers are the primary objective, anti-CD3/CD28 beads represent a robust and efficient method. Researchers and clinicians must carefully weigh these factors to select the most appropriate T-cell expansion strategy for their needs.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanomicronspheres.com [nanomicronspheres.com]
- 6. nanomicronspheres.com [nanomicronspheres.com]
- 7. CD28 co-signaling in the adaptive immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: Differing impact on CD8 T cell phenotype and responsiveness to restimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: differing impact on CD8 T cell phenotype and responsiveness to restimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic difference of T cells expanded with anti-CD3 monoclonal antibody in the presence and absence of anti-CD 28 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. veritastk.co.jp [veritastk.co.jp]
A Researcher's Guide to Second-Generation Anti-CD3 Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of second-generation anti-CD3 antibodies for research applications. We delve into their performance against first-generation alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable antibody for your research needs.
Second-generation anti-CD3 monoclonal antibodies represent a significant advancement in immunotherapy research. Engineered to be non-mitogenic and possess a silent Fc region, these antibodies offer a more refined tool for modulating T-cell responses compared to their first-generation predecessors like the murine OKT3. This guide will compare and contrast these antibodies, focusing on key performance characteristics such as T-cell activation, proliferation, and cytokine release.
First vs. Second Generation: A Tale of Two Antibodies
First-generation anti-CD3 antibodies, exemplified by OKT3, are potent T-cell activators. Their mitogenic nature, however, leads to a massive release of cytokines, known as cytokine release syndrome (CRS), which can cause significant toxicity. This is largely due to the antibody's ability to crosslink T-cell receptors (TCRs) and interact with Fc receptors on other immune cells.
Second-generation antibodies, such as Teplizumab and Foralumab, have been engineered to overcome these limitations. They are designed to be "non-mitogenic" or "partially agonistic," meaning they can modulate T-cell function without inducing full activation and proliferation. Furthermore, they feature a modified, "Fc-silent" region that minimizes binding to Fc receptors, thereby reducing the risk of CRS.[1][2][3]
Comparative Performance of Anti-CD3 Antibodies
The key distinctions in performance between first and second-generation anti-CD3 antibodies are summarized below. While direct head-to-head quantitative data is often proprietary, the available literature provides a clear picture of their differential effects.
| Feature | First-Generation (e.g., OKT3) | Second-Generation (e.g., Teplizumab, Foralumab) |
| Mitogenicity | Highly mitogenic, potent T-cell activator | Non-mitogenic or partially agonistic, modulates T-cell function |
| Cytokine Release | Induces high levels of pro-inflammatory cytokines (CRS) | Significantly reduced cytokine release (100- to 1,000-fold lower than OKT3)[2][4] |
| Fc Receptor Binding | Binds to Fc receptors, contributing to CRS | Fc-silent mutations dramatically reduce Fc receptor binding |
| Mechanism of Action | T-cell activation and depletion | Induction of T-cell anergy, apoptosis of activated T-cells, and promotion of regulatory T-cells |
| Clinical Applications | Organ transplant rejection (historical) | Autoimmune diseases (e.g., Type 1 Diabetes), inflammatory conditions |
Signaling Pathways and Mechanisms of Action
The differential effects of first and second-generation anti-CD3 antibodies stem from their distinct interactions with the T-cell receptor complex and downstream signaling pathways.
First-generation antibodies cause robust cross-linking of the TCR, leading to a strong and sustained activation signal. This results in the activation of transcription factors like NF-κB and AP-1, driving the production of pro-inflammatory cytokines.
Second-generation antibodies, with their reduced signaling capacity, induce a more nuanced response. They cause a transient and partial activation signal, which is insufficient to drive full T-cell proliferation and massive cytokine release. Instead, this partial signaling can lead to a state of T-cell anergy (unresponsiveness) or induce apoptosis in already activated T-cells, a mechanism that is beneficial in autoimmune settings.
Experimental Protocols for Antibody Comparison
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
T-Cell Proliferation Assay (CFSE-based)
This assay quantifies the proliferation of T-cells in response to anti-CD3 antibody stimulation.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium supplemented with 10% FBS. Wash the cells twice.[5][6][7]
-
Cell Culture and Stimulation: Resuspend CFSE-labeled PBMCs in complete RPMI 1640 medium. Plate 1-2 x 10^5 cells per well in a 96-well plate. Add varying concentrations of the anti-CD3 antibodies to be tested (e.g., OKT3, Teplizumab, Foralumab) in soluble form or pre-coated on the plate. Include an unstimulated control. For co-stimulation, soluble anti-CD28 antibody (1-5 µg/mL) can be added.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Flow Cytometry Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Data Analysis: Acquire samples on a flow cytometer. Gate on live, single T-cells (CD3+) and then on CD4+ and CD8+ subsets. Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division.
Cytokine Release Assay (Luminex-based)
This assay measures the profile and quantity of cytokines released by T-cells following stimulation with anti-CD3 antibodies.
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood as described previously.
-
Cell Culture and Stimulation: Plate 1-2 x 10^5 PBMCs per well in a 96-well plate in complete RPMI 1640 medium. Add different concentrations of the anti-CD3 antibodies. Include positive (e.g., PHA or anti-CD3/CD28) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Luminex Assay: Perform a multiplex cytokine assay on the supernatants using a commercial Luminex kit according to the manufacturer's instructions. This will allow for the simultaneous quantification of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10).[8][9][10][11]
-
Data Analysis: Analyze the data using the Luminex software to determine the concentration of each cytokine in the samples.
Flow Cytometry for T-Cell Activation Markers
This assay assesses the expression of early and late activation markers on the surface of T-cells after stimulation.
Methodology:
-
Isolate and Culture PBMCs: Isolate and culture PBMCs with different anti-CD3 antibodies as described for the cytokine release assay.
-
Incubation: Incubate for 24 to 72 hours, depending on the activation markers of interest (e.g., CD69 is an early marker, while CD25 is a later marker).
-
Staining: Harvest the cells and stain with a cocktail of fluorescently labeled antibodies against T-cell lineage markers (CD3, CD4, CD8), activation markers (e.g., CD69, CD25), and a viability dye.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the expression levels of the activation markers on the different T-cell subsets.[12][13][14]
Conclusion
Second-generation anti-CD3 antibodies offer a significant improvement over their first-generation counterparts for research applications requiring nuanced T-cell modulation without inducing a massive cytokine storm. Their non-mitogenic and Fc-silent properties make them invaluable tools for studying T-cell tolerance, anergy, and the treatment of autoimmune and inflammatory diseases in preclinical models. The experimental protocols provided in this guide will enable researchers to perform robust comparative analyses to select the optimal anti-CD3 antibody for their specific research questions. As research in this field continues, further head-to-head comparisons will undoubtedly emerge, providing an even clearer picture of the subtle yet significant differences between these powerful immunomodulatory reagents.
References
- 1. Teplizumab therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teplizumab: A Disease-Modifying Therapy for Type 1 Diabetes That Preserves β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of teplizumab in patients with high-risk for diabetes mellitus type 1: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD3/CD28 T cell proliferation assay [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 10. bmgrp.eu [bmgrp.eu]
- 11. Cytokine Profiling in Oncology: The Power of Luminex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T-Cell Activation: Muromonab-CD3 vs. Phytohemagglutinin (PHA)
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive cross-validation of two widely used T-cell activators: the monoclonal antibody Muromonab-CD3 (also known as OKT3) and the lectin Phytohemagglutinin (PHA). We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols to aid in experimental design.
Executive Summary
This compound and PHA are both potent mitogens used to induce T-cell activation and proliferation in vitro. However, they trigger these responses through fundamentally different pathways, leading to variations in the resulting cellular phenotype and function. This compound provides a more targeted activation by directly engaging the T-cell receptor (TCR)/CD3 complex, closely mimicking the initial signal of antigen recognition. In contrast, PHA, a lectin, cross-links various glycoproteins on the T-cell surface, with a predominant effect on the CD2 pathway, leading to a more polyclonal and potentially less specific activation.
Studies have shown that while both methods are effective in inducing T-cell proliferation, the resulting cellular characteristics can differ. For instance, the choice of activator can influence the expansion of specific T-cell subsets and the metabolic profile of the activated cells. While both activators induce apoptosis at a similar rate, their impact on glycolysis can vary.
This guide will explore these differences in detail, providing quantitative comparisons and visual representations of the underlying biological processes to inform the selection of the most appropriate T-cell activation method for your research needs.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and PHA lies in the initial cell surface receptors they engage to initiate the T-cell activation cascade.
This compound (OKT3) is a murine monoclonal antibody that specifically targets the CD3 epsilon chain of the T-cell receptor (TCR) complex. This interaction mimics the binding of a peptide-MHC complex to the TCR, the physiological "signal 1" of T-cell activation. This targeted engagement leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits, initiating a well-defined downstream signaling cascade.
Phytohemagglutinin (PHA) is a lectin isolated from the red kidney bean (Phaseolus vulgaris). Unlike the specific binding of this compound, PHA is a mitogenic lectin that binds to various glycoproteins on the T-cell surface. Research indicates that the primary pathway for PHA-induced T-cell activation is through the CD2 surface antigen. Cross-linking of CD2 molecules initiates a signaling cascade that is distinct from, but ultimately converges with, the TCR/CD3 pathway to induce T-cell activation.
Comparative Data: Proliferation, Cell Phenotype, and Metabolism
Direct comparative studies have highlighted key differences and similarities in the outcomes of T-cell activation with this compound and PHA.
T-Cell Proliferation:
Both this compound and PHA are potent inducers of T-cell proliferation. A study comparing the two methods using a CFSE dilution assay found no significant difference in the overall proliferation of CD3+ T cells. However, the study did note that PHA stimulation may be more effective in distinguishing decreased proliferation in CD4+ and CD8+ T-cell subsets in certain patient populations compared to anti-CD3/anti-CD28 stimulation.
| Parameter | This compound/CD28 | PHA | Reference |
| CD3+ T-Cell Proliferation | No significant difference | No significant difference | |
| CD4+/CD8+ T-Cell Proliferation | May be less sensitive in detecting subtle defects | Can better distinguish reduced proliferation in patient samples |
T-Cell Subsets and Apoptosis:
A comparative study revealed that both stimulation methods lead to a significant increase in the percentage of CD8+ T cells and a corresponding decrease in the CD4+/CD8+ ratio, with no significant difference observed between the two activators. The percentage of CD4+ T cells remained largely unchanged in both stimulated groups compared to the unstimulated control. Furthermore, both this compound/CD28 and PHA stimulation resulted in a similar and significant increase in apoptotic cells compared to unstimulated controls.
| Parameter | This compound/CD28 | PHA | Reference |
| % CD8+ T-Cells | Significantly Increased | Significantly Increased | |
| CD4+/CD8+ Ratio | Significantly Decreased | Significantly Decreased | |
| % CD4+ T-Cells | No Significant Change | No Significant Change | |
| % Apoptotic Cells | Significantly Increased | Significantly Increased (no difference between activators) |
Metabolic Profile:
T-cell activation is associated with a metabolic shift to accommodate the increased energy demands of proliferation and effector function. A comparative analysis of glycolysis showed that both this compound/CD28 and PHA stimulation significantly increased the glycolytic capacity and glycolytic reserve of T-cells compared to unstimulated cells. Notably, there was no significant difference in these metabolic parameters between the two stimulation methods.
| Parameter | This compound/CD28 | PHA | Reference |
| Glycolytic Capacity | Significantly Increased | Significantly Increased | |
| Glycolytic Reserve | Significantly Increased | Significantly Increased |
Signaling Pathways Visualized
The distinct initial binding events of this compound and PHA trigger different upstream signaling cascades that eventually converge.
Caption: Signaling pathways for this compound and PHA.
Experimental Protocols
Below are detailed methodologies for T-cell activation using this compound and PHA.
Protocol 1: T-Cell Activation using Plate-Bound this compound (OKT3)
Materials:
-
96-well flat-bottom tissue culture plates
-
Sterile PBS
-
Anti-human CD3 antibody (clone OKT3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, and antibiotics)
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
(Optional) Anti-human CD28 antibody
-
(Optional) Recombinant human IL-2
Procedure:
-
Antibody Coating:
-
Dilute anti-CD3 antibody (OKT3) to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50-100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
-
Plate Washing:
-
Aseptically decant the antibody solution from the wells.
-
Wash each well 2-3 times with 200 µL of sterile PBS to remove any unbound antibody.
-
-
Cell Plating:
-
Resuspend isolated T-cells or PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
(Optional) For co-stimulation, add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL.
-
Add 200 µL of the cell suspension to each antibody-coated well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
(Optional) Supplement the culture with recombinant human IL-2 (10-20 U/mL) after 24 hours to promote proliferation.
-
Monitor T-cell activation and proliferation at desired time points (e.g., 48-72 hours) using appropriate assays (e.g., CFSE dilution, cytokine measurement, expression of activation markers).
-
Protocol 2: T-Cell Activation using Phytohemagglutinin (PHA)
Materials:
-
96-well round-bottom or flat-bottom tissue culture plates
-
Sterile PBS
-
Phytohemagglutinin-L (PHA-L) or Phytohemagglutinin-M (PHA-M)
-
Complete cell culture medium
-
Isolated human PBMCs or purified T-cells
Procedure:
-
PHA Preparation:
-
Reconstitute lyophilized PHA in sterile PBS or culture medium according to the manufacturer's instructions to create a stock solution.
-
Further dilute the PHA stock solution in complete culture medium to the desired working concentration (typically 1-10 µg/mL). The optimal concentration should be determined empirically.
-
-
Cell Plating:
-
Resuspend isolated T-cells or PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Stimulation:
-
Add 100 µL of the working PHA solution to each well containing cells. For unstimulated controls, add 100 µL of complete culture medium.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Assess T-cell activation and proliferation at desired time points (e.g., 48-72 hours).
-
Experimental Workflow for Comparative Analysis
To directly compare the effects of this compound and PHA, a standardized experimental workflow is crucial.
Caption: Workflow for comparing T-cell activators.
Conclusion
The choice between this compound and PHA for in vitro T-cell activation depends on the specific experimental goals. This compound offers a more targeted and physiologically relevant activation of the TCR/CD3 pathway, making it suitable for studies focused on antigen-specific signaling. PHA, on the other hand, provides a robust and cost-effective method for polyclonal T-cell activation, which can be advantageous for applications requiring large numbers of activated T-cells. While both methods yield similar outcomes in terms of overall proliferation and apoptosis, researchers should consider the potential for subtle differences in the activation of specific T-cell subsets and other functional readouts. The provided protocols and comparative data serve as a valuable resource for designing and interpreting T-cell activation experiments with greater precision and confidence.
A Comparative Guide to the Efficacy of Muromonab-CD3 and Other Polyclonal T-Cell Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Muromonab-CD3 (OKT3) and other common polyclonal activators, including Phytohemagglutinin (PHA), Concanavalin A (ConA), and anti-CD3/anti-CD28 antibodies. The information presented is supported by experimental data to aid in the selection of the most appropriate T-cell activator for your research needs.
Introduction
Polyclonal activation of T-lymphocytes is a fundamental technique in immunology research and is crucial for studying T-cell function, proliferation, and cytokine production. This process can be initiated by various agents that bypass the need for specific antigen recognition. This guide focuses on comparing this compound, a monoclonal antibody targeting the CD3 complex, with other widely used polyclonal activators.
This compound (OKT3) is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex on the surface of T-cells.[1][2] Its binding initially leads to T-cell activation but is followed by the modulation and removal of the T-cell receptor (TCR) from the cell surface, ultimately leading to immunosuppression.[3] While it was clinically used to prevent organ transplant rejection, its potent activating properties are also utilized in in-vitro studies.[4][5]
Phytohemagglutinin (PHA) and Concanavalin A (ConA) are lectins that bind to glycoproteins on the T-cell surface, leading to cross-linking of the TCR and subsequent activation.[6] Anti-CD3 and anti-CD28 antibodies mimic the two-signal model of T-cell activation, with the anti-CD3 antibody providing the primary signal through the TCR complex and the anti-CD28 antibody providing the co-stimulatory signal.[7]
Efficacy Comparison: T-Cell Proliferation and Cytokine Production
The efficacy of these activators can be assessed by measuring T-cell proliferation and the profile of secreted cytokines. While direct head-to-head comparisons in single studies are limited, the following tables summarize available data to provide a comparative overview.
T-Cell Proliferation
T-cell proliferation is commonly measured by the incorporation of [3H]-thymidine, reported as counts per minute (CPM), or by dye dilution assays (e.g., CFSE), reported as a proliferation index or percentage of divided cells.
| Activator | Concentration | Cell Type | Proliferation Measurement | Result | Reference |
| This compound (OKT3) | 10-20 ng/mL | Human Peripheral Blood Lymphocytes | [3H]-thymidine incorporation | About 20-fold more potent than PHA | [8] |
| This compound (OKT3) | Not specified | Human T-cells | Mitogenic Response | Equal to Concanavalin A | [2] |
| Phytohemagglutinin (PHA) | 5 µg/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) | CCK8 assay | Optimal for T-cell stimulation | [9] |
| Concanavalin A (ConA) | 5 µg/mL | Murine Splenocytes | Not specified | Effective for inducing proliferation | [2] |
| Anti-CD3/CD28 Antibodies | 5 µg/mL (each) | Human PBMCs | CCK8 assay | Optimal for T-cell stimulation | [9] |
Cytokine Production
The activation of T-cells leads to the release of various cytokines, which play a crucial role in the immune response. The profile and quantity of these cytokines can vary depending on the stimulus.
| Activator | Cell Type | Cytokine Measured | Concentration | Reference |
| This compound (OKT3) | Human Peripheral Blood Mononuclear Cells | IFN-γ, TNF-α | Significant release (Cytokine Release Syndrome) | [3] |
| This compound (OKT3) | Human Peripheral Blood Mononuclear Cells | IL-2 | Small amount produced, greatly augmented by TPA | [10] |
| This compound (OKT3) | Human Peripheral Lymphocytes | IFN-γ | Elicited at 1 ng/mL | [11] |
| Phytohemagglutinin (PHA) | Human Peripheral Blood Lymphocytes | IL-2, IFN-γ | Efficient IL-2 production, low IFN-γ in cord blood | [12] |
| Concanavalin A (ConA) | Not specified | IL-2, TNF-α, IFN-γ | Increased mRNA expression | [13] |
| Anti-CD3/CD28 Antibodies | Human T-cells | IFN-γ, TNF-α, IL-2 | Strong induction | [14] |
Signaling Pathways and Mechanisms of Action
The polyclonal activators discussed here initiate T-cell activation through different primary interactions with surface molecules, leading to the activation of downstream signaling cascades.
This compound (OKT3) Signaling Pathway
This compound binds to the CD3 component of the T-cell receptor complex, leading to its cross-linking and initiating a signaling cascade that results in T-cell activation.
This compound T-cell activation pathway.
Lectin (PHA and ConA) Signaling Pathway
Lectins such as PHA and ConA are multivalent and can cross-link several TCRs on the T-cell surface, triggering a signaling cascade similar to that induced by antigen presentation.
Lectin-mediated T-cell activation pathway.
Anti-CD3/Anti-CD28 Signaling Pathway
This method mimics the physiological two-signal activation of T-cells. Anti-CD3 provides the primary signal through the TCR, while anti-CD28 provides the necessary co-stimulatory signal.
Two-signal T-cell activation by anti-CD3/CD28.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
T-Cell Proliferation Assay using [3H]-Thymidine Incorporation
This protocol is a standard method for quantifying T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Polyclonal activator (this compound, PHA, ConA, or anti-CD3/CD28 antibodies)
-
[3H]-thymidine (1 mCi/mL)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the polyclonal activator at the desired final concentration to the appropriate wells. For negative controls, add 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Six hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
Cytokine Release Assay using ELISA
This protocol describes the measurement of cytokine concentrations in the supernatant of activated T-cell cultures.
Materials:
-
Activated T-cell culture supernatant (from the proliferation assay or a separate culture)
-
ELISA kit for the specific cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Prepare T-cell cultures as described in the proliferation assay protocol.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the culture plates to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve. The results are typically expressed in pg/mL or ng/mL.
Experimental Workflow for T-Cell Activation and Analysis
The following diagram illustrates a typical workflow for in-vitro T-cell activation experiments.
General workflow for T-cell activation assays.
Conclusion
The choice of polyclonal activator depends on the specific goals of the research. This compound is a highly potent T-cell activator, though its primary historical application has been in immunosuppression due to subsequent T-cell depletion. Lectins like PHA and ConA are effective and widely used mitogens. The combination of anti-CD3 and anti-CD28 antibodies offers a more physiological approach by mimicking the two-signal model of T-cell activation.
This guide provides a comparative framework to assist researchers in selecting the appropriate tool for their studies on T-cell biology and function. The provided protocols and diagrams offer a starting point for designing and executing robust and reproducible experiments.
References
- 1. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of T lymphocyte activation by OKT3 antibodies. A general model for T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mitogenic lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | Clinical Immunology Society [cis.clinimmsoc.org]
- 8. OKT3: a monoclonal anti-human T lymphocyte antibody with potent mitogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of two commonly used methods for stimulating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissection of the role of macrophages in triggering T lymphocytes for interleukin 2 production by monoclonal antibody OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human gamma interferon production by leukocytes induced with monoclonal antibodies recognizing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissociated production of interleukin-2 and immune (gamma) interferon by phytohaemagglutinin stimulated lymphocytes in healthy infants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of a glucosamine binding leguminous lectin with mitogenic activity towards splenocytes and anti-proliferative activity towards tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of Rapid Cytokine Immunoassays for Functional Immune Phenotyping [frontiersin.org]
A Comparative Guide to Humanized Anti-CD3 Antibodies: Alternatives to Muromonab-CD3
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of immunosuppression has been significantly shaped by the advent of monoclonal antibodies targeting the CD3 complex on T-lymphocytes. Muromonab-CD3 (OKT3), a murine antibody, was the first of its kind to be approved for clinical use, primarily in the context of acute organ transplant rejection. However, its murine origin is associated with significant drawbacks, including high immunogenicity and the induction of a robust cytokine release syndrome (CRS). These limitations have spurred the development of a new generation of humanized anti-CD3 antibodies designed to offer improved safety and tolerability while retaining or enhancing therapeutic efficacy. This guide provides a comprehensive comparison of prominent humanized anti-CD3 antibodies—Teplizumab, Otelixizumab, Visilizumab, and Foralumab—as alternatives to this compound, supported by available experimental data and detailed methodologies.
Executive Summary
Humanized anti-CD3 antibodies represent a significant advancement over their murine predecessor, this compound. Through genetic engineering, these antibodies have been modified to reduce immunogenicity and mitigate the severe cytokine release often seen with OKT3. Key improvements include the humanization of the antibody framework and modifications to the Fc region to reduce binding to Fc receptors (FcRs) on other immune cells, a primary driver of CRS. While all these antibodies target the CD3 complex, their specific mechanisms, clinical applications, and performance characteristics show notable differences. This guide will delve into these nuances to aid researchers and drug developers in understanding the landscape of these critical immunomodulatory agents.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its humanized alternatives. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data are compiled from various sources, which may involve different experimental conditions.
Table 1: General Characteristics and Clinical Applications
| Antibody | Type | Primary Target | Key Modifications | Approved/Investigational Applications |
| This compound (OKT3) | Murine IgG2a | CD3ε | None | Acute organ transplant rejection (withdrawn in some markets)[1][2] |
| Teplizumab (Tzield) | Humanized IgG1 | CD3ε | Fc-modified (non-FcR binding)[3][4] | Delaying the onset of Stage 3 Type 1 Diabetes[5][6] |
| Otelixizumab | Humanized IgG1 | CD3ε | Aglycosylated Fc region (reduced FcR binding)[7][8] | Investigational for Type 1 Diabetes |
| Visilizumab | Humanized IgG2 | CD3ε | Mutated Fc region (non-FcR binding)[9] | Investigational for steroid-refractory acute graft-versus-host disease and ulcerative colitis |
| Foralumab | Fully Human IgG1 | CD3ε | Mutated Fc region (non-FcR binding)[10][11] | Investigational for Multiple Sclerosis, Alzheimer's Disease, and COVID-19 (nasal administration) |
Table 2: Binding and Functional Characteristics
| Antibody | CD3 Binding Affinity (Kd) | T-Cell Modulation | Cytokine Release Profile |
| This compound (OKT3) | High | T-cell activation followed by depletion and anergy[12] | High (induces significant CRS)[1] |
| Teplizumab | Comparable to OKT3[13] | Partial T-cell activation, induction of anergy and regulatory T-cells[5] | Reduced compared to OKT3[14] |
| Otelixizumab | High (EC50 for CD3D-CD3E binding: 1.824 ng/mL)[15] | T-cell modulation and induction of regulatory T-cells[7][16] | Reduced compared to OKT3[8] |
| Visilizumab | High | Induces apoptosis in activated T-cells (up to 34% in UC patients)[17] | Reduced compared to OKT3[9] |
| Foralumab | High affinity and potency for CD3 epsilon[10] | Modulates T-cell function, suppresses effector cells, induces regulatory T-cells[11] | Minimal, especially with nasal administration[11] |
Mechanism of Action and Signaling Pathways
Anti-CD3 antibodies exert their immunomodulatory effects by binding to the CD3 complex, a component of the T-cell receptor (TCR). This interaction can lead to a range of downstream events, from initial T-cell activation to subsequent anergy, apoptosis, or the induction of a regulatory phenotype. The specific outcome is influenced by the antibody's properties, including its isotype, Fc region modifications, and binding characteristics.
This compound (OKT3) Signaling
This compound, with its fully functional murine IgG2a Fc region, crosslinks the TCR with Fc receptors on antigen-presenting cells (APCs). This potent cross-linking leads to robust T-cell activation and a massive release of pro-inflammatory cytokines, causing CRS. Following this initial activation, T-cells undergo modulation of the TCR, leading to their depletion from the circulation and a state of functional unresponsiveness (anergy).
Humanized Anti-CD3 Antibodies Signaling
Humanized anti-CD3 antibodies are engineered to minimize Fc receptor binding. This modification significantly reduces the cross-linking between T-cells and APCs, thereby dampening the initial T-cell activation and subsequent cytokine storm. Instead of widespread T-cell depletion, these antibodies favor more nuanced immunomodulatory effects, such as the induction of T-cell anergy, apoptosis of activated T-cells, and the promotion of regulatory T-cell (Treg) populations.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize and compare anti-CD3 antibodies.
T-Cell Activation Assay
Objective: To assess the ability of anti-CD3 antibodies to induce T-cell activation, often measured by cell proliferation or the expression of activation markers (e.g., CD25, CD69).
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate Coating: Coat 96-well flat-bottom plates with the anti-CD3 antibody at a concentration range (e.g., 0.1-10 µg/mL) in sterile phosphate-buffered saline (PBS). Incubate for 2-4 hours at 37°C or overnight at 4°C. Wash the plates with PBS to remove unbound antibody.
-
Cell Culture: Add PBMCs (e.g., 1 x 10^5 cells/well) to the antibody-coated wells. For some assays, a co-stimulatory signal, such as soluble anti-CD28 antibody (e.g., 1-5 µg/mL), is added to the culture medium.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
CFSE Staining: Label PBMCs with carboxyfluorescein succinimidyl ester (CFSE) before culture. After incubation, analyze CFSE dilution by flow cytometry.
-
-
Activation Marker Expression: After 24-48 hours of culture, stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69. Analyze the expression of activation markers on T-cell subsets by flow cytometry.
Cytokine Release Assay
Objective: To quantify the release of cytokines from immune cells upon stimulation with anti-CD3 antibodies.
Methodology:
-
Cell Preparation: Isolate PBMCs as described above.
-
Cell Culture: Plate PBMCs (e.g., 1 x 10^6 cells/mL) in a 96-well plate.
-
Antibody Stimulation: Add the anti-CD3 antibody at various concentrations to the cell cultures. Include positive (e.g., PHA or another mitogen) and negative (isotype control antibody) controls.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-2, TNF-α, IFN-γ, IL-6, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs.
Fc Receptor Binding Assay
Objective: To determine the binding affinity of anti-CD3 antibodies to various Fc receptors.
Methodology (Surface Plasmon Resonance - SPR):
-
Chip Preparation: Immobilize the recombinant Fc receptor protein onto a sensor chip (e.g., CM5 chip) using amine coupling.
-
Antibody Injection: Inject the anti-CD3 antibody at a range of concentrations over the sensor chip surface.
-
Binding Measurement: Measure the association and dissociation rates of the antibody to the immobilized Fc receptor in real-time.
-
Data Analysis: Calculate the equilibrium dissociation constant (Kd) from the kinetic data to determine the binding affinity. A higher Kd value indicates lower affinity.
Conclusion
The development of humanized anti-CD3 antibodies marks a pivotal step forward in immunotherapy, offering safer and more targeted approaches compared to the first-generation murine antibody, this compound. Teplizumab, Otelixizumab, Visilizumab, and Foralumab each possess unique characteristics and have been tailored for specific therapeutic applications. The choice of a particular antibody for research or clinical development will depend on the desired immunological outcome, be it the induction of tolerance in autoimmune diseases, the prevention of graft rejection, or the modulation of inflammatory responses. The experimental protocols and comparative data presented in this guide provide a foundational resource for scientists and drug developers to navigate this promising class of therapeutic agents. As research continues, a deeper understanding of their precise mechanisms of action will undoubtedly unlock their full therapeutic potential.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teplizumab therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teplizumab: Anti-CD3 Monoclonal Antibody for Delaying Type 1 Diabetes | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Otelixizumab Overview - Creative Biolabs [creativebiolabs.net]
- 8. Low-Dose Otelixizumab Anti-CD3 Monoclonal Antibody DEFEND-1 Study: Results of the Randomized Phase III Study in Recent-Onset Human Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A humanized non-FcR-binding anti-CD3 antibody, visilizumab, for treatment of steroid-refractory acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foralumab: Anti-CD3 Monoclonal Antibody for Immune Regulation - Creative Biolabs [creativebiolabs.net]
- 11. Nasal administration of anti-CD3 monoclonal antibody modulates effector CD8+ T cell function and induces a regulatory response in T cells in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. escholarship.org [escholarship.org]
- 14. tizianalifesciences.com [tizianalifesciences.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. What is Otelixizumab used for? [synapse.patsnap.com]
- 17. Visilizumab induces apoptosis of mucosal T lymphocytes in ulcerative colitis through activation of caspase 3 and 8 dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New T-cell Activators Against the Pioneer: A Comparative Guide to Muromonab-CD3 and its Successors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-in-class T-cell activator, Muromonab-CD3 (OKT3), with newer generation activators, Teplizumab and Blinatumomab. We delve into their mechanisms of action, comparative in vitro performance, and detailed experimental protocols to assist researchers in selecting and evaluating T-cell activators for their specific applications.
Introduction to T-cell Activators
T-cell activation is a critical process in the immune response, and the ability to manipulate this process has profound therapeutic implications. T-cell activators are molecules designed to trigger T-cell signaling pathways, leading to proliferation, cytokine release, and cytotoxic activity. This compound, a murine monoclonal antibody targeting the CD3 complex on T-cells, was the first such activator approved for clinical use, primarily for preventing organ transplant rejection.[1][2] However, its potent, systemic activation of T-cells often leads to significant side effects, most notably Cytokine Release Syndrome (CRS).[1][3] This has driven the development of newer T-cell activators with modified properties aimed at improving safety and efficacy.
This guide focuses on two such next-generation activators:
-
Teplizumab: A humanized, non-Fc receptor-binding anti-CD3 monoclonal antibody designed to be less mitogenic than this compound.[4][5]
-
Blinatumomab: A bispecific T-cell engager (BiTE®) that directs T-cells to target and eliminate cancer cells.[6][7]
Comparative Performance Data
Direct comparative studies of these three activators using standardized in vitro assays are limited in the public domain. The following table summarizes available data, highlighting the key differences in their T-cell activating properties. It is important to note that experimental conditions can significantly influence results, and the data presented here should be considered as a general guide.
| Parameter | This compound (OKT3) | Teplizumab | Blinatumomab |
| Mechanism of Action | Binds to CD3ε chain of the T-cell receptor (TCR) complex, inducing potent T-cell activation and proliferation.[8][9] | Binds to the CD3ε chain of the TCR complex with modified Fc region to reduce Fc receptor binding, leading to partial, less mitogenic T-cell activation.[4][5] | Bispecific antibody that simultaneously binds to CD3 on T-cells and a target antigen (e.g., CD19) on cancer cells, redirecting T-cell cytotoxicity.[6][7] |
| T-cell Proliferation | High induction of proliferation. Specific percentage is dose-dependent. | Induces significantly less T-cell proliferation compared to this compound.[10] | Induces potent, target-dependent T-cell proliferation.[6] |
| Cytokine Release (IL-2, IFN-γ) | High induction of pro-inflammatory cytokines, often leading to Cytokine Release Syndrome (CRS).[8] | Induces significantly lower levels of IL-2 and IFN-γ compared to this compound.[11] | Induces transient, dose-dependent release of cytokines, including IL-2, IFN-γ, IL-6, and IL-10.[6][12] |
| EC50 for Cytotoxicity | N/A (not a targeted therapy) | N/A (not a targeted therapy) | Potent, with an ED50 of approximately 30 pg/mL for tumor cell lysis.[13] |
| Clinical Application | Prevention of acute organ transplant rejection (largely replaced by newer agents).[14][15] | Delaying the onset of Stage 3 Type 1 Diabetes.[16][17] | Treatment of certain B-cell malignancies.[18][19] |
Signaling Pathways and Experimental Workflow
T-cell Activation Signaling Pathway
The binding of an anti-CD3 antibody, such as this compound or Teplizumab, to the CD3 component of the T-cell receptor (TCR) complex initiates a cascade of intracellular signaling events. This ultimately leads to T-cell activation, characterized by gene expression changes, cytokine production, and proliferation.
Experimental Workflow for Comparing T-cell Activators
A typical workflow for comparing the in vitro activity of different T-cell activators involves isolating primary human T-cells, stimulating them with the activators, and then measuring key performance indicators such as proliferation and cytokine production.
Detailed Experimental Protocols
T-cell Proliferation Assay (CFSE-based)
This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Human T-cell isolation kit (e.g., magnetic beads)
-
CFSE dye
-
T-cell activators (this compound, Teplizumab, etc.)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify T-cells: Purify T-cells from PBMCs using a human T-cell isolation kit according to the manufacturer's instructions.
-
CFSE Labeling:
-
Resuspend purified T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of medium containing serial dilutions of the T-cell activators to the respective wells. Include an unstimulated control (medium only).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cells by flow cytometry, gating on the T-cell population.
-
Measure the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence.
-
Quantify the percentage of proliferated cells.
-
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IL-2 and IFN-γ released into the culture supernatant upon T-cell activation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from T-cell activation cultures (from the proliferation assay or a separate experiment)
-
IL-2 and IFN-γ ELISA kits
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either IL-2 or IFN-γ overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards (recombinant IL-2 or IFN-γ) and culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-2 or IFN-γ in the culture supernatants. Determine the EC50 value for each T-cell activator.
Conclusion
The landscape of T-cell activators has evolved significantly since the introduction of this compound. Newer agents like Teplizumab and Blinatumomab offer improved safety profiles and targeted functionalities. While direct, quantitative in vitro comparisons are not always readily available, the experimental protocols provided in this guide offer a framework for researchers to conduct their own benchmarking studies. By carefully evaluating T-cell proliferation and cytokine release, researchers can make informed decisions about the most suitable T-cell activator for their preclinical and clinical research endeavors. The continued development of novel T-cell activators holds great promise for advancing immunotherapies for a wide range of diseases.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What type 1 diabetes endotype is most suitable for anti-CD3 antibodies prevention trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teplizumab (Anti-CD3 mAb) Treatment Preserves C-Peptide Responses in Patients With New-Onset Type 1 Diabetes in a Randomized Controlled Trial: Metabolic and Immunologic Features at Baseline Identify a Subgroup of Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel trivalent non-Fc anti-CD3 Collabody preferentially induces Th1 cell apoptosis in vitro and long-lasting remission in recent-onset diabetic NOD mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Profile of blinatumomab and its potential in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blinatumomab, a bispecific B-cell and T-cell engaging antibody, in the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TCR stimulation with modified anti-CD3 mAb expands CD8+ T cell population and induces CD8+CD25+ Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exposure–response analysis of blinatumomab in patients with relapsed/refractory acute lymphoblastic leukaemia and comparison with standard of care chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blinatumomab: Enlisting serial killer T cells in the war against hematologic malignanciess - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. TZIELD® (teplizumab-mzwv) Study Results & Efficacy for HCPs [tzieldhcp.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Blinatumomab Pharmacodynamics and Exposure-Response Relationships in Relapsed/Refractory Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exposure-response analysis of blinatumomab in patients with relapsed/refractory acute lymphoblastic leukaemia and comparison with standard of care chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Profiles Induced by OKT3 and Teplizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytokine release profiles associated with two anti-CD3 monoclonal antibodies: OKT3 (muromonab-CD3) and Teplizumab (hOKT3γ1(Ala-Ala)). While both antibodies target the CD3 complex on T-lymphocytes, their distinct molecular engineering results in significantly different immunomodulatory effects and, consequently, disparate cytokine signatures. This analysis is supported by a summary of experimental data, detailed methodologies for relevant assays, and visualizations of the key biological pathways and experimental workflows.
Executive Summary
OKT3, a murine IgG2a monoclonal antibody, is a potent T-cell activator known to induce a significant and often severe cytokine release syndrome (CRS). This is characterized by a massive release of pro-inflammatory cytokines. In contrast, Teplizumab, a humanized IgG1 monoclonal antibody with a modified Fc region that minimizes Fc receptor (FcR) binding, exhibits a much-attenuated cytokine release profile. This modification is a key differentiator, leading to a more immunomodulatory than overtly activating response, which is central to its therapeutic application in delaying the onset of Stage 3 Type 1 Diabetes.
Data Presentation: Comparative Cytokine Profiles
| Cytokine | OKT3-Induced Release | Teplizumab-Induced Release | Rationale for Difference |
| Pro-inflammatory Cytokines | |||
| Tumor Necrosis Factor-alpha (TNF-α) | High | Low to Moderate | OKT3's Fc region binds to Fc receptors on monocytes, leading to cross-linking of T-cell receptors and robust T-cell activation, resulting in high TNF-α release.[1] Teplizumab's modified Fc region significantly reduces this interaction.[1] |
| Interferon-gamma (IFN-γ) | High | Low to Moderate | Similar to TNF-α, the strong T-cell activation by OKT3 leads to high IFN-γ production.[2] Teplizumab treatment is associated with reduced secretion of IFN-γ.[2] |
| Interleukin-2 (IL-2) | High | Low | OKT3 is a potent inducer of IL-2, a key cytokine for T-cell proliferation.[3][4] Teplizumab's partial agonistic signaling leads to lower IL-2 production.[4] |
| Interleukin-6 (IL-6) | High | Low to Moderate | IL-6 is a hallmark of the systemic inflammation seen in OKT3-induced CRS.[5] The attenuated inflammatory response with Teplizumab results in lower IL-6 levels.[6] |
| Anti-inflammatory/Regulatory Cytokines | |||
| Interleukin-10 (IL-10) | Variable | Increased | Teplizumab promotes the development of regulatory T-cells (Tregs) which can produce IL-10, contributing to its immunomodulatory effect.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative analysis of cytokine profiles.
In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a representative method for assessing cytokine release from human PBMCs upon stimulation with anti-CD3 antibodies.
1. Isolation of PBMCs:
-
Human whole blood is collected in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque™ density gradient centrifugation.
-
Isolated PBMCs are washed with PBS and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
2. Antibody Stimulation:
-
A 96-well flat-bottom cell culture plate is pre-coated with anti-CD3 antibodies (OKT3 or Teplizumab) at a concentration of 1 µg/mL in sterile PBS. The plate is incubated for 2 hours at 37°C or overnight at 4°C.
-
Unbound antibody is washed away with sterile PBS.
-
PBMCs are seeded into the antibody-coated wells at a density of 2 x 10^5 cells per well.
-
For some experiments, soluble anti-CD28 antibody (1 µg/mL) can be added as a co-stimulatory signal.
3. Incubation and Sample Collection:
-
The plate is incubated at 37°C in a 5% CO2 humidified incubator.
-
Supernatants are collected at various time points (e.g., 24, 48, and 72 hours) for cytokine analysis.
4. Cytokine Quantification:
-
Cytokine concentrations in the collected supernatants are measured using a multiplex immunoassay, such as a Luminex®-based assay, or by individual ELISAs for specific cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10).
Multiplex Cytokine Assay (Luminex®)
This protocol outlines the general steps for quantifying multiple cytokines simultaneously from cell culture supernatants.
1. Reagent Preparation:
-
All reagents (microparticles, standards, biotinylated antibodies, streptavidin-PE) are brought to room temperature.
-
A standard curve is prepared by serial dilution of the cytokine standards.
2. Assay Procedure:
-
50 µL of the microparticle cocktail is added to each well of a 96-well filter-bottom plate.
-
The plate is washed using a vacuum manifold.
-
50 µL of standard or sample supernatant is added to the wells.
-
The plate is incubated on a shaker for 2 hours at room temperature.
-
After washing, 50 µL of the biotinylated antibody cocktail is added, and the plate is incubated for 1 hour at room temperature on a shaker.
-
Following another wash, 50 µL of streptavidin-PE is added, and the plate is incubated for 30 minutes at room temperature on a shaker.
-
After a final wash, the microparticles are resuspended in wash buffer.
3. Data Acquisition and Analysis:
-
The plate is read on a Luminex® analyzer.
-
The concentrations of the cytokines in the samples are determined by interpolating from the standard curves.
Mandatory Visualization
Signaling Pathways
Caption: Signaling differences between OKT3 and Teplizumab.
Experimental Workflow
Caption: Workflow for in vitro cytokine release assay.
References
- 1. Antigen-based vs. systemic immunomodulation in type 1 diabetes: The pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teplizumab improves and stabilizes beta cell function in antibody positive high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Use of OKT3 monoclonal antibodies and anti-TAC for the quantitative evaluation of interleukin-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 5. Cytokine-release syndrome: differences between high and low doses of OKT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Humanizing Animal Models: A Key to Autoimmune Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Muromonab-CD3 Specificity: A Comparative Guide to Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Muromonab-CD3 (OKT3) with alternative anti-CD3 antibodies, focusing on the validation of its binding specificity through competitive binding assays. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of such assays.
Comparative Analysis of Anti-CD3 Antibody Binding
This compound is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex on T-lymphocytes.[1] Its binding specificity is a critical attribute for its therapeutic function. Competitive binding assays are essential to determine if other antibodies bind to the same or overlapping epitopes on the CD3 antigen.
The following table summarizes the binding characteristics of this compound and several other anti-CD3 antibodies. It is important to note that direct head-to-head comparative studies with standardized assays are limited in the public domain, and thus binding affinities can vary based on the experimental method and conditions.
| Antibody | Alias/Type | Target Epitope | Binding Affinity (Kd) | Competitive Binding with this compound (OKT3) | Key Characteristics |
| This compound | OKT3 | CD3ε | ~0.5 - 2.63 µM[2][3] | N/A | Murine IgG2a; First therapeutic monoclonal antibody; Associated with cytokine release syndrome.[4] |
| UCHT1 | - | CD3ε | Reported similar to OKT3 (~2 x 10⁹ M⁻¹ Ka)[5] | Yes | Murine IgG1; Competes with OKT3 for binding to the CD3ε subunit.[6] |
| 12F6 | - | CD3 | Not specified | Yes | Murine; Reported to have more effective T-cell suppression and activation properties compared to OKT3.[7] |
| SK7 | - | CD3 | Not specified | Yes | Murine; Competes with OKT3 for binding.[7] |
| Teplizumab | hOKT3γ1(Ala-Ala) | CD3ε | Not specified | Preserves OKT3 binding site | Humanized IgG1; Modified Fc region to reduce Fc receptor binding and mitigate cytokine release.[8] |
| Otelixizumab | ChAglyCD3 | CD3ε | Not specified | Competes with OKT3 | Humanized; Modified by eliminating a glycosylation site to reduce Fc receptor binding. |
| Visilizumab | - | CD3 | Not specified | Not specified | Humanized; Investigated for ulcerative colitis.[5] |
Experimental Protocols
Competitive Binding Assay Using Flow Cytometry
This protocol provides a framework for assessing the ability of a test anti-CD3 antibody to compete with fluorescently-labeled this compound for binding to CD3-expressing cells (e.g., Jurkat cells or peripheral blood mononuclear cells - PBMCs).
Materials:
-
Target Cells: Jurkat T-cells or freshly isolated human PBMCs (1 x 10⁶ cells/mL).
-
Labeled Antibody: Fluorescently-conjugated this compound (e.g., FITC-OKT3) at a concentration that gives a sub-saturating signal.
-
Unlabeled Competitor Antibodies: A dilution series of the test anti-CD3 antibody and a non-competing isotype control antibody.
-
Flow Cytometry Buffer (FACS Buffer): Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.
-
Flow Cytometer.
Procedure:
-
Cell Preparation:
-
If using PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the target cells (Jurkat or PBMCs) twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Adjust the final cell concentration to 1 x 10⁶ cells/mL in FACS buffer.
-
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled competitor antibodies in FACS buffer. The concentration range should be broad enough to generate a full inhibition curve.
-
In a 96-well U-bottom plate or flow cytometry tubes, add a fixed, pre-determined concentration of the fluorescently-labeled this compound to each well/tube.
-
Add the serial dilutions of the unlabeled competitor antibodies to the respective wells/tubes. Include controls with labeled this compound only (maximum binding) and cells only (background fluorescence).
-
-
Incubation:
-
Add 100 µL of the target cell suspension (100,000 cells) to each well/tube.
-
Incubate the plate/tubes for 1 hour at 4°C in the dark to allow binding to reach equilibrium while minimizing receptor internalization.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold FACS buffer per well (or 1 mL per tube) to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the labeled this compound on the cell surface.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Plot the MFI as a function of the competitor antibody concentration.
-
Calculate the concentration of the competitor antibody that inhibits 50% of the labeled this compound binding (IC50 value). A lower IC50 value indicates a higher binding affinity of the competitor for the same epitope.
-
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive antibody binding assay using flow cytometry.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade initiated by this compound binding.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. researchgate.net [researchgate.net]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Crystal structure of a human CD3-ε/δ dimer in complex with a UCHT1 single-chain antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction and characterization of a humanized anti-human CD3 monoclonal antibody 12F6 with effective immunoregulation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side-by-side comparison of different anti-CD3 clones (e.g., UCHT1)
For researchers and professionals in drug development, the selection of an appropriate anti-CD3 monoclonal antibody is a critical decision that can significantly impact experimental outcomes. Among the most widely utilized clones are UCHT1 and OKT3. This guide provides an objective, data-driven comparison of these two prominent clones, offering insights into their distinct characteristics and performance in various applications.
At a Glance: Key Differences Between UCHT1 and OKT3
| Feature | UCHT1 | OKT3 |
| Isotype | Mouse IgG1, kappa[1][2] | Mouse IgG2a[1] |
| Binding Epitope | CD3ε subunit[2][3][4] | CD3ε subunit[2] |
| Binding Affinity (Ka) | ~2 x 10⁹ M⁻¹[1] | ~2 x 10⁹ M⁻¹[1] |
| T-Cell Mitogenesis | IL-2 independent[5] | IL-2 dependent[5] |
| Responder Frequency | Mitogenic for ~63% of donors (25 out of 40)[5] | Mitogenic for all donors tested[5] |
| Flow Cytometry | Commonly used, may show varying degrees of blocking in co-staining[6] | Commonly used, shows significant interference with TCR alpha/beta staining[6] |
In-Depth Analysis
Binding Characteristics and Epitope Specificity
Both UCHT1 and OKT3 target the epsilon subunit of the CD3 complex, a crucial component of the T-cell receptor (TCR) responsible for signal transduction.[2][3][4] Structural studies have revealed that while their epitopes on CD3ε overlap, they are distinct. This subtle difference in binding may contribute to their varied functional effects.[2] Despite these differences, their binding affinities are reported to be comparable, both in the range of ~2 x 10⁹ M⁻¹.[1]
T-Cell Activation and Proliferation
A primary distinction between UCHT1 and OKT3 lies in their mechanism of T-cell activation. OKT3-induced T-cell proliferation is dependent on the production of Interleukin-2 (IL-2).[5] In contrast, UCHT1 can trigger T-cell mitogenesis in a manner that is independent of IL-2.[5] This is a critical consideration for experimental design, particularly in studies where the influence of exogenous or autocrine IL-2 needs to be controlled.
Furthermore, a study involving peripheral blood mononuclear cells (PBMCs) from 40 donors demonstrated that while OKT3 was mitogenic for all donors, UCHT1 only induced a proliferative response in cells from 25 of the donors.[5] This suggests that the response to UCHT1 may be subject to individual variability.
Performance in Flow Cytometry
In flow cytometry applications, both clones are widely used for the identification of T-cells. However, their performance can differ, especially in multi-color staining protocols. One study that compared five different anti-CD3 clones found that OKT3 caused the most significant interference with simultaneous TCR alpha/beta staining.[6] UCHT1, along with other clones like TB3 and SK7, also showed some degree of blocking, while the MEM-57 clone was found to have the least interference.[6] Researchers should consider these potential interactions when designing their flow cytometry panels.
Visualizing the Molecular and Experimental Landscape
To further elucidate the processes discussed, the following diagrams illustrate the CD3 signaling pathway and a typical experimental workflow for comparing anti-CD3 clones.
Caption: A simplified diagram of the CD3 signaling cascade upon T-cell receptor engagement.
Caption: A general workflow for the comparative analysis of anti-CD3 clones.
Experimental Protocols
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from established methods for measuring T-cell proliferation.[7][8][9]
Materials:
-
Isolated Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Anti-CD3 antibodies (UCHT1 and OKT3)
-
96-well flat-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.
-
Coat the wells of a 96-well plate with anti-CD3 antibodies (e.g., 10 µg/mL in sterile PBS) by incubating for 2 hours at 37°C or overnight at 4°C. For soluble antibody stimulation, add the antibody directly to the cell suspension.
-
Wash the coated plates three times with sterile PBS to remove unbound antibody.
-
Add 200 µL of the PBMC suspension (2 x 10⁵ cells) to each well. Include unstimulated control wells (no antibody).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM).
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol provides a general framework for staining T-cells with fluorescently-conjugated antibodies.
Materials:
-
Stimulated and unstimulated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
Appropriate isotype control antibodies
-
Flow cytometer
Procedure:
-
Following stimulation, harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include an unstained control and isotype controls.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each activation marker.
Conclusion
The choice between UCHT1 and OKT3 depends heavily on the specific experimental goals. OKT3 may be preferable for inducing a robust, IL-2-dependent proliferative response across a broad range of donors. However, researchers must be cautious of its potential to interfere with other antibody stainings in flow cytometry. UCHT1 offers an alternative for studying IL-2-independent T-cell activation, though its mitogenic effect may be donor-dependent. For all applications, it is crucial to empirically determine the optimal concentration and conditions for each antibody clone to ensure reliable and reproducible results.
References
- 1. Two monoclonal anti-human T lymphocyte antibodies have similar biologic effects and recognize the same cell surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of a human CD3-ε/δ dimer in complex with a UCHT1 single-chain antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytekbio.com [cytekbio.com]
- 4. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 5. Human T lymphocyte activation by monoclonal antibodies; OKT3, but not UCHT1, triggers mitogenesis via an interleukin 2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. exbio.cz [exbio.cz]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of Muromonab-CD3 and Its Humanized Successors
For Researchers, Scientists, and Drug Development Professionals
The advent of monoclonal antibodies (mAbs) has revolutionized the treatment of various diseases, particularly in the realm of immunosuppression for organ transplantation and autoimmune disorders. Muromonab-CD3 (OKT3), the first therapeutic mAb approved for clinical use, demonstrated the potential of targeting the CD3 complex on T-cells to modulate the immune response. However, its murine origin led to significant immunogenicity, limiting its long-term efficacy and causing adverse effects. This guide provides an objective comparison of the immunogenicity of this compound against its humanized versions, Teplizumab and Otelixizumab, supported by experimental data and detailed methodologies.
Executive Summary
Humanization of the murine this compound has been a critical step in reducing its immunogenicity. This has led to the development of second-generation anti-CD3 antibodies like Teplizumab and Otelixizumab, which exhibit a more favorable safety and immunogenicity profile. While direct head-to-head comparative studies are limited, data from various clinical trials clearly indicate a trend of decreased anti-drug antibody (ADA) formation and a reduction in the incidence and severity of cytokine release syndrome (CRS) with the humanized versions. This guide will delve into the quantitative data, the experimental methods used to assess immunogenicity, and the underlying signaling pathways.
Quantitative Immunogenicity Data
The following tables summarize the available quantitative data on the immunogenicity of this compound, Teplizumab, and Otelixizumab from various clinical studies. It is important to note that the data are not from direct comparative trials and variations in study design, patient populations, and assay methodologies may influence the results.
Table 1: Incidence of Anti-Drug Antibodies (ADAs)
| Antibody | Study Population | ADA Incidence | Neutralizing Antibody (NAb) Incidence | Citation(s) |
| This compound | Organ Transplant Recipients | High (frequently reported) | Development of neutralizing antibodies may limit effectiveness of a second course. | [1][2][3] |
| Teplizumab | Type 1 Diabetes | 77% (in a Phase III trial) | Not explicitly quantified in all studies, but development is a concern. | [4] |
| Otelixizumab | Type 1 Diabetes | 77.5% (in a Phase II trial) | Detected in a significant proportion of patients by days 22-29. | [5] |
Table 2: Incidence of Cytokine Release Syndrome (CRS)
| Antibody | Study Population | CRS Incidence | Severity | Citation(s) |
| This compound | Organ Transplant Recipients | Common, especially on first infusion. | Can be severe and life-threatening, often requiring pre-medication. | [6][7][8] |
| Teplizumab | Type 1 Diabetes | Reported, but modifications to the Fc region were made to reduce CRS. | Generally less severe than with this compound. | [9] |
| Otelixizumab | Type 1 Diabetes | Experienced by all participants in a dose-finding study, with frequency and severity being dose-dependent. | Dose-dependent, with higher doses increasing risk. | [5][10] |
Experimental Protocols
The assessment of immunogenicity is a critical component of biologic drug development. The following are detailed methodologies for key experiments cited in the evaluation of anti-CD3 antibodies.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for detecting ADAs in patient serum.
Principle: The bivalent nature of antibodies allows them to form a "bridge" between a capture and a detection antibody, which are typically the therapeutic drug itself.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with the therapeutic antibody (e.g., Teplizumab) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% BSA in PBST) and incubating for 1 hour at room temperature.
-
Sample Incubation: Patient serum samples and controls are added to the wells and incubated for 1-2 hours at room temperature, allowing any ADAs to bind to the coated therapeutic antibody.
-
Washing: The plate is washed to remove unbound serum components.
-
Detection Antibody Incubation: The therapeutic antibody conjugated to a detection enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells and incubated for 1 hour at room temperature. This conjugated antibody will bind to the ADA-therapeutic antibody complex.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric reaction.
-
Measurement: The reaction is stopped, and the absorbance is read using a plate reader. The signal intensity is proportional to the amount of ADAs in the sample.[2][11][12][13][14]
T-Cell Proliferation Assay
This assay assesses the cellular immune response to a therapeutic antibody.
Principle: The proliferation of T-cells in response to an antigen (in this case, the therapeutic antibody) is measured.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Labeling: PBMCs are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Cell Culture: Labeled PBMCs are cultured in the presence of the therapeutic antibody (e.g., humanized anti-CD3) at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (media only) are included.
-
Incubation: The cells are incubated for 5-7 days to allow for T-cell proliferation.
-
Staining: Cells are stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation. The percentage of proliferating T-cells is quantified.[15][16][17][18]
Cytokine Release Assay (CRA)
This assay measures the release of cytokines from immune cells upon exposure to a therapeutic antibody, which is a key indicator of the risk of CRS.
Principle: The concentration of pro-inflammatory cytokines released into the cell culture supernatant is quantified.
Methodology:
-
Cell Culture: Human whole blood or isolated PBMCs are cultured in the presence of the therapeutic antibody at different concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected after incubation.
-
Cytokine Measurement: The concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6) in the supernatant is measured using a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs.
-
Data Analysis: The levels of cytokines released in the presence of the therapeutic antibody are compared to those of a negative control to assess the pro-inflammatory potential.[19][20][21][22][23]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action and immunogenicity of anti-CD3 antibodies can aid in understanding their mechanisms.
Caption: T-Cell activation signaling pathway upon TCR/CD3 engagement.
Caption: Workflow for an Anti-Drug Antibody (ADA) Bridging ELISA.
Conclusion
The evolution from the murine this compound to its humanized counterparts, Teplizumab and Otelixizumab, represents a significant advancement in reducing the immunogenicity of anti-CD3 therapeutic antibodies. The available data, while not from direct comparative trials, strongly suggest that humanization leads to a lower incidence of neutralizing antibodies and a more manageable cytokine release syndrome. The methodologies outlined in this guide provide a framework for the continued assessment of immunogenicity in the development of novel biotherapeutics. For researchers and drug development professionals, understanding these differences and the assays used to measure them is crucial for designing safer and more effective immunomodulatory therapies.
References
- 1. Muromonab CD3: a reappraisal of its pharmacology and use as prophylaxis of solid organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Teplizumab in Type 1 Diabetes Mellitus: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muronomab: The First FDA-Approved Monoclonal Antibody | Biointron [biointron.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What clinical trials have been conducted for Teplizumab? [synapse.patsnap.com]
- 10. A randomised, single-blind, placebo-controlled, dose-finding safety and tolerability study of the anti-CD3 monoclonal antibody otelixizumab in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 18. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 19. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. tandfonline.com [tandfonline.com]
- 22. Using Reference Reagents to Confirm Robustness of Cytokine Release Assays for the Prediction of Monoclonal Antibody Safety [jove.com]
- 23. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
A Comparative Guide to In Vitro Potency Assays for Different Batches of Muromonab-CD3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of in vitro potency assays for different batches of Muromonab-CD3 (also known as OKT3), a murine monoclonal antibody that targets the CD3 complex on T-lymphocytes.[1][2][3] Ensuring the consistent potency of different batches of therapeutic antibodies is a critical aspect of drug development and manufacturing, guaranteeing reliable and predictable clinical outcomes. This document details the mechanism of action of this compound, presents illustrative data from key potency assays, provides detailed experimental protocols, and includes diagrams of the signaling pathway and experimental workflows.
Mechanism of Action of this compound
This compound is a murine IgG2a monoclonal antibody that specifically binds to the epsilon chain of the CD3 complex, which is part of the T-cell receptor (TCR) complex on the surface of human T-cells.[1][2] The binding of this compound to the CD3/TCR complex initially leads to T-cell activation, resulting in the release of various cytokines.[1][2] This initial activation is followed by a potent immunosuppressive effect, characterized by the blockage of T-cell function and the induction of apoptosis (programmed cell death) in the target T-cells.[1][3][4] This dual action makes this compound an effective agent for preventing acute rejection in organ transplantation.[1][2]
This compound Signaling Pathway
The initial binding of this compound to the CD3 complex triggers a signaling cascade that leads to T-cell activation and cytokine production. The following diagram illustrates the key steps in this pathway.
References
Unraveling T-Cell Activation: A Comparative Transcriptomic Guide to Anti-CD3 Monoclonal Antibodies
For researchers, scientists, and drug development professionals, the choice of a monoclonal antibody (mAb) to target the CD3 complex on T-cells is a critical decision that can profoundly influence the outcome of immunotherapy. Different anti-CD3 mAbs, even those targeting the same complex, can elicit distinct downstream signaling events and transcriptional programs, leading to varied functional consequences. This guide provides a comparative analysis of the transcriptomic landscapes of T-cells activated by different anti-CD3 mAbs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research and therapeutic applications.
The activation of T-lymphocytes via the T-cell receptor (TCR)/CD3 complex is a cornerstone of adaptive immunity and a focal point for immunotherapeutic strategies. Monoclonal antibodies directed against the CD3 complex are potent tools for polyclonal T-cell activation and have been developed for both research and clinical use. However, the specific epitope recognized, the antibody's isotype, and its format (e.g., full-length antibody vs. antibody fragment) can significantly alter the nature of the T-cell response. Understanding these differences at a transcriptomic level is crucial for predicting an antibody's efficacy and potential side effects.
Comparative Analysis of Transcriptional Profiles
Recent studies have employed high-throughput RNA sequencing (RNA-seq) to dissect the global gene expression changes in T-cells following stimulation with various anti-CD3 mAbs. These comparative transcriptomic analyses reveal both common and unique gene signatures induced by different antibodies, providing insights into their distinct mechanisms of action.
One study compared the transcriptomic profiles of T-cells stimulated with the well-established anti-CD3 mAb OKT3 against two recombinant antibody fragments: a chimeric FvFc molecule (FvFc M) and a humanized version (FvFc R).[1] While all three antibodies induced a core set of genes associated with T-cell activation and regulation, the magnitude and breadth of the transcriptional response varied.[1] OKT3 elicited the most substantial change in gene expression, affecting a larger number of genes compared to the FvFc fragments.[2]
Another important distinction arises from the ability of an anti-CD3 mAb to bind to Fc receptors (FcR). A non-FcR binding humanized anti-CD3 mAb, hOKT3γ1(Ala-Ala), was shown to deliver a qualitatively different activation signal compared to OKT3.[3] While OKT3 is a potent inducer of IFN-γ, hOKT3γ1(Ala-Ala) preferentially induced the production of IL-10.[3] This differential cytokine induction is a critical factor in the therapeutic application of these antibodies, with non-FcR binding variants being explored for their potential to induce tolerance rather than a full-blown inflammatory response.[3]
The physical presentation of the anti-CD3 mAb also plays a crucial role. Immobilized anti-CD3 antibodies are known to be more potent T-cell activators than their soluble counterparts.[4] This is because immobilization facilitates the cross-linking of TCR/CD3 complexes, a key event in initiating the signaling cascade.[5][6]
Below is a summary of key differentially expressed genes and pathways identified in comparative transcriptomic studies.
Table 1: Comparative Transcriptomic Analysis of T-Cells Activated by Different Anti-CD3 mAbs
| Feature | OKT3 | FvFc M (chimeric) | FvFc R (humanized) | hOKT3γ1(Ala-Ala) (non-FcR binding) |
| Number of DEGs | High (e.g., 7089)[2] | Lower (e.g., 1406)[2] | Moderate (e.g., 2425)[2] | Not explicitly quantified in comparison |
| Key Upregulated Genes | IFNG, IL2, TNF, FOS, JUN, Activation markers (CD25, CD69)[1][7] | Common activation markers, regulatory genes[1] | Common activation markers, regulatory genes[1] | IL10, TGFB (in a subset of cells)[3] |
| Key Downregulated Genes | Genes associated with naive T-cell state | Not extensively detailed | Not extensively detailed | Not extensively detailed |
| Dominant Signaling Pathways | Strong activation of NF-κB, AP-1, and NFAT pathways[4] | Similar to OKT3 but potentially weaker induction[1] | Similar to OKT3 but potentially weaker induction[1] | Partial TCR signaling, reduced Ca2+ mobilization[3][5] |
| Induced Cytokine Profile | Pro-inflammatory (high IFN-γ, TNF-α)[3] | Not explicitly detailed | Not explicitly detailed | Regulatory/Anti-inflammatory (high IL-10)[3] |
DEG: Differentially Expressed Genes
Experimental Protocols
Accurate and reproducible results in T-cell activation studies are highly dependent on the experimental protocol. Below are detailed methodologies for key experiments cited in this guide.
T-Cell Isolation and Culture
-
Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.[7]
-
T-Cell Isolation: T-cells (or specific subsets like CD4+ or CD8+) are purified from PBMCs using negative selection magnetic beads. This method avoids pre-activation of the T-cells.[1][7] The purity of the isolated T-cell population should be assessed by flow cytometry and is typically expected to be above 96%.[1]
-
Culture Conditions: Purified T-cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
T-Cell Activation with Anti-CD3 mAbs
-
Plate Coating (for immobilized stimulation):
-
Dilute the anti-CD3 mAb (e.g., OKT3, UCHT1) to a concentration of 1-10 µg/mL in sterile PBS.[8][9]
-
Add the antibody solution to the wells of a tissue culture plate (e.g., 96-well or 24-well).[9][10]
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to adsorb to the plastic surface.[8][11]
-
Before adding the cells, wash the wells twice with sterile PBS to remove any unbound antibody.[11]
-
-
Soluble Stimulation:
-
For stimulation with soluble antibodies, the anti-CD3 mAb is added directly to the T-cell culture. In some cases, a secondary cross-linking antibody is required to induce a robust response, particularly for certain antibody isotypes or fragments.[6]
-
-
Co-stimulation: For robust T-cell proliferation and to mimic physiological activation, a co-stimulatory signal is often provided by an anti-CD28 mAb, which can be either co-immobilized with the anti-CD3 mAb or added in a soluble form.[7][8]
-
Cell Plating and Incubation:
-
Resuspend the purified T-cells in culture medium and add them to the antibody-coated or control wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 24, 48, 72 hours) before harvesting for analysis.[1]
-
Transcriptomic Analysis (RNA-Seq)
-
RNA Extraction: At the end of the stimulation period, harvest the T-cells and extract total RNA using a suitable kit.
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between different stimulation conditions and the unstimulated control.
-
Conduct pathway analysis (e.g., Gene Ontology, KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Visualizing the Pathways and Processes
To better understand the complex events involved in T-cell activation and the experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The choice of an anti-CD3 monoclonal antibody has profound consequences for the resulting T-cell response. Comparative transcriptomic studies have illuminated the distinct molecular signatures elicited by different mAbs, revealing variations in the magnitude of gene expression changes and the specific signaling pathways that are engaged. Antibodies like OKT3 induce a potent, pro-inflammatory response characterized by high IFN-γ production, whereas non-FcR binding variants can promote a more regulatory phenotype with elevated IL-10 secretion.[3] These differences are critical for the design of immunotherapies, where the goal may be either to enhance anti-tumor immunity or to induce tolerance in the context of autoimmune disease. The data and protocols presented in this guide offer a framework for researchers to make informed decisions when selecting an anti-CD3 mAb, ultimately leading to more precise and effective manipulation of the immune system.
References
- 1. Gene expression profile of human T cells following a single stimulation of peripheral blood mononuclear cells with anti-CD3 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Activation of human T cells by FcR nonbinding anti-CD3 mAb, hOKT3γ1(Ala-Ala) [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. rupress.org [rupress.org]
- 6. Differences of T-cell activation by the anti-CD3 antibodies Leu4 and BMA030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of transcriptional profiling of CD3+, CD4+ and CD8+ T cells identifies novel immune response players in T-Cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Barcoding T Cells Combined with Timed Stimulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell Activation with anti-CD3 Antibodies Protocol - Human [protocols.io]
- 11. T cell purification and activation [protocols.io]
Safety Operating Guide
Proper Disposal of Muromonab-CD3: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the monoclonal antibody, Muromonab-CD3, are critical for maintaining laboratory safety and environmental protection. The primary determinant for the disposal pathway of any monoclonal antibody is its conjugation status.
This compound, an unconjugated murine monoclonal antibody, is generally not considered hazardous waste. However, due to the biological nature of the material and the lack of extensive long-term occupational exposure data, it is imperative to handle and dispose of it with caution to mitigate potential immunogenic or allergic reactions. This guide provides detailed procedures for the proper disposal of this compound in a research setting, aligning with best practices for laboratory safety and regulatory compliance.
Risk Assessment and Waste Segregation
Prior to initiating any disposal procedures, a thorough risk assessment is mandatory. The key determination is whether the this compound is in its pure, unconjugated form or if it has been conjugated with a hazardous substance, such as a cytotoxic drug, radioisotope, or another potent molecule.
-
Unconjugated (Naked) this compound: This is the standard form of this compound and is not classified as cytotoxic. Waste from unconjugated this compound should be treated as biohazardous waste.
-
Conjugated this compound: If this compound has been conjugated to a hazardous substance, all waste materials contaminated with the conjugate must be handled and disposed of as hazardous (e.g., cytotoxic or chemical) waste.[1]
Always consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific biosafety protocols before handling or disposing of this material. Several SDSs for similar anti-CD3 monoclonal antibodies classify them as non-hazardous.
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound waste.
| Parameter | Specification | Notes |
| Autoclave Temperature | 121°C (250°F) | Standard temperature for steam sterilization. |
| Autoclave Time | Minimum of 30 minutes | Time may need to be increased for larger volumes to ensure complete decontamination.[1] |
| Autoclave Pressure | 15 psi | Standard pressure for achieving the required temperature. |
| Chemical Decontamination (Alternative) | Varies by reagent | Follow manufacturer's instructions for concentration and contact time. |
| Hazardous Waste Incineration Temperature | High Temperature | Specific temperature varies by facility and regulations. |
Experimental Protocols for Disposal
Below are detailed methodologies for the key disposal procedures for this compound waste.
Protocol 1: Disposal of Unconjugated this compound Waste (Non-Hazardous Biohazardous Waste)
This protocol applies to liquid and solid waste contaminated with unconjugated this compound.
Materials:
-
Leak-proof, autoclavable biohazard bags
-
Puncture-resistant sharps containers
-
Autoclave
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and eye protection.
Procedure:
-
Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container designated for biohazardous liquid waste.
-
Solid Waste (Non-Sharps): Place items such as contaminated gloves, pipette tips, and tubes into an autoclavable biohazard bag.
-
Sharps Waste: Dispose of all contaminated needles, syringes, and other sharps in a designated, puncture-resistant sharps container.
-
-
Decontamination (Autoclaving):
-
Place the sealed biohazard bags and containers of liquid waste into a secondary, leak-proof, and autoclavable container.
-
Autoclave the waste at 121°C and 15 psi for a minimum of 30 minutes. For larger loads, the cycle time should be extended to ensure complete sterilization.[1]
-
For liquid waste, ensure the container cap is slightly loosened to allow for pressure equalization and prevent the container from breaking.
-
-
Final Disposal:
-
Once the autoclave cycle is complete and the waste has cooled, the decontaminated materials can be disposed of in the regular solid waste stream, in accordance with institutional and local regulations.
-
Sharps containers should be sealed and disposed of through the appropriate medical waste stream.
-
Protocol 2: Disposal of Conjugated this compound Waste (Hazardous Waste)
This protocol applies if this compound has been conjugated with a hazardous substance.
Materials:
-
Clearly labeled, sealed hazardous waste containers (often yellow or black and marked as "Cytotoxic" or "Hazardous Drug Waste").[1]
-
Puncture-resistant cytotoxic sharps containers (typically yellow).[1]
-
Appropriate PPE, which may include double gloving and a disposable gown.[1]
Procedure:
-
Segregation:
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not decontaminate with bleach, as this can cause dangerous chemical reactions.[1]
-
Solid Waste (Non-Sharps): Place all contaminated solid waste into designated cytotoxic waste bags.[1]
-
Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant cytotoxic sharps container.[1]
-
-
Storage:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Securely seal all hazardous waste containers when they are three-quarters full.[1]
-
Arrange for pickup and disposal through your institution's hazardous waste management service.
-
The standard final disposal method for cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration.[1]
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for determining the correct disposal protocol for this compound waste.
Caption: Detailed workflows for non-hazardous and hazardous this compound waste streams.
References
Essential Safety and Logistical Information for Handling Muromonab-CD3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of therapeutic agents like Muromonab-CD3 is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize occupational exposure and maintain product integrity. Although this compound is a murine monoclonal antibody and not classified as a cytotoxic agent unless conjugated, it requires specific precautions due to the potential for immunogenic reactions and the lack of extensive long-term occupational exposure data.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for monoclonal antibodies (mAbs).
| PPE Component | Specification | Purpose |
| Gloves | Powder-free, disposable | To prevent skin contact. |
| Gown | Disposable, lint-free, with long sleeves and elastic cuffs | To protect skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Face Mask | Surgical mask | To prevent inhalation of aerosols, particularly during reconstitution. |
Handling and Experimental Protocols
Adherence to aseptic techniques is critical throughout the handling process to ensure product sterility and operator safety.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Store this compound refrigerated at 2-8°C.[3] Do not freeze.
-
Keep the vial in the original carton to protect it from light.
Preparation and Reconstitution:
-
Work in a clean, designated area.
-
Gather all necessary supplies: vial of this compound, sterile syringe and needle, and appropriate diluent (e.g., 0.9% Sodium Chloride).
-
Allow the vial to reach room temperature before reconstitution.
-
Follow the specific reconstitution instructions provided with the product. Gently swirl the vial to dissolve the contents; do not shake, as this can cause foaming and denaturation of the antibody.[3]
-
Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear to slightly opalescent.
Administration (for in vitro/in vivo research):
-
Use a new sterile syringe and needle for administration.
-
If applicable, ensure the subject is appropriately prepared for the procedure.
-
Administer the solution via the prescribed route (e.g., intravenous).
-
Monitor for any immediate adverse reactions.
Operational and Disposal Plans
Proper disposal of this compound and related materials is crucial to prevent environmental contamination and accidental exposure.
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Contain the spill using absorbent pads.
-
Clean the area with an appropriate disinfectant.
-
Dispose of all contaminated materials as biopharmaceutical waste.
Waste Disposal:
-
All materials that have come into contact with this compound, including vials, syringes, needles, and contaminated PPE, must be disposed of as biopharmaceutical waste.
-
Use designated, leak-proof, and puncture-resistant containers.
-
Follow institutional and local regulations for the disposal of biopharmaceutical waste. Non-hazardous monoclonal antibodies should be disposed of in the same manner as other non-hazardous injectable medications.[2]
Visual Guides to Safety and Workflow
To further clarify the handling process and associated risks, the following diagrams provide a visual representation of the workflow and necessary safety precautions.
Caption: A workflow for handling this compound.
Caption: Risks and safety measures for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
